Pth (1-44) (human)
Description
BenchChem offers high-quality Pth (1-44) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pth (1-44) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C225H366N68O61S2 |
|---|---|
Molecular Weight |
5064 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C225H366N68O61S2/c1-30-120(24)180(291-196(327)141(63-68-174(308)309)263-212(343)162(105-296)286-218(349)177(117(18)19)287-182(313)130(229)103-294)219(350)267-138(60-65-166(231)298)191(322)272-149(85-113(10)11)200(331)264-143(70-80-356-29)194(325)278-155(91-127-99-242-107-251-127)204(335)280-157(93-167(232)299)206(337)270-146(82-110(4)5)184(315)249-102-171(303)256-132(51-36-39-71-226)185(316)277-154(90-126-98-241-106-250-126)203(334)274-151(87-115(14)15)201(332)279-159(95-169(234)301)208(339)285-161(104-295)211(342)265-142(69-79-355-28)193(324)261-139(61-66-172(304)305)189(320)259-136(55-43-75-245-224(237)238)195(326)288-178(118(20)21)216(347)266-140(62-67-173(306)307)192(323)276-153(89-125-97-247-131-50-35-34-49-129(125)131)202(333)273-150(86-114(12)13)198(329)260-135(54-42-74-244-223(235)236)187(318)257-133(52-37-40-72-227)186(317)258-134(53-38-41-73-228)188(319)271-148(84-112(8)9)199(330)262-137(59-64-165(230)297)190(321)282-160(96-175(310)311)210(341)290-179(119(22)23)217(348)284-156(92-128-100-243-108-252-128)205(336)281-158(94-168(233)300)207(338)275-152(88-124-47-32-31-33-48-124)209(340)289-176(116(16)17)215(346)254-121(25)181(312)269-145(81-109(2)3)183(314)248-101-170(302)253-122(26)220(351)292-77-46-58-164(292)214(345)283-147(83-111(6)7)197(328)255-123(27)221(352)293-78-45-57-163(293)213(344)268-144(222(353)354)56-44-76-246-225(239)240/h31-35,47-50,97-100,106-123,130,132-164,176-180,247,294-296H,30,36-46,51-96,101-105,226-229H2,1-29H3,(H2,230,297)(H2,231,298)(H2,232,299)(H2,233,300)(H2,234,301)(H,241,250)(H,242,251)(H,243,252)(H,248,314)(H,249,315)(H,253,302)(H,254,346)(H,255,328)(H,256,303)(H,257,318)(H,258,317)(H,259,320)(H,260,329)(H,261,324)(H,262,330)(H,263,343)(H,264,331)(H,265,342)(H,266,347)(H,267,350)(H,268,344)(H,269,312)(H,270,337)(H,271,319)(H,272,322)(H,273,333)(H,274,334)(H,275,338)(H,276,323)(H,277,316)(H,278,325)(H,279,332)(H,280,335)(H,281,336)(H,282,321)(H,283,345)(H,284,348)(H,285,339)(H,286,349)(H,287,313)(H,288,326)(H,289,340)(H,290,341)(H,291,327)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,353,354)(H4,235,236,244)(H4,237,238,245)(H4,239,240,246)/t120-,121-,122-,123-,130-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,176-,177-,178-,179-,180-/m0/s1 |
InChI Key |
OIZFGMSBQMLFPV-JQVFWHOGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Human Parathyroid Hormone (1-44)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Parathyroid Hormone fragment (1-44) [hPTH (1-44)], a significant peptide in the study of bone metabolism and calcium homeostasis. This document details its core properties, signaling pathways, and key experimental protocols for its investigation.
Core Properties of Human PTH (1-44)
Human PTH (1-44) is a 44-amino acid N-terminal fragment of the full-length 84-amino acid parathyroid hormone. The N-terminal region is crucial for the biological activity of PTH, including its receptor binding and activation.
Amino Acid Sequence: The amino acid sequence for human PTH (1-44) is as follows:
Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 5063.86 g/mol | [1] |
| CAS Number | 85568-24-7 | [1] |
Signaling Pathways of PTH (1-44)
PTH (1-44), like the full-length PTH (1-84) and the well-studied fragment PTH (1-34), exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein coupled receptor (GPCR). Activation of PTH1R initiates two main signaling cascades: the adenylyl cyclase (AC) pathway and the phospholipase C (PLC) pathway. The specific signaling outcome can be influenced by the ligand, cell type, and duration of receptor stimulation.
Gs/cAMP/PKA Signaling Pathway
The canonical signaling pathway for PTH fragments involves the coupling of PTH1R to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to bone formation and calcium regulation.[3]
Gq/PLC Signaling Pathway
In certain cell types, PTH1R can also couple to the Gq/11 protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the diverse effects of PTH on cellular function.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of PTH fragments with the PTH1R and subsequent signaling events. It is important to note that much of the detailed quantitative analysis has been performed with PTH (1-34), which is often used as a surrogate for the N-terminal activity of PTH.
Table 1: Receptor Binding Affinity
| Ligand | Receptor/Cell Line | Kd (nM) | Assay Type | Reference |
| [Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | 4 ± 1 | Radioligand Binding | [4] |
| [Ala4,Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | 653 ± 270 | Radioligand Binding | [4] |
| [Arg2,Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | 31 ± 10 | Radioligand Binding | [4] |
| PTH(1-84) | Osteoblast-like cells | 20-30 | Radioreceptor Assay | [5] |
Table 2: Signaling Potency (cAMP Accumulation)
| Ligand | Cell Line | EC50 (nM) | Reference |
| PTH(1-34) | LLC-PK1 cells (expressing hPTH1R) | 0.3 | [6] |
| PTH(1-34) | COS-1 cells (expressing hPTH1R) | 0.072 | [7] |
| PTHrP(1-36) | COS-1 cells (expressing hPTH1R) | 0.068 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
PTH1R Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled PTH (1-44) for the PTH1R.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing PTH1R (e.g., SaOS-2, ROS 17/2.8, or transfected HEK293 cells) to confluency.
-
Harvest cells and homogenize in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes.
-
Add a fixed concentration of a radiolabeled PTH analog (e.g., 125I-[Tyr34]-hPTH(1-34)-NH2).
-
Add increasing concentrations of unlabeled competitor ligand [hPTH (1-44)].
-
For non-specific binding control wells, add a high concentration of unlabeled PTH (1-34).
-
Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Intracellular cAMP Accumulation Assay
This protocol outlines a method to quantify the production of intracellular cAMP in response to PTH (1-44) stimulation.
-
Cell Culture:
-
Seed cells (e.g., HEK293-PTH1R, SaOS-2) in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of PTH (1-44) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as an ELISA or HTRF-based kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
Osteoblast Differentiation and Mineralization Assay
This protocol assesses the effect of PTH (1-44) on the differentiation of pre-osteoblastic cells and their subsequent mineralization of the extracellular matrix.
-
Cell Culture and Induction of Differentiation:
-
Plate pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate.
-
Culture the cells in osteogenic differentiation medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate).
-
Treat the cells with PTH (1-44) according to the desired regimen (e.g., continuous or intermittent exposure). Change the medium and re-apply the treatment every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation Marker):
-
After a specified culture period (e.g., 7-14 days), wash the cells with PBS.
-
Lyse the cells and measure the ALP activity in the lysate using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
-
Alizarin Red S Staining (Late Differentiation/Mineralization Marker):
-
After a longer culture period (e.g., 14-21 days), wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes to visualize calcium deposits.
-
Wash away the excess stain and allow the plates to dry.
-
Quantify the staining by extracting the dye with a solvent (e.g., 10% cetylpyridinium (B1207926) chloride) and measuring the absorbance.
-
Experimental and Logical Workflows
The investigation of PTH (1-44) bioactivity typically follows a logical progression from in vitro characterization to more complex cellular and physiological assessments.
This workflow begins with fundamental in vitro assays to characterize the binding and signaling properties of PTH (1-44) at its receptor. Positive results in these assays lead to cell-based functional studies to assess its effects on osteoblast differentiation and mineralization. Finally, gene expression analysis can be employed to understand the underlying molecular mechanisms of its action. This structured approach ensures a thorough and systematic investigation of the biological activities of human PTH (1-44).
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Parathyroid Hormone (PTH) Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction to PTH and its Receptor
Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate (B84403) homeostasis. It exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). The N-terminal region of PTH is crucial for receptor activation, with the (1-34) fragment containing all the necessary components for high-affinity binding and subsequent intracellular signaling. The interaction is characterized by a two-domain model: the C-terminal portion of the PTH(1-34) fragment docks with the N-terminal extracellular domain (ECD) of the PTH1R, which then allows the N-terminal portion of the ligand to interact with the juxtamembrane and transmembrane domains of the receptor, leading to its activation.
Quantitative Binding Affinity Data for PTH (1-34) and Analogues
The binding affinity of PTH fragments to the PTH1R is a critical parameter in research and drug development. The following table summarizes key binding affinity data from the literature for various PTH analogues.
| Ligand/Analogue | Receptor/Cell System | Assay Type | Binding Affinity Metric | Value | Reference |
| [Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | Radioligand Binding Assay | Kd | 4 ± 1 nM | [1] |
| [Ala4,Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | Radioligand Binding Assay | Kd | 653 ± 270 nM | [1] |
| [Arg2,Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | Radioligand Binding Assay | Kd | 31 ± 10 nM | [1] |
| PTH(1-34) | Purified MBP-PTH1R ECD | AlphaScreen Assay | IC50 | 1–3 μM | [2] |
| PTH(1-34) | Purified MBP-PTH1R ECD | Isothermal Titration Calorimetry (ITC) | Kd | 1–3 μM | [2] |
PTH1R Signaling Pathways
Upon binding of PTH to the PTH1R, two primary signaling pathways are activated, leading to various physiological responses in target cells, primarily in bone and kidney.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of receptor binding affinity. Below are outlines of common experimental protocols used in the study of PTH1R.
Radioligand Binding Assay
This is a traditional and widely used method to quantify ligand-receptor interactions.
Detailed Steps:
-
Cell Culture: Cells endogenously or recombinantly expressing the human PTH1R (e.g., human embryonic kidney (HEK) 293 or rat osteosarcoma (ROS) 17/2.8 cells) are cultured to confluence.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled PTH analogue (e.g., ¹²⁵I-[Tyr³⁴]hPTH(1-34)) is incubated with the cell membranes or intact cells.
-
Competition: To determine the binding affinity of an unlabeled ligand (like PTH 1-34), increasing concentrations of the unlabeled ligand are added to compete with the radioligand for binding to the PTH1R. Non-specific binding is determined in the presence of a saturating concentration of the unlabeled ligand.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) or Kd (dissociation constant) can then be calculated.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based, non-radioactive method to study biomolecular interactions.
Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. When these beads are brought into close proximity (e.g., by a binding event between molecules attached to them), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.
Protocol Outline for PTH-PTH1R Binding:
-
Reagent Preparation:
-
A biotinylated PTH fragment (e.g., N-terminally biotinylated PTH-(7–34)-NH₂) is used.
-
A tagged PTH1R extracellular domain (e.g., MBP-PTH1R-ECD-His₆) is prepared.
-
Streptavidin-coated Donor beads and Ni-chelate-coated Acceptor beads are used.
-
-
Assay Setup:
-
The biotinylated PTH fragment is bound to the Streptavidin-Donor beads.
-
The His-tagged PTH1R ECD is bound to the Ni-chelate-Acceptor beads.
-
-
Binding Reaction:
-
The two bead-conjugates are mixed in a microplate well. In the presence of a binding interaction between PTH and the PTH1R ECD, the Donor and Acceptor beads are brought into close proximity.
-
-
Competition Assay:
-
To determine binding affinity, increasing concentrations of an unlabeled competitor (e.g., PTH(1-34)) are added to the reaction mixture. The competitor will disrupt the interaction between the biotinylated PTH and the tagged receptor, leading to a decrease in the AlphaScreen signal.
-
-
Signal Detection:
-
The plate is incubated, and the signal is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is plotted against the concentration of the unlabeled competitor, and the IC50 is determined by non-linear regression analysis.
-
Conclusion
While direct binding data for PTH (1-44) remains elusive in the public domain, the extensive research on PTH (1-34) provides a comprehensive understanding of the molecular interactions governing PTH1R binding and activation. The methodologies and signaling pathway information detailed in this guide offer a foundational resource for researchers and professionals in the field, enabling further investigation into the pharmacology of the parathyroid hormone system and the development of novel therapeutics.
References
In Vitro Bioactivity of Human Parathyroid Hormone (1-44): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Parathyroid Hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone consists of 84 amino acids, with the N-terminal region being responsible for its biological activity. Various fragments of PTH exist, and their in vitro bioactivity provides valuable insights into the structure-function relationship of the hormone and its receptor, the PTH type 1 receptor (PTH1R). This technical guide focuses on the in vitro bioactivity of the human PTH (1-44) fragment. While extensive quantitative data for PTH (1-44) is not as readily available as for the more commonly studied PTH (1-34) and PTH (1-84) fragments, this guide synthesizes the existing knowledge on N-terminal PTH fragment bioactivity to provide a comprehensive overview.
Core Concepts: PTH (1-44) Bioactivity
The biological activity of PTH fragments is primarily mediated through their interaction with the PTH1R, a class B G protein-coupled receptor (GPCR). The N-terminal region of PTH is crucial for receptor activation, while the C-terminal portion is primarily involved in receptor binding.[1] Given that PTH (1-44) contains the entire N-terminal activating domain, it is expected to be a fully functional agonist at the PTH1R, capable of stimulating downstream signaling pathways.
Receptor Binding and Activation
The interaction of PTH fragments with the PTH1R is a two-step process. The C-terminal region of the ligand first docks with the extracellular N-terminal domain of the receptor, followed by the interaction of the N-terminal end of the ligand with the juxtamembrane and transmembrane domains of the receptor, leading to its activation.[1]
Signaling Pathways
Upon binding to the PTH1R, PTH and its bioactive fragments primarily activate two main signaling pathways:
-
Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway: Activation of Gαs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gαq/11 protein stimulates Phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This results in an increase in intracellular calcium and the activation of Protein Kinase C.
The N-terminal region of PTH is essential for the activation of both of these pathways.
Quantitative Bioactivity Data
Specific quantitative data for the in vitro bioactivity of human PTH (1-44) is not extensively reported in publicly available literature. However, based on the known activity of other N-terminal fragments like PTH (1-34), it is anticipated that PTH (1-44) would exhibit potent agonistic activity. For comparison, reported values for PTH (1-34) are provided in the table below. It is reasonable to hypothesize that the bioactivity of PTH (1-44) would be in a similar range.
| Parameter | PTH Fragment | Cell Line | Value | Reference |
| EC50 (cAMP Assay) | hPTH (1-34) | HEK293 | ~0.1 - 0.3 nM | [4][5] |
| Kd (Binding Affinity) | hPTH (1-34) | ROS 17/2.8 | ~4 nM | [6] |
Experimental Protocols
Detailed protocols for the key in vitro assays to determine the bioactivity of PTH (1-44) are provided below. These are generalized protocols that can be adapted for specific cell lines and experimental conditions.
Receptor Binding Assay
This assay measures the affinity of PTH (1-44) for the PTH1R.
Materials:
-
Cells expressing PTH1R (e.g., HEK293-PTH1R, SaOS-2, UMR-106)
-
Radiolabeled PTH ligand (e.g., 125I-PTH(1-84) or a labeled PTH (1-34) analog)
-
Unlabeled PTH (1-44) (for competition)
-
Binding Buffer (e.g., Tris-HCl, pH 7.4, containing BSA and protease inhibitors)
-
Washing Buffer (e.g., cold PBS)
-
Scintillation counter
Protocol:
-
Cell Preparation: Plate PTH1R-expressing cells in a suitable multi-well format and grow to confluence.
-
Assay Setup:
-
Wash the cells with binding buffer.
-
Add a constant concentration of radiolabeled PTH ligand to each well.
-
Add increasing concentrations of unlabeled PTH (1-44) to compete for binding.
-
Include wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled competitor (non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Washing: Aspirate the binding buffer and wash the cells multiple times with cold washing buffer to remove unbound ligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled PTH (1-44) concentration and determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be converted to the dissociation constant (Kd).
cAMP Stimulation Assay
This functional assay measures the potency of PTH (1-44) in stimulating the adenylyl cyclase pathway.
Materials:
-
Cells expressing PTH1R
-
PTH (1-44)
-
Stimulation Buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)
Protocol:
-
Cell Preparation: Plate PTH1R-expressing cells in a multi-well plate and grow to the desired density.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period.
-
Stimulation: Add increasing concentrations of PTH (1-44) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration as a function of the PTH (1-44) concentration and determine the half-maximal effective concentration (EC50) using a sigmoidal dose-response curve fit.
Visualizations
PTH1R Signaling Pathways
Caption: PTH (1-44) activates Gs and Gq pathways via PTH1R.
Experimental Workflow for In Vitro Bioactivity
Caption: Workflow for determining PTH (1-44) in vitro bioactivity.
Conclusion
Human PTH (1-44) is expected to be a potent agonist of the PTH1R, activating both the adenylyl cyclase and phospholipase C signaling pathways. While specific quantitative bioactivity data for this fragment is limited, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for its in vitro characterization. Further research is warranted to fully elucidate the specific binding kinetics and functional potency of PTH (1-44) and its potential role in health and disease.
References
- 1. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of Serum 1–84 Parathyroid Hormone in Patients with Hyperparathyroidism by Immunocapture In Situ Digestion Liquid Chromatography–Tandem Mass Spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
parathyroid hormone fragment metabolism in vivo
An In-Depth Technical Guide to the In Vivo Metabolism of Parathyroid Hormone Fragments
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH), an 84-amino acid peptide, is the primary regulator of calcium and phosphate (B84403) homeostasis. It is synthesized and secreted by the parathyroid glands as the full-length, biologically active molecule, PTH(1-84)[1]. Once in circulation, PTH(1-84) has a very short half-life of 2 to 4 minutes and is rapidly metabolized by the liver and kidneys[1][2][3]. This metabolic process generates a heterogeneous mixture of circulating fragments, primarily C-terminal, N-terminal, and mid-region peptides[4][5].
For decades, C-terminal fragments were considered biologically inert byproducts. However, accumulating evidence now indicates they possess distinct biological activities, often mediated by a putative C-terminal PTH receptor, and can modulate the effects of intact PTH[5][6][7]. N-terminal fragments, such as PTH(1-34), retain the classical biological activity of the full-length hormone through activation of the PTH type 1 receptor (PTH1R)[6].
Understanding the in vivo metabolism of these fragments—their sites of production, clearance rates, and circulating concentrations—is critical for accurately interpreting PTH immunoassays, diagnosing metabolic bone disorders, and developing novel therapeutics, particularly in the context of chronic kidney disease (CKD), where fragment accumulation is pronounced[1][2][8]. This guide provides a comprehensive overview of PTH fragment metabolism, detailing the quantitative data, experimental methodologies, and key physiological pathways involved.
Organs and Pathways of PTH Metabolism
The metabolism of PTH is a complex process primarily carried out by the liver and kidneys, which handle the hormone and its fragments differently.
-
Liver: The liver, specifically the Kupffer cells, is the principal site for the initial cleavage of intact PTH(1-84)[5]. This process generates large C-terminal fragments that are released back into circulation and N-terminal fragments that are typically degraded in situ[5]. Studies using isolated perfused rat livers show that the liver efficiently clears N-terminal fragments like synhPTH(1-34) but does not clear C-terminal fragments like synhPTH(39-84)[9]. This differential hepatic clearance is a major factor contributing to the predominance of C-terminal fragments in the bloodstream[10]. The cleavage of PTH within Kupffer cells is believed to be carried out by enzymes such as Cathepsin D[11].
-
Kidney: The kidney plays a dual role. It is a site for the metabolism of intact PTH and N-terminal fragments[12][13]. More importantly, it is the primary organ responsible for the clearance of C-terminal fragments from the circulation, mainly through glomerular filtration[5][9][10]. This is why C-terminal fragments accumulate to very high levels in patients with renal failure[1][5].
The overall in vivo metabolic process ensures a rapid and tightly regulated signal from intact PTH, while the generation and slower clearance of various fragments create a more complex and nuanced physiological environment.
Quantitative Data on PTH Fragment Metabolism
The pharmacokinetic properties of PTH and its fragments vary significantly, impacting their relative concentrations in circulation and their overall biological effect.
Half-Life of PTH and its Fragments
The half-life of intact PTH(1-84) is remarkably short, whereas C-terminal fragments persist for much longer. This disparity is exacerbated in patients with impaired renal function.
| Fragment | Condition | Half-Life (mean ± SD/SEM) | Species | Citation |
| PTH(1-84) | Healthy / Normal Renal Function | 2 - 4 minutes | Human | [1][2][3] |
| Primary Hyperparathyroidism (PHPT) | 2.33 ± 0.09 minutes | Human | [8] | |
| Secondary Hyperparathyroidism (SHPT) / CKD | 4.6 ± 0.4 minutes | Human | [8] | |
| - | 32.4 minutes (second exponential) | Rat (Nephrectomized) | [14] | |
| Intact PTH (iPTH) | Primary Hyperparathyroidism (PHPT) | 2.92 ± 0.13 minutes | Human | [8] |
| Secondary Hyperparathyroidism (SHPT) / CKD | 8.1 ± 0.6 minutes | Human | [1][8] | |
| PTH(7-84) | Primary Hyperparathyroidism (PHPT) | 9.89 ± 3.30 minutes | Human | [8] |
| Secondary Hyperparathyroidism (SHPT) / CKD | 24.0 ± 15.8 minutes | Human | [1][8] | |
| PTH(1-34) | Subcutaneous Injection | 78 ± 18 minutes | Human | [15] |
| PTH(1-37) | Subcutaneous Injection (20 µg) | 76 ± 34 minutes | Human | [15] |
Note: iPTH refers to measurements from second-generation assays that detect both PTH(1-84) and large C-terminal fragments like PTH(7-84).
Circulating PTH Fragments Identified In Vivo
Advanced analytical techniques like high-resolution mass spectrometry have enabled the precise identification and quantification of a diverse array of PTH fragments circulating in human serum, particularly in patients with CKD.
| Fragment Identified | Method | Patient Population | Citation |
| PTH(28-84) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(34-77) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(34-84) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(37-77) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(37-84) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(38-77) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(38-84) | LC-HRMS | CKD / ESKD | [2][16][17] |
| PTH(45-84) | LC-HRMS | CKD / ESKD | [2][16][17] |
Note: Using LC-HRMS, the commonly cited PTH(7-84) fragment was not detected or was below the limit of quantitation in these studies[2][16][17]. This highlights the importance of analytical methodology in defining the landscape of circulating fragments.
Key Experimental Protocols
The study of in vivo PTH metabolism relies on a combination of animal models and advanced analytical techniques to trace the fate of the hormone and its fragments.
Isolated Perfused Organ Systems
This ex vivo method allows for the study of metabolism in a specific organ without confounding systemic influences.
-
Objective: To determine the metabolic clearance and fragment generation by the liver and/or kidney.
-
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Organ Isolation: The liver and/or kidneys are surgically isolated. The liver is perfused via the portal vein, and the kidneys are perfused via the renal artery.
-
Perfusion Medium: A Krebs-Ringer bicarbonate buffer containing bovine serum albumin, glucose, and amino acids is used as the perfusate.
-
Hormone Administration: A known concentration of synthetic human PTH (e.g., synhPTH(1-84), synhPTH(1-34), or synhPTH(39-84)) is added to the perfusion medium[9][10].
-
Sample Collection: Samples of the perfusate are collected from the outflow (e.g., hepatic vein or renal vein) at timed intervals.
-
Analysis:
-
Immunoassay: Region-specific immunoassays (N-terminal, C-terminal, mid-molecule) are used to measure the disappearance of the parent hormone and the appearance of immunoreactive fragments[10].
-
HPLC: Reverse-phase high-performance liquid chromatography is used to separate the parent peptide from its metabolic fragments, allowing for precise characterization and quantification[9][10].
-
-
In Vivo Clearance Studies in Animal Models
These studies track the disappearance and metabolic conversion of PTH directly in a living organism.
-
Objective: To determine the metabolic half-life and identify generated fragments in circulation.
-
Methodology:
-
Animal Model: Anesthetized rats (normal or surgically nephrectomized to assess the role of the kidney) are commonly used[14].
-
Peptide Administration: A bolus intravenous injection of a known quantity of human PTH(1-84) is administered[14].
-
Blood Sampling: Blood samples are drawn at frequent, timed intervals (e.g., 2, 4, 6, 8, 12, 24, 48, 96 minutes) post-injection[14].
-
Sample Processing: Blood is centrifuged to obtain serum, which is then stored frozen until analysis.
-
Analysis:
-
Immunoassay: An "intact" PTH assay is used to measure the total concentration of PTH(1-84) and cross-reactive C-terminal fragments[14].
-
HPLC Fractionation: Serum pools from each time point are fractionated by HPLC. Each resulting fraction is then analyzed by immunoassay to quantify the amount of authentic PTH(1-84) versus non-(1-84) fragments over time[14].
-
-
Signaling Pathways and Biological Activity of Fragments
PTH fragments are not merely metabolic waste; they are active participants in calcium and bone homeostasis, acting through distinct receptor systems.
-
N-Terminal Fragments (e.g., PTH(1-34)): These fragments are the mediators of the classical PTH effects. They bind to the PTH Type 1 Receptor (PTH1R) , a G-protein coupled receptor expressed in bone and kidney[8][18]. This binding activates two primary signaling cascades:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Leads to increased intracellular cyclic AMP (cAMP).
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to increased intracellular calcium and diacylglycerol. These pathways collectively regulate renal calcium reabsorption, phosphate excretion, and bone remodeling[2][18].
-
-
C-Terminal Fragments (e.g., PTH(7-84)): These fragments lack affinity for the PTH1R[6]. Instead, they are proposed to act through a distinct C-terminal PTH Receptor (CPTHR) , which has yet to be cloned but is functionally expressed in bone cells[5][6][8]. The actions mediated by this receptor are often antagonistic to those of PTH(1-84)[8]. In vitro and in vivo studies suggest that C-terminal fragments can inhibit bone resorption and may have pro-apoptotic effects on osteocytes and osteoclasts[7]. This creates a dual-regulatory system where the balance between intact/N-terminal PTH and C-terminal fragments can fine-tune mineral metabolism[19].
Conclusion
The in vivo metabolism of parathyroid hormone is not a simple inactivation process but a sophisticated system of biotransformation that generates multiple, biologically active fragments. The liver and kidneys are the central players, orchestrating the differential production and clearance of these peptides. The resulting balance between full-length PTH and its N- and C-terminal fragments provides a complex layer of regulation over mineral and bone homeostasis. For researchers and drug developers, a deep understanding of this metabolic landscape is essential for the accurate interpretation of clinical assays and the rational design of new therapies targeting the PTH signaling axis. Future work using advanced methodologies like mass spectrometry will continue to refine our knowledge of the specific fragments present in health and disease, potentially uncovering new diagnostic markers and therapeutic targets.
References
- 1. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Parathyroid Hormone: Secretion and Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolism of parathyroid hormone in isolated perfused rat kidney and liver combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of biologically active fragments of parathyroid hormone by isolated Kupffer cells [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of Human PTH by the Kidney and the Liver | Semantic Scholar [semanticscholar.org]
- 13. Metabolism of human PTH by the kidney and the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Recombinant Human Parathyroid Hormone (1-44)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid Hormone (PTH) is an 84-amino acid peptide hormone that serves as the primary regulator of calcium and phosphate (B84403) homeostasis in the body. Its biological effects are crucial for maintaining bone health, and intermittent administration of PTH analogs represents a key anabolic strategy for treating osteoporosis. The full biological activity of PTH is conferred by its N-terminal region, leading to the development and clinical use of fragments such as Teriparatide, which consists of the 1-34 amino acid sequence (PTH (1-34)).
While recombinant human PTH (1-34) and the full-length PTH (1-84) are well-characterized, other fragments such as recombinant human PTH (1-44) are also subjects of research interest. PTH (1-44) is a commercially available research peptide that contains the entire N-terminal activating domain (residues 1-34) plus an additional ten amino acids.[1][2] This technical guide provides an in-depth overview of the biological activity of PTH, with a focus on the expected function of the 1-44 fragment based on established principles of PTH physiology and receptor pharmacology. While specific quantitative bioactivity data for rhPTH (1-44) is not extensively available in public literature, its activity can be reliably inferred from its structural similarity to well-studied PTH analogs.
Mechanism of Action: PTH Receptor and Signaling Pathways
The biological actions of N-terminal PTH fragments are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R).[3] The PTH1R is a class B G protein-coupled receptor (GPCR) expressed predominantly in bone and kidney cells.[4] The binding and activation mechanism involves a two-domain model:
-
The C-terminal portion of the PTH fragment (approaching residue 34) binds to the large N-terminal extracellular domain of the PTH1R, an interaction that confers high binding affinity.
-
The N-terminal portion (residues 1-7) of the hormone then interacts with the juxtamembrane region of the receptor, triggering a conformational change that initiates intracellular signaling.[5]
Upon activation, the PTH1R couples to heterotrimeric G proteins to stimulate two primary signaling cascades:
-
Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway: The receptor primarily couples to Gαs, which activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors, such as CREB (cAMP response element-binding protein). This pathway is considered central to the anabolic effects of intermittent PTH administration on bone.[3]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The PTH1R can also couple to Gαq, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[7]
Since rhPTH (1-44) contains the complete 1-34 activating sequence, it is expected to be a full agonist at the PTH1R, capable of activating both the cAMP/PKA and PLC/PKC signaling pathways.
References
- 1. US7959920B2 - Methods of making and using antibodies directed to parathyroid hormone - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US12233115B2 - Long-acting parathyroid hormone - Google Patents [patents.google.com]
- 4. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 5. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11857603B2 - PTH compounds with low peak-to-trough ratios - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of PTH (1-44) (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The human PTH (1-44) fragment, containing the essential N-terminal amino acids, is believed to exert its biological effects primarily through the activation of the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). This document provides a comprehensive overview of the molecular mechanisms underlying the action of PTH (1-44), detailing its interaction with PTH1R and the subsequent activation of intracellular signaling cascades. While specific quantitative data for the (1-44) fragment is limited in publicly available literature, its mechanism is inferred from the extensive research on PTH (1-34) and the full-length PTH (1-84).
Receptor Binding and Activation
The interaction of PTH with PTH1R is characterized by a "two-site" binding model.[1][2] The C-terminal portion of the ligand, within the (1-44) fragment, first docks with the N-terminal extracellular domain (ECD) of the PTH1R.[1] This initial binding event is followed by the interaction of the N-terminal region of PTH (1-44) with the juxtamembrane and transmembrane domains of the receptor, leading to a conformational change that triggers receptor activation.[1][2] The N-terminal amino acids are crucial for the activation of the receptor and its downstream signaling pathways.[3]
Primary Signaling Pathways
Upon activation by PTH (1-44), the PTH1R couples to multiple heterotrimeric G proteins, primarily Gs and Gq, initiating distinct downstream signaling cascades.[2][4][5][6][7]
Gs/Adenylyl Cyclase/PKA Pathway
The predominant signaling pathway activated by PTH is mediated by the Gs alpha subunit.[8][9][10][11]
-
G-protein Activation: Ligand binding induces a conformational change in PTH1R, promoting the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][10]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of PKA.[8][9]
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, including transcription factors, to elicit cellular responses.
Gq/Phospholipase C/PKC Pathway
PTH1R can also couple to the Gq alpha subunit, activating the phospholipase C (PLC) pathway.[3][8][9][10]
-
G-protein Activation: PTH (1-44) binding to PTH1R facilitates the activation of the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[8] The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates target proteins to modulate cellular activity.[3]
The adapter protein Na+/H+ exchanger regulatory factor 1 (NHERF1) can act as a molecular switch, promoting PTH1R coupling to Gq and the PLC pathway over the Gs/adenylyl cyclase pathway in certain cell types.[6][8][12]
β-Arrestin Pathway
In addition to G protein-mediated signaling, PTH1R activation can lead to the recruitment of β-arrestins.[9][10] β-arrestin binding can lead to receptor desensitization and internalization, and also initiate G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[9][10]
Physiological and Cellular Effects
The activation of these signaling pathways by PTH (1-44) in target tissues, primarily bone and kidney, results in several physiological effects:
-
In Bone: PTH stimulates osteoblasts to increase their expression of RANKL, which in turn promotes the differentiation and activity of osteoclasts, leading to bone resorption and the release of calcium and phosphate into the bloodstream.[5][13] Intermittent administration of PTH analogs has an anabolic effect on bone, promoting bone formation.[14]
-
In Kidney: PTH enhances the reabsorption of calcium in the distal tubules and inhibits the reabsorption of phosphate in the proximal tubules, leading to increased serum calcium and decreased serum phosphate levels.[13] It also stimulates the synthesis of 1,25-dihydroxyvitamin D3 (calcitriol).[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PTH (1-44) signaling through PTH1R.
Caption: General experimental workflows.
Quantitative Data Summary
| Parameter | Ligand | Cell Line | Assay Type | Value | Reference |
| Binding Affinity (IC50) | PTH (1-34) | COS-7 (hPTH1R) | Radioligand Binding (R0) | ~12 nM | [15] |
| PTH (1-34) | COS-7 (hPTH1R) | Radioligand Binding (RG) | ~0.5-12 nM | [16] | |
| cAMP Accumulation (EC50) | PTH (1-34) | MC3T3-E1 | cAMP Assay | ~1-10 nM | [16] |
| hPTH(1-34) | HEK293 (hPTH1R) | cAMP Assay | -7.53 ± 0.05 (log M) | [16] | |
| IP3 Accumulation (EC50) | PTH(1-34) | - | IP3 Assay | -7.28 ± 0.04 (log M) | [16] |
Note: R0 refers to the G protein-uncoupled receptor conformation, and RG refers to the G protein-coupled receptor conformation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of PTH peptides. Specific details may vary between laboratories and experimental systems.
Radioligand Receptor Binding Assay
This protocol is adapted from methodologies described in the literature.[15][17]
-
Cell Culture and Membrane Preparation:
-
Culture cells (e.g., HEK-293T or COS-7) transiently or stably expressing human PTH1R.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) on ice.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein).
-
Add a fixed concentration of radioiodinated PTH ligand (e.g., [125I]-PTH(1-34)).
-
Add varying concentrations of unlabeled PTH (1-44) (competitor).
-
For non-specific binding control wells, add a large excess of unlabeled PTH(1-34).
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol is based on principles from various sources.[10][18][19][20]
-
Cell Culture:
-
Plate cells expressing PTH1R (e.g., CHO-K1 or HEK293) in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Pre-incubate for 20-30 minutes at 37°C.
-
Add varying concentrations of PTH (1-44) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the intracellular cAMP concentration using a plate reader compatible with the detection technology.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
G-protein Activation Assay (BRET-based)
This protocol is a generalized representation of modern G protein activation assays.[21][22]
-
Cell Line and Reagents:
-
Use a cell line co-expressing PTH1R and a BRET-based G protein sensor (e.g., Gαs-RLuc8 and Gγ2-Venus).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Replace the culture medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET signal.
-
Add varying concentrations of PTH (1-44).
-
Measure the change in the BRET signal over time.
-
-
Data Analysis:
-
Calculate the change in the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50.
-
Conclusion
The mechanism of action of human PTH (1-44) is predicated on its ability to bind and activate the PTH1R, a pleiotropically coupled GPCR. This activation triggers two primary signaling cascades, the Gs/cAMP/PKA and Gq/PLC/PKC pathways, as well as β-arrestin-mediated signaling. The integrated output of these pathways in bone and kidney underpins the physiological role of PTH in maintaining mineral ion homeostasis. While further studies are required to delineate the precise quantitative pharmacology of the PTH (1-44) fragment, the established principles of PTH receptor activation provide a robust framework for understanding its biological function and for the development of novel therapeutics targeting this system.
References
- 1. pnas.org [pnas.org]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. KEGG PATHWAY: hsa04928 [genome.jp]
- 5. Parathyroid hormone 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Hormones.gr [hormones.gr]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 12. Activation-independent parathyroid hormone receptor internalization is regulated by NHERF1 (EBP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. jme.bioscientifica.com [jme.bioscientifica.com]
Introduction to Parathyroid Hormone and its Receptors
An In-Depth Technical Guide to the Presumed Signaling Pathway Activation by PTH (1-44) (human)
Parathyroid hormone (PTH) is an 84-amino acid peptide hormone that serves as the primary regulator of calcium and phosphate (B84403) homeostasis in the body.[1] Its biological activities are mediated principally through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein-coupled receptor (GPCR).[2][3] The N-terminal region of PTH is essential for receptor activation, while the C-terminal portion of the active fragment contributes to binding affinity.[4][5]
The synthetic fragment PTH (1-34) (teriparatide) contains the full biological activity of the native hormone and is widely used in research and therapeutics.[6] Other fragments, such as those truncated at the N-terminus (e.g., PTH (7-84)), can act as antagonists.[7][8] PTH (1-44), an N-terminal fragment, contains the complete (1-34) domain required for receptor binding and activation. Therefore, it is expected to function as a full agonist at the PTH1R, triggering the canonical downstream signaling cascades.
Core Signaling Pathways of PTH1R Activation
Upon binding of an agonist like PTH (1-44), the PTH1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[2] The receptor primarily couples to two major signaling pathways: the adenylyl cyclase (AC) pathway via Gαs and the phospholipase C (PLC) pathway via Gαq.[7][9]
Gαs-cAMP-PKA Pathway
The predominant signaling cascade initiated by PTH1R activation is through the Gαs protein.[9]
-
Gαs Activation: Ligand-bound PTH1R catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylyl Cyclase (AC) Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: AC converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that mediate the physiological effects of PTH.[7]
Gαq-PLC-Ca²⁺ Pathway
In certain cell types, the PTH1R can also couple to Gαq proteins to initiate a distinct signaling cascade.[2][7]
-
Gαq Activation: The activated receptor facilitates GTP binding to the Gαq subunit.
-
Phospholipase C (PLC) Activation: The Gαq-GTP complex activates phospholipase C.
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10][11]
-
Protein Kinase C (PKC) Activation: DAG and the elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C, which phosphorylates a different set of substrate proteins, leading to varied cellular responses.[7]
Caption: Canonical signaling pathways activated by the PTH1 Receptor (PTH1R).
Quantitative Analysis of PTH Receptor Activation
Quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀) of PTH (1-44) are not available in the peer-reviewed literature. However, extensive data exist for PTH (1-34) and related peptides. These values serve as a benchmark for the expected activity of any N-terminal PTH fragment that acts as an agonist. Potency can vary depending on the cell type and the specific signaling pathway being measured.
| Ligand | Assay | Species | Cell Line | Potency (EC₅₀) / Affinity (Kᵢ) | Reference |
| hPTH (1-34) | cAMP Accumulation | Human | HEK293 (hPTH1R) | ~1-10 nM | [12][13] |
| hPTH (1-34) | Intracellular Ca²⁺ | Rat | GR 35 (rPTH1R) | Comparable to cAMP | [12] |
| hPTHrP (1-36) | cAMP Accumulation | Human | - | Similar to hPTH(1-34) | [14] |
| M-PTH (1-34) | Receptor Binding (R⁰) | - | - | IC₅₀ ≈ 0.2 nM | [15] |
| M-PTH (1-34) | Receptor Binding (Rᴳ) | - | - | IC₅₀ ≈ 0.5 nM | [15] |
Table Notes: hPTH = human Parathyroid Hormone; hPTHrP = human Parathyroid Hormone-related Peptide; M-PTH denotes a modified, long-acting analog. R⁰ and Rᴳ refer to different G-protein coupling states of the receptor.[3][15] Values are approximate as they vary between studies.
Experimental Methodologies
To investigate the signaling activity of a ligand like PTH (1-44), two primary functional assays are employed: a cAMP accumulation assay to quantify Gαs pathway activation and an intracellular calcium mobilization assay for the Gαq pathway.
cAMP Accumulation Assay
This assay measures the production of intracellular cAMP following receptor stimulation.
Principle: Cells expressing PTH1R are treated with the test ligand (e.g., PTH (1-44)). The Gs pathway is activated, leading to an increase in intracellular cAMP. This increase is then quantified, typically using a competitive immunoassay format with a detectable probe (e.g., HTRF, AlphaScreen, or ELISA).[16][17][18] The signal is inversely proportional to the amount of cAMP produced by the cells.
Detailed Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human PTH1R into a 384-well white opaque plate at a density of 5,000-10,000 cells/well.[19] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of PTH (1-44) (and a PTH (1-34) standard) in stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.[17]
-
Cell Stimulation: Carefully remove the culture medium from the cells. Add the diluted compounds to the wells. Include a positive control (e.g., 10 µM Forskolin, which directly activates adenylyl cyclase) and a negative control (buffer only).[17]
-
Incubation: Incubate the plate at room temperature (or 37°C) for 30-60 minutes.[12][17]
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from a commercial cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
Signal Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
Caption: Experimental workflow for a cAMP accumulation assay.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic calcium concentration following receptor activation.
Principle: Activation of the Gq pathway by PTH1R leads to IP₃ production and subsequent release of Ca²⁺ from the endoplasmic reticulum.[11] Cells are pre-loaded with a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) that exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.[10][11] This change is monitored in real-time using a fluorescence plate reader.
Detailed Protocol:
-
Cell Culture: Plate PTH1R-expressing cells (e.g., CHO or HEK293) in a 96-well or 384-well black-walled, clear-bottom plate and grow overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare dilutions of PTH (1-44) at a higher concentration (e.g., 4x final) in the assay buffer.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader with integrated liquid handling (e.g., a FlexStation or FLIPR).[10][20]
-
Baseline Reading: The instrument measures the baseline fluorescence for several seconds.
-
Compound Addition & Reading: The instrument automatically injects the compound dilutions into the wells while continuously reading the fluorescence intensity for 1-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log of the ligand concentration to determine the EC₅₀.
Caption: Experimental workflow for an intracellular calcium mobilization assay.
Conclusion
While direct experimental data for PTH (1-44) is lacking, its structure, which includes the full (1-34) agonist domain, strongly implies that it activates the PTH1R. This activation is presumed to trigger the two primary signaling cascades associated with the receptor: the Gs-cAMP-PKA pathway and the Gq-PLC-Ca²⁺ pathway. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to empirically determine the signaling profile and potency of PTH (1-44) and other novel PTH analogs, thereby confirming their mechanism of action and therapeutic potential.
References
- 1. monobind.com [monobind.com]
- 2. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Parathyroid hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of PTH(1-44) in Calcium Homeostasis: A Technical Guide
For Immediate Release
This technical guide delves into the role of the parathyroid hormone fragment PTH(1-44) in the intricate regulation of calcium homeostasis. While direct research on this specific peptide is limited, this document synthesizes the current understanding of N-terminal PTH fragments, using the well-characterized PTH(1-34) as a principal surrogate, to infer the potential functions and mechanisms of PTH(1-44). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of mineral metabolism and bone physiology.
Introduction to Parathyroid Hormone and Its Fragments
Parathyroid hormone (PTH) is an 84-amino acid peptide that serves as the primary regulator of calcium and phosphate (B84403) balance in the body.[1][2] It exerts its effects by binding to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor highly expressed in bone and kidney cells.[3][4] PTH is metabolized into various fragments, with the N-terminal fragments being responsible for the hormone's biological activity.[5][6] The full-length PTH(1-84) and the N-terminal fragment PTH(1-34) (Teriparatide) are the most extensively studied of these peptides.[3][7] While PTH(1-44) is available as a research peptide, specific data on its physiological role remains scarce.[8][9] This guide will, therefore, extrapolate from the known functions of PTH(1-34) to provide a comprehensive overview of the expected biological activities of PTH(1-44).
The N-Terminal Domain: The Epicenter of PTH Activity
The biological actions of PTH are mediated by its N-terminal domain.[6] Structure-function studies have revealed that the initial amino acids are crucial for receptor activation and subsequent intracellular signaling, while the more C-terminal portion of the N-terminal fragment is essential for receptor binding. Specifically, the (1-34) sequence contains all the necessary components for high-affinity binding to the PTH1R and the activation of downstream signaling pathways.[7] It is therefore highly probable that PTH(1-44), containing this entire sequence, functions as a potent agonist at the PTH1R, similar to PTH(1-34) and the native PTH(1-84).
Signaling Pathways of N-Terminal PTH Fragments
Upon binding to the PTH1R, N-terminal PTH fragments primarily activate the adenylyl cyclase (AC) pathway through the Gs alpha subunit.[10][11] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11] PKA then phosphorylates various downstream targets to elicit the physiological responses of PTH. A secondary pathway involving the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and Protein Kinase C (PKC) activation can also be triggered.[12]
Figure 1: PTH(1-44) Signaling Cascade.
Quantitative Effects on Calcium Homeostasis
While specific quantitative data for PTH(1-44) is not available, the effects of PTH(1-34) on key parameters of calcium homeostasis have been well-documented. These values provide a benchmark for the expected potency of PTH(1-44).
| Parameter | PTH Fragment | Value | Target Organ/Cell | Effect |
| Receptor Binding | ||||
| Binding Affinity (Kd) | PTH(1-34) | ~2-3 nM | Kidney/Bone Cells | High-affinity binding to PTH1R |
| Intracellular Signaling | ||||
| cAMP Stimulation (EC50) | PTH(1-34) | ~1-5 nM | Kidney/Bone Cells | Potent stimulation of cAMP production |
| In Vivo Effects | ||||
| Serum Calcium Increase | PTH(1-34) | Dose-dependent | Systemic | Increases blood calcium levels |
| Urinary Calcium Excretion | PTH(1-34) | Decreased | Kidney | Enhances renal calcium reabsorption |
| Serum Phosphate | PTH(1-34) | Decreased | Kidney | Increases renal phosphate excretion |
| Bone Formation Markers | PTH(1-34) | Increased (intermittent) | Bone | Anabolic effect on bone |
| Bone Resorption Markers | PTH(1-34) | Increased (continuous) | Bone | Catabolic effect on bone |
Experimental Protocols for Characterizing PTH(1-44)
The functional characterization of PTH(1-44) would involve a series of established in vitro and in vivo assays.
In Vitro Assays
a) Radioligand Binding Assay: This assay determines the binding affinity of PTH(1-44) to the PTH1R.
-
Cell Culture: Culture cells expressing the PTH1R (e.g., HEK293-PTH1R, SaOS-2 cells).
-
Membrane Preparation: Homogenize cells and isolate the cell membrane fraction by centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled PTH fragment (e.g., ¹²⁵I-PTH(1-34)) and varying concentrations of unlabeled PTH(1-44).
-
Separation: Separate bound from free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculate the dissociation constant (Kd) and the number of binding sites (Bmax) using Scatchard analysis.
b) cAMP Accumulation Assay: This assay measures the ability of PTH(1-44) to stimulate intracellular cAMP production.
-
Cell Culture: Plate PTH1R-expressing cells in multi-well plates.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of PTH(1-44) to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a competitive immunoassay (e.g., ELISA) or a FRET-based sensor.[13]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
Figure 2: Experimental Workflow for PTH(1-44) Characterization.
In Vivo Assays
a) Hypercalcemia Assay: This assay assesses the in vivo effect of PTH(1-44) on serum calcium levels.
-
Animal Model: Use normal or parathyroidectomized rats or mice.
-
Baseline Measurement: Collect a baseline blood sample to determine initial serum calcium levels.
-
Administration: Administer a single dose of PTH(1-44) via subcutaneous or intravenous injection.
-
Serial Blood Sampling: Collect blood samples at various time points post-injection.
-
Serum Analysis: Measure serum calcium and phosphate concentrations.
-
Data Analysis: Plot the change in serum calcium over time to determine the magnitude and duration of the hypercalcemic response.[14][15]
Conclusion and Future Directions
While PTH(1-44) remains a relatively uncharacterized fragment of the parathyroid hormone, its structure, which encompasses the entirety of the well-understood PTH(1-34) sequence, strongly suggests a potent agonistic activity at the PTH1R. As such, it is expected to play a significant role in calcium homeostasis by modulating bone resorption and formation, as well as renal calcium and phosphate handling.
Future research should focus on the direct characterization of PTH(1-44) to confirm its binding affinity, signaling potency, and in vivo effects. Comparative studies with PTH(1-34) and PTH(1-84) would be invaluable in elucidating any subtle differences in its biological activity that may arise from the additional 10 amino acids in its C-terminal region. Such studies will not only enhance our fundamental understanding of PTH physiology but may also open new avenues for the development of novel therapeutics for disorders of mineral metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Calcium and Phosphate Homeostasis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-function relationship studies of PTH(1-11) analogues containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardepot.com [moleculardepot.com]
- 9. Parathyroid Hormone (Human, 1-44) | 85568-24-7 | PTH-4094-V [biosynth.com]
- 10. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 12. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
- 13. Retromer terminates the generation of cAMP by internalized PTH-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum calcium and bone: effect of PTH, phosphate, vitamin D and uremia | Nefrología [revistanefrologia.com]
- 15. In vivo effect of endothelin-1 on plasma calcium and parathyroid hormone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of PTH (1-44) on Bone Metabolism: A Technical Guide for Researchers
Abstract
Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate (B84403) homeostasis and exerts powerful effects on bone remodeling. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34) (Teriparatide), are well-characterized for their dual anabolic and catabolic actions on the skeleton, data specifically on the PTH (1-44) fragment is limited. However, as the biological activity of PTH resides within its N-terminal domain, it is scientifically sound to extrapolate the effects of PTH (1-44) from the extensive research conducted on PTH (1-34) and PTH (1-84). This technical guide synthesizes the current understanding of how N-terminal PTH fragments modulate bone metabolism, presenting this information as a predictive framework for the actions of PTH (1-44). We detail the core signaling pathways, provide quantitative data on changes in bone density and turnover markers, outline key experimental protocols, and offer visualizations to elucidate complex biological and experimental processes. This document is intended for researchers, scientists, and drug development professionals investigating new anabolic agents for bone-related disorders.
Introduction
Parathyroid Hormone and Its Fragments
Parathyroid hormone is an 84-amino acid peptide that plays a crucial role in bone and mineral metabolism.[1][2] The N-terminal region is responsible for binding and activating the PTH/PTH-related peptide type 1 receptor (PTH1R), which mediates the hormone's primary physiological effects on bone and kidney.[3][4] Consequently, fragments containing this N-terminal sequence, such as PTH (1-34) and the full-length PTH (1-84), have been developed as therapeutic agents.[2][5] The PTH (1-44) fragment, containing an additional 10 amino acids compared to the widely used Teriparatide (1-34), is expected to engage the PTH1R and initiate the same downstream signaling cascades responsible for modulating bone cell activity.
The Dual Role of PTH in Bone Metabolism
The skeletal effects of PTH are highly dependent on the mode of administration.[1][6][7]
-
Continuous Exposure: Sustained high levels of PTH, as seen in hyperparathyroidism, lead to a net catabolic effect, stimulating bone resorption more than formation and resulting in bone loss.[2][8]
-
Intermittent Exposure: Conversely, daily, low-dose subcutaneous injections of PTH fragments result in a net anabolic effect. This regimen stimulates bone formation to a greater extent than bone resorption, leading to an increase in bone mass and improved microarchitecture.[1][2][8] This "anabolic window" forms the basis of PTH's therapeutic use in osteoporosis.[9]
Core Signaling Pathways of PTH in Bone Cells
The binding of N-terminal PTH fragments, including the presumed action of PTH (1-44), to the PTH1R on osteoblasts and osteocytes initiates a complex network of intracellular signaling pathways. These pathways collectively orchestrate the hormone's effects on bone formation and resorption.
The primary signaling cascades include:
-
cAMP/PKA Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10][11][12] This pathway is considered central to the anabolic effects of PTH, promoting the expression of osteogenic transcription factors like RUNX2.[11]
-
PLC/PKC Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[10][13]
-
Wnt Signaling Pathway: PTH signaling in osteocytes suppresses the expression of sclerostin (SOST), a potent inhibitor of the Wnt signaling pathway.[1][7][14] By inhibiting sclerostin, PTH effectively "unleashes" anabolic Wnt signaling, leading to the stabilization of β-catenin and increased osteoblast activity and bone formation.[1][10][15]
-
RANKL/OPG Pathway: PTH upregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and downregulates its decoy receptor, Osteoprotegerin (OPG), in osteoblasts and osteocytes.[1][7][10] The increased RANKL/OPG ratio promotes the differentiation and activation of osteoclasts, thereby stimulating bone resorption.[1][14]
References
- 1. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone - a critical bridge between bone metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 [jci.org]
- 5. Parathyroid Hormone Mediates Bone Growth through the Regulation of Osteoblast Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the efficacy, safety, and adherence to treatment of full length parathyroid hormone, PTH (1-84), in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. JCI - Parathyroid hormone–dependent bone formation requires butyrate production by intestinal microbiota [jci.org]
- 9. Profile of changes in bone turnover markers during once-weekly teriparatide administration for 24 weeks in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hormones.gr [hormones.gr]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss | Aging [aging-us.com]
- 14. Control of Bone Mass and Remodeling by PTH Receptor Signaling in Osteocytes | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Structural Differences Between Parathyroid Hormone (PTH) Fragments: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional distinctions between various fragments of Parathyroid Hormone (PTH). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the therapeutic potential of PTH and its analogues. This document delves into the nuanced differences in receptor binding, signal transduction, and overall biological activity that arise from variations in the primary structure of these peptide fragments.
Introduction to Parathyroid Hormone and its Fragments
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, biologically active hormone, PTH(1-84), is an 84-amino acid polypeptide.[1] However, both in circulation and for therapeutic applications, various fragments of PTH are of significant interest. The most well-studied of these is PTH(1-34) (Teriparatide), which comprises the N-terminal 34 amino acids and recapitulates the full biological activity of the intact hormone.[1]
Beyond PTH(1-34), a variety of other fragments exist, arising from the metabolism of PTH(1-84). These can be broadly categorized as N-terminal fragments, C-terminal fragments, and N-terminally truncated fragments. Understanding the structural and functional characteristics of these fragments is paramount for the development of novel therapeutics with specific pharmacological profiles.
Structural Overview of Key PTH Fragments
The biological activity of PTH fragments is intimately linked to their three-dimensional structure. The N-terminal region is primarily responsible for receptor activation, while the C-terminal portion of the (1-34) sequence is crucial for high-affinity binding to the PTH receptor type 1 (PTH1R).[1]
PTH(1-34)
The structure of PTH(1-34) has been extensively studied by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. In solution, human PTH(1-34) adopts a conformation characterized by two α-helical domains connected by a flexible linker region.[2] The N-terminal helix extends from approximately residue 4 to 13, and the C-terminal helix spans from residue 21 to 29.[2] The crystal structure of human PTH(1-34) reveals a slightly bent, long helical dimer, with the extended helical conformation thought to be the bioactive form.[3]
PTH(1-84)
While a high-resolution crystal structure of the full-length PTH(1-84) is not as readily available as that of PTH(1-34), it is understood that PTH(1-84) also possesses a helical structure. It is believed to crystallize as a slightly bent, long helical dimer.[4] The N-terminal 1-34 region of the full-length hormone is responsible for its classical biological effects mediated through the PTH1R.[4]
N-Terminally Truncated Fragments: PTH(7-34)
N-terminally truncated fragments, such as PTH(7-34), lack the initial amino acids critical for receptor activation. As a result, these fragments often act as antagonists or partial agonists at the PTH1R.[1][5] NMR studies of PTH(7-34) analogues have shown that they retain a helical conformation in the C-terminal region, which is important for receptor binding.[6] The absence of the first six amino acids prevents the conformational changes in the receptor required for signal transduction.
C-Terminal Fragments
C-terminal fragments, such as PTH(7-84), PTH(39-84), and PTH(53-84), are the most abundant circulating forms of PTH.[3][4] For a long time, these were considered biologically inactive byproducts of PTH metabolism as they do not bind to the PTH1R.[4] However, recent evidence has revealed that these fragments exert biological effects through a distinct C-terminal PTH receptor (C-PTHR).[3][4]
Quantitative Comparison of PTH Fragment Activity
The functional differences between PTH fragments can be quantified by examining their binding affinities for the PTH1R and their potency in stimulating downstream signaling pathways.
| Fragment | Receptor | Binding Affinity (Kd, nM) | Signaling Potency (EC50, nM) - cAMP | Cell Line | Reference |
| hPTH(1-84) (recombinant) | PTH/PTHrP Receptor | 9.5 | 1.5 | LLC-PK1 | [7] |
| hPTH(1-84) (synthetic) | PTH/PTHrP Receptor | 18 | 5.7 | LLC-PK1 | [7] |
| [Gln26]hPTH(1-84) (QPTH) | PTH/PTHrP Receptor | 23 | 1.5 | LLC-PK1 | [7] |
| rPTH(1-34) | PTH1R | 3.5 ± 1.0 | - | - | [8] |
| [Aib¹,³]rPTH(1-15) | PTH1R | 0.13 ± 0.02 | - | - | [8] |
Signaling Pathways of PTH Fragments
PTH fragments elicit their biological effects by activating distinct intracellular signaling cascades. The PTH1R, a G protein-coupled receptor (GPCR), is the primary mediator of the classical effects of N-terminal PTH fragments.
PTH1R-Mediated Signaling
Binding of N-terminal PTH fragments, like PTH(1-34), to the PTH1R activates two primary signaling pathways:
-
PKA Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA).[9]
-
PKC Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).
The following diagram illustrates the PTH1R signaling cascade:
PTH1R Signaling Pathways
C-Terminal PTH Fragment Receptor (C-PTHR) Signaling
C-terminal PTH fragments exert their biological effects, which are often opposite to those of PTH(1-84) acting on the PTH1R, through a putative C-PTH receptor.[3][4] Activation of the C-PTHR has been shown to induce a rapid and transient increase in intracellular calcium.[10] This calcium influx is dependent on extracellular calcium and is mediated by voltage-dependent calcium channels (VDCCs).[10]
The following diagram illustrates the proposed signaling pathway for the C-PTHR:
C-PTHR Signaling Pathway
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of PTH fragments to the PTH1R.
Materials:
-
Cell Line: LLC-PK1 cells stably expressing the rat PTH/PTHrP receptor.[7]
-
Radioligand: ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]hPTH-(1–34) amide.
-
Competitors: Unlabeled PTH fragments (e.g., hPTH(1-84), hPTH(1-34), hPTH(7-84)).[3]
-
Binding Buffer: Buffer containing 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5% heat-inactivated horse serum, and 0.5% fetal bovine serum.
-
Wash Buffer: Cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 1 M NaOH.[3]
Procedure:
-
Culture LLC-PK1 cells to confluence in appropriate multi-well plates.
-
Wash the cell monolayers twice with binding buffer.
-
Add binding buffer containing a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor PTH fragments.
-
Incubate for a defined period (e.g., 4 hours at 15°C) to reach binding equilibrium.
-
Remove the unbound radioligand by aspirating the binding buffer.
-
Wash the cell monolayers twice with cold PBS to remove non-specifically bound radioligand.[3]
-
Lyse the cells with 1 M NaOH.[3]
-
Quantify the amount of bound radioactivity in the cell lysates using a gamma counter.
-
The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), from which the dissociation constant (Kd) can be calculated.
The following diagram outlines the workflow for a competitive radioligand binding assay:
Radioligand Binding Assay
cAMP Accumulation Assay
This protocol measures the ability of PTH fragments to stimulate the production of intracellular cAMP.
Materials:
-
Cell Line: HEK293 cells expressing the PTH1 receptor.[11]
-
PTH Fragments: Test fragments at various concentrations.
-
Phosphodiesterase Inhibitor: e.g., Ro 20-1724 or IBMX to prevent cAMP degradation.[11]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Detection Kit: Commercially available enzyme immunoassay (EIA) or similar detection system.
Procedure:
-
Seed HEK293-PTH1R cells in multi-well plates and grow to the desired confluency.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor for 30 minutes at 37°C.[11]
-
Add varying concentrations of the PTH fragment to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[11]
-
Terminate the reaction by lysing the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Measurement
This protocol is used to assess the ability of PTH fragments to induce an increase in intracellular calcium concentration.
Materials:
-
Cell Line: OC59 osteocytic cells (for C-PTHR signaling) or other suitable cell line expressing the target receptor.[10]
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Indo-1 AM.[10][12]
-
Loading Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
PTH Fragments: Test fragments.
-
Instrumentation: A fluorescence microscope or a flow cytometer equipped for ratiometric calcium imaging.[10]
Procedure:
-
Culture cells on glass coverslips or in appropriate plates for the chosen instrumentation.
-
Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the stage of the fluorescence microscope or prepare the cells for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add the PTH fragment to the cells and record the change in fluorescence intensity or ratio over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Conclusion
The structural variations among PTH fragments give rise to a spectrum of biological activities, ranging from full agonism at the PTH1R to antagonism and even activation of a distinct C-terminal PTH receptor. A thorough understanding of these structure-function relationships is essential for the rational design of novel PTH-based therapeutics for osteoporosis and other disorders of mineral metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of these important peptide hormones and their analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of intermittent PTH(1-34) and PTH(7-34) on bone microarchitecture and aortic calcification in experimental renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation of parathyroid hormone antagonists by CD, NMR, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in binding affinities of human PTH(1-84) do not alter biological potency: a comparison between chemically synthesized hormone, natural and mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu [bu.edu]
The Physiological Relevance of N-Terminal Parathyroid Hormone Fragments: A Technical Guide for Researchers
An In-depth Examination of PTH(1-34) and the Inferred Role of Synthetic Analogs such as PTH(1-44)
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, 84-amino acid peptide, PTH(1-84), is the primary biologically active form secreted by the parathyroid glands.[1] However, the biological activity of PTH is largely conferred by its N-terminal domain. The synthetic fragment, PTH(1-34), has been extensively studied and is clinically utilized for its anabolic effects on bone.[2] This technical guide provides a comprehensive overview of the physiological relevance of N-terminal PTH fragments, with a primary focus on the well-characterized PTH(1-34). While the human PTH(1-44) fragment is available as a synthetic peptide, its existence as a significant, naturally occurring and physiologically active molecule has not been substantiated by mass spectrometry analysis of circulating PTH fragments.[3][4][5][6] Therefore, its physiological relevance is inferred from the known structure-activity relationships of N-terminal PTH analogs. This document is intended for researchers, scientists, and drug development professionals in the field of endocrinology and bone metabolism.
Circulating Forms of Parathyroid Hormone
The circulation contains a heterogeneous mixture of PTH forms, including the intact hormone and various fragments. These fragments are generated through metabolism in the liver and kidneys, as well as direct secretion from the parathyroid glands.[3][7] Advanced detection methods like high-resolution mass spectrometry have identified several endogenous PTH fragments, which are predominantly C-terminal and mid-region peptides.[3][4][5][6] N-terminal fragments, while biologically active, are thought to be rapidly degraded.[8]
Table 1: Major Circulating Forms of Human Parathyroid Hormone
| PTH Form | Amino Acid Residues | General Physiological Role | Receptor Interaction | Source |
| Intact PTH | 1-84 | Primary regulator of calcium and phosphate homeostasis | PTH1R agonist | Parathyroid Gland Secretion |
| N-Terminal Fragments (e.g., PTH(1-34)) | Variable (e.g., 1-34) | Biologically active, mediating classical PTH effects | PTH1R agonist | Metabolic breakdown of PTH(1-84); Synthetic |
| C-Terminal & Mid-Region Fragments | Variable (e.g., 28-84, 34-84) | Biological role is still under investigation; may have opposing effects to intact PTH | May interact with a distinct C-terminal PTH receptor (CPTHR) | Parathyroid Gland Secretion; Metabolic breakdown of PTH(1-84) |
The N-Terminal Domain: The Locus of Biological Activity
The N-terminal 34 amino acids of PTH are sufficient for high-affinity binding to the PTH type 1 receptor (PTH1R) and for eliciting the downstream signaling cascades responsible for the hormone's classical effects on bone and kidney.[9][10]
PTH(1-34): The Archetypal N-Terminal Fragment
PTH(1-34), also known as teriparatide, is a potent agonist of the PTH1R. Its intermittent administration produces a net anabolic effect on bone, leading to increased bone mass and strength, and is an approved treatment for osteoporosis.[2]
Inferred Role of PTH(1-44)
As a synthetic fragment, human PTH(1-44) contains the complete sequence of PTH(1-34) and an additional 10 amino acids.[1] Given that the primary determinants for PTH1R activation reside within the first 34 residues, it is highly probable that PTH(1-44) also functions as a PTH1R agonist. The additional C-terminal residues in PTH(1-44) may influence its binding affinity, signaling potency, or pharmacokinetic profile compared to PTH(1-34), but specific data on these aspects are lacking in the current scientific literature.
Signaling Pathways of N-Terminal PTH Fragments
Activation of the PTH1R by N-terminal fragments like PTH(1-34) initiates a cascade of intracellular signaling events. The PTH1R is a G protein-coupled receptor that primarily signals through two major pathways: the Gs/adenylyl cyclase/protein kinase A (PKA) pathway and the Gq/phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][9]
Figure 1. Signaling pathways activated by N-terminal PTH fragments via the PTH1 receptor.
Experimental Protocols for Studying N-Terminal PTH Fragments
The investigation of N-terminal PTH fragments involves a variety of sophisticated experimental techniques, from peptide synthesis to in vitro and in vivo functional assays.
Synthesis and Purification of PTH(1-44)
The synthesis of human PTH(1-44) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using chromatographic techniques.
Figure 2. General workflow for the synthesis and purification of synthetic PTH fragments.
A detailed protocol for the purification of a recombinant PTH(1-34) fragment, which can be adapted for PTH(1-44), involves anion exchange chromatography followed by cation exchange chromatography and ultrafiltration/diafiltration.[11][12]
Receptor Binding Assays
To determine the binding affinity of PTH fragments to the PTH1R, competitive binding assays are commonly employed. These assays typically use a radiolabeled PTH analog and cell membranes expressing the PTH1R.
Table 2: Representative Protocol for a PTH1R Competitive Binding Assay
| Step | Procedure | Purpose |
| 1. Membrane Preparation | Isolate cell membranes from a cell line overexpressing the PTH1R (e.g., HEK293 or COS-7 cells). | To obtain a source of the receptor for the binding assay. |
| 2. Radiolabeling | Prepare a radiolabeled PTH analog (e.g., ¹²⁵I-[Aib¹,³,M]PTH(1–15)) as the tracer. | To enable detection of binding to the receptor. |
| 3. Assay Setup | In a multi-well plate, combine the cell membranes, the radiolabeled tracer at a fixed concentration, and varying concentrations of the unlabeled competitor peptide (e.g., PTH(1-44)). | To measure the ability of the unlabeled peptide to displace the radiolabeled tracer from the receptor. |
| 4. Incubation | Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium. | To allow for the binding reaction to occur. |
| 5. Separation | Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter. | To isolate the receptor-ligand complexes. |
| 6. Detection | Quantify the radioactivity on the filters using a gamma counter. | To measure the amount of bound radioligand. |
| 7. Data Analysis | Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀. | To quantify the binding affinity of the competitor peptide. |
This is a generalized protocol; specific conditions may vary.[13][14][15]
cAMP Accumulation Assay
The activation of the Gs/cAMP pathway by PTH fragments is a key measure of their biological activity. This is commonly assessed using a cAMP accumulation assay in cells expressing the PTH1R.
Figure 3. Experimental workflow for a cAMP accumulation assay.
Quantitative Data on N-Terminal PTH Fragments
Table 3: Representative Biological Activity of Human PTH(1-34)
| Parameter | Assay | Cell Line/System | Value (approximate) |
| Receptor Binding Affinity (Ki) | Competitive Radioligand Binding | Membranes from cells expressing PTH1R | 1-10 nM |
| cAMP Stimulation (EC₅₀) | cAMP Accumulation Assay | Cells expressing PTH1R | 1-10 nM |
| In Vivo Effect (Calcium) | Measurement of serum calcium in rats | Parathyroidectomized rats | Hypercalcemic effect observed at doses of ~10-100 µg/kg |
| In Vivo Effect (Bone) | Bone histomorphometry in rats | Ovariectomized rats | Anabolic effects on bone observed with intermittent administration |
Values are approximate and can vary depending on the specific experimental conditions.[2][13][15][16]
Conclusion
The N-terminal region of parathyroid hormone is the critical determinant of its classical biological activities, mediated through the PTH1 receptor. PTH(1-34) is a well-established, potent agonist with significant physiological and therapeutic relevance, particularly in bone metabolism. While the synthetic fragment PTH(1-44) is commercially available, its physiological significance as a naturally occurring entity remains unconfirmed. Based on the current understanding of PTH structure-function relationships, it is reasonable to hypothesize that PTH(1-44) acts as a PTH1R agonist, likely with a pharmacological profile similar to PTH(1-34). Further research, including direct comparative studies of receptor binding, signaling, and in vivo effects, is necessary to fully elucidate the specific properties of PTH(1-44) and its potential as a research tool or therapeutic agent. This guide provides a foundational understanding of the physiological context of N-terminal PTH fragments and outlines the experimental approaches required to further investigate novel synthetic analogs like PTH(1-44).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure [stacks.cdc.gov]
- 5. Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of carboxyl-terminal peptide fragments of parathyroid hormone in human plasma at low-picomolar levels by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015025335A1 - Purification process for pth - Google Patents [patents.google.com]
- 12. EP2905289A1 - Method for purifying teriparatide (PTH1-34) - Google Patents [patents.google.com]
- 13. Evaluation of novel parathyroid hormone analogs using a bovine renal membrane receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
The Evolving Landscape of Parathyroid Hormone Fragments: A Technical Guide to Their Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a principal regulator of calcium and phosphate (B84403) homeostasis. Beyond the full-length 84-amino acid peptide, a complex milieu of PTH fragments circulates in the bloodstream, arising from both glandular secretion and peripheral metabolism. Historically viewed as mere degradation products, these fragments are now recognized as biologically active molecules with distinct physiological roles, sometimes opposing the actions of the intact hormone. This technical guide provides an in-depth exploration of the discovery and history of PTH fragments, detailing their biological activities, the evolution of their detection methods, and the signaling pathways they modulate. Quantitative data on fragment activity are presented in comprehensive tables, and key experimental methodologies are described to facilitate further research. Visualizations of signaling pathways and experimental workflows are provided to offer a clear and concise understanding of these complex processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, bone biology, and nephrology.
A Historical Perspective on the Discovery of PTH and its Fragments
The journey to understanding parathyroid hormone and its fragments has been a multi-phased progression, marked by key discoveries that have reshaped our comprehension of calcium and bone metabolism.
-
Early 20th Century: The Gland and its Function: The initial focus of research was on the parathyroid glands themselves and their fundamental role in preventing tetany and regulating calcium levels. By 1925, a potent biological extract of PTH was developed, solidifying the hormone's role in calcium physiology[1][2].
-
Mid-20th Century: Isolation and Sequencing: A significant leap forward occurred in 1959 with the successful isolation and purification of PTH[3]. This paved the way for the sequencing of bovine and human PTH, which was accomplished in the 1970s. This detailed molecular knowledge was a critical prerequisite for the development of specific assays and the synthesis of PTH fragments for research.
-
Late 20th Century: The Dawn of Immunoassays and Fragment Recognition: The development of radioimmunoassays (RIAs) in the 1960s and 1970s revolutionized PTH measurement. These first-generation assays, often targeting the C-terminal region, revealed that circulating immunoreactive PTH was heterogeneous, with C-terminal fragments constituting a significant majority (70-95%) of the circulating hormone pool. This observation was the first indication of the extensive fragmentation of PTH in vivo. Subsequent generations of "intact" PTH assays were developed to be more specific for the full-length hormone, PTH(1-84), but were later found to also detect certain large N-terminally truncated fragments, such as PTH(7-84)[4][5].
-
The 21st Century: Mass Spectrometry and the Unveiling of a Complex Fragment Profile: The advent of high-resolution mass spectrometry (LC-HRMS) has provided an unprecedentedly detailed view of the circulating PTH fragment landscape. This technology has enabled the identification and quantification of a host of novel fragments, such as PTH(28-84), PTH(34-84), and PTH(38-84), that were previously undetected by immunoassays[6][7][8][9]. This has opened new avenues of research into the specific biological activities of these newly discovered peptides.
The Spectrum of PTH Fragments and their Biological Activities
The biological effects of PTH are not solely attributable to the full-length hormone. A growing body of evidence demonstrates that various fragments possess distinct and sometimes opposing activities.
N-Terminal Fragments: The Agonists of the PTH1 Receptor
The N-terminal region of PTH, particularly the first 34 amino acids, is essential for the classical effects of the hormone on bone and kidney.
-
PTH(1-34) (Teriparatide): This fragment, available as a therapeutic agent, contains all the necessary structural information to bind to and activate the PTH type 1 receptor (PTH1R) with efficacy comparable to the full-length hormone. Intermittent administration of PTH(1-34) has a net anabolic effect on bone, stimulating bone formation and increasing bone mass density[10][11].
-
Other N-Terminal Fragments: Shorter N-terminal fragments have also been studied, with research indicating that the initial amino acids are crucial for receptor activation and signaling.
C-Terminal Fragments: A Counter-Regulatory Role
Initially dismissed as inactive degradation products, C-terminal fragments are now understood to have their own biological functions, often antagonizing the effects of PTH(1-84) and N-terminal fragments.
-
PTH(7-84): This is one of the most studied C-terminal fragments. In vitro and in vivo studies have shown that synthetic PTH(7-84) can inhibit bone resorption and antagonize the calcemic effects of PTH(1-84) and PTH(1-34)[6][12]. These effects are thought to be mediated through a putative C-terminal PTH receptor, distinct from the PTH1R[13][14].
-
Other C-Terminal and Mid-Region Fragments: Mass spectrometry has identified numerous other C-terminal and mid-region fragments in circulation[6][7][8]. Recent studies have begun to elucidate their biological activities. For example, fragments such as PTH(28-48) and PTH(53-84) have been shown to antagonize PTH(1-34)-induced calcium release and the repression of alkaline phosphatase activity in bone organ cultures[15]. Furthermore, novel fragments like PTH(28-84), PTH(38-84), and PTH(45-84) have been found to be biologically inert on their own in terms of cAMP production but can block PTH(1-84)-mediated stimulation of alkaline phosphatase activity[6].
Quantitative Analysis of PTH Fragment Activity
The following tables summarize key quantitative data regarding the binding affinities and biological potencies of various PTH fragments.
Table 1: Binding Affinities of PTH Fragments for the PTH1 Receptor
| Fragment/Analog | Apparent Kd (nM) | Cell Line/System | Reference |
| hPTH(1-84) (recombinant) | 9.5 | LLC-PK1 cells with rat PTH/PTHrP receptor | [16] |
| hPTH(1-84) (chemically synthesized) | 18 | LLC-PK1 cells with rat PTH/PTHrP receptor | [16] |
| [Gln26]hPTH(1-84) (QPTH) | 23 | LLC-PK1 cells with rat PTH/PTHrP receptor | [16] |
| PTH(1-34) | ~2.8 µM (for ECD) | Purified MBP-PTH1R ECD-H6 | [16] |
| PTHrP(1-36) | ~0.99 µM (for ECD) | Purified MBP-PTH1R ECD-H6 | [16] |
Table 2: Functional Potency of PTH Fragments in cAMP Production
| Fragment/Analog | EC50 (nM) | Cell Line/System | Reference |
| hPTH(1-84) (recombinant) | 1.5 | LLC-PK1 cells with rat PTH/PTHrP receptor | [16] |
| hPTH(1-84) (chemically synthesized) | 5.7 | LLC-PK1 cells with rat PTH/PTHrP receptor | [16] |
| PTH(1-34) | Indistinguishable from Abaloparatide in standard cAMP assays | Osteocyte cell line | [17] |
| PTH(28-84) | No effect on cAMP alone or with PTH(1-84) | MC3T3-E1 mouse osteoblasts | [6] |
| PTH(38-84) | Increased cAMP in the presence of PTH(1-84) | MC3T3-E1 mouse osteoblasts | [6] |
| PTH(45-84) | Increased cAMP in the presence of PTH(1-84) | MC3T3-E1 mouse osteoblasts | [6] |
Table 3: Effects of PTH Fragments on Osteoblast Differentiation Markers
| Fragment | Effect on Alkaline Phosphatase (ALP) Activity | Cell/System | Reference |
| PTH(1-34) | Dose-dependent stimulation (preconfluent cells) or inhibition (postconfluent cells) | Primary mouse calvaria osteoblasts | [10] |
| PTH(1-34) | Dose-dependent increase | MC3T3-E1 cells | [18] |
| PTH(28-84) | Blocked PTH(1-84)-mediated stimulation | MC3T3-E1 mouse osteoblasts | [6] |
| PTH(38-84) | Blocked PTH(1-84)-mediated stimulation | MC3T3-E1 mouse osteoblasts | [6] |
| PTH(45-84) | Blocked PTH(1-84)-mediated stimulation | MC3T3-E1 mouse osteoblasts | [6] |
| PTH(28-48) | Attenuated PTH(1-34)-induced downregulation | Chick bone organ culture | [15] |
| PTH(53-84) | Attenuated PTH(1-34)-induced downregulation | Chick bone organ culture | [15] |
Signaling Pathways of PTH Fragments
The diverse biological effects of PTH fragments are mediated through distinct signaling pathways.
PTH1 Receptor Signaling by N-Terminal Fragments
PTH(1-84) and its N-terminal fragments bind to the PTH1R, a G protein-coupled receptor (GPCR). This interaction activates two primary signaling cascades:
-
Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is the canonical pathway for PTH action. Activation of Gαs leads to increased intracellular cyclic AMP (cAMP) levels, which in turn activates PKA. The PKA pathway is crucial for both the anabolic and catabolic effects of PTH on bone.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PTH1R can also couple to Gαq, activating PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of PKC.
Putative C-Terminal PTH Receptor Signaling
The signaling pathway for C-terminal PTH fragments is less well-defined but is thought to involve a distinct C-terminal PTH receptor (CPTHR). Evidence suggests that this pathway often has effects that are antagonistic to PTH1R signaling.
Key Experimental Protocols
The following sections provide an overview of the methodologies used in the synthesis and characterization of PTH fragments.
Solid-Phase Peptide Synthesis (SPPS) of PTH(1-34)
This protocol outlines the general steps for the chemical synthesis of PTH(1-34) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Phenylalanine) is swelled in a non-polar solvent like dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the PTH(1-34) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Binding Assay for PTH Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of unlabeled PTH fragments for the PTH1R.
-
Membrane Preparation: Cell membranes expressing the PTH1R are prepared from a suitable cell line (e.g., LLC-PK1 or Saos-2 cells) by homogenization and differential centrifugation.
-
Assay Setup: In a multi-well plate, a fixed amount of membrane protein is incubated with a constant concentration of a radiolabeled PTH ligand (e.g., ¹²⁵I-PTH(1-34)) and varying concentrations of the unlabeled competitor PTH fragment.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay: cAMP Accumulation in Osteoblastic Cells
This protocol measures the ability of PTH fragments to stimulate the production of intracellular cAMP, a key second messenger in PTH signaling.
-
Cell Culture: Osteoblastic cells (e.g., MC3T3-E1 or Saos-2) are cultured in appropriate media until they reach a desired confluency.
-
Pre-incubation: The cells are washed and pre-incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then treated with varying concentrations of the PTH fragment of interest for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer).
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are expressed as the amount of cAMP produced per well or normalized to the protein content of the cell lysate. Dose-response curves are generated by plotting cAMP concentration against the logarithm of the PTH fragment concentration to determine the EC50 (the concentration of the fragment that produces 50% of the maximal response).
Future Directions and Clinical Implications
The discovery of a complex array of biologically active PTH fragments has profound implications for both basic research and clinical practice.
-
Improved Diagnostics: The development of mass spectrometry-based assays that can accurately quantify a wide range of PTH fragments holds the promise of more precise diagnostics for disorders of mineral metabolism, particularly in patients with chronic kidney disease where fragment accumulation is significant.
-
Novel Therapeutics: The distinct biological activities of different PTH fragments open up new possibilities for drug development. For instance, C-terminal fragment analogs could potentially be developed as anti-resorptive agents for the treatment of osteoporosis or hypercalcemia. Conversely, understanding the specific signaling pathways activated by different N-terminal fragments could lead to the design of more targeted anabolic agents with improved therapeutic profiles.
-
Unraveling Complex Physiology: Further research is needed to fully characterize the receptors and signaling pathways for all circulating PTH fragments. Elucidating the interplay between full-length PTH and its various fragments will be crucial for a complete understanding of calcium and bone homeostasis in both health and disease.
References
- 1. Parathyroid hormone: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short history of parathyroid hormone, its biological role, and pathophysiology of hormone excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The history of parathyroid endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Parathyroid hormone regulates osteoblast differentiation positively or negatively depending on the differentiation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Osteogenic Differentiation of Osteoblastic Precursors Upon Intermittent Administration of PTH/IGFBP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biochemia-medica.com [biochemia-medica.com]
- 18. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Human Parathyroid Hormone (PTH) (1-44)
This guide provides comprehensive information on the human Parathyroid Hormone (PTH) gene and its corresponding protein, with a specific focus on the N-terminal 1-44 amino acid fragment. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Gene and Protein Overview
Parathyroid hormone is a critical endocrine regulator of calcium and phosphate (B84403) homeostasis.[1] The full-length hormone is an 84-amino acid polypeptide secreted by the parathyroid glands.[2][3] Its biological activity is primarily mediated by the N-terminal region, which binds to and activates the Parathyroid Hormone 1 Receptor (PTH1R).[1] The PTH (1-44) fragment represents a portion of this biologically active N-terminal domain.
The human PTH gene is a single-copy gene located on the short arm of chromosome 11.[3] It contains the genetic blueprint for the preproparathyroid hormone, which undergoes proteolytic processing to become the mature 84-amino acid hormone.
| Attribute | Information | References |
| Official Symbol | PTH | --INVALID-LINK--[4] |
| Aliases | PTH1, FIH1, Parathormone, Parathyrin | --INVALID-LINK-- |
| Chromosomal Locus | 11p15.3 | --INVALID-LINK--[4] |
| NCBI Gene ID | [5](--INVALID-LINK--) | [4] |
| Gene Structure | The gene is approximately 4,200 base pairs long and contains two intervening sequences (introns). | [6] |
The mature PTH protein is an 84-amino acid peptide. The N-terminal (1-34) region is well-characterized and is the minimal fragment required for full biological activity. While the PTH (1-44) fragment is commercially available for research, specific quantitative data on its binding affinity and potency are not as extensively documented as for PTH (1-34).
| Attribute | Information | References |
| Full Name | Parathyroid Hormone | --INVALID-LINK--[7] |
| UniProt ID | --INVALID-LINK-- | [7] |
| Full-Length Sequence | SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNFVALG... (84 amino acids) | --INVALID-LINK--[7] |
| PTH (1-44) Sequence | SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNFVALGAPLAPRDAGS | Derived from full sequence |
| Molecular Weight (1-84) | ~9.4 kDa | --INVALID-LINK-- |
| Biological Half-life | Approximately 4 minutes | [1] |
Signaling Pathways
PTH and its N-terminal fragments exert their effects by binding to the PTH1 Receptor (PTH1R), a class B G-protein-coupled receptor (GPCR).[8] This interaction primarily activates two major signaling cascades within target cells, predominantly in bone and kidney.[9]
-
Gαs-Adenylate Cyclase-PKA Pathway : This is the principal signaling pathway. Ligand binding to PTH1R activates the stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological response.[10]
-
Gαq-Phospholipase C-PKC Pathway : PTH1R can also couple to the Gαq protein. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Quantitative Data
Quantitative analysis of PTH fragments is complex, and much of the available data focuses on PTH (1-34) and the full-length PTH (1-84). While PTH (1-44) is expected to be a potent agonist, specific affinity (Kd) and potency (EC50) values are not widely reported in the literature. The data for PTH (1-34) are provided as a reference.
| Parameter | Ligand | Value | Assay Type | References |
| Binding Affinity (Kd) | PTH (1-34) | ~1-3 µM (to receptor ECD) | Isothermal Titration Calorimetry | [11] |
| cAMP Potency (EC50) | PTH (1-34) | 0.1 - 0.3 nM | cAMP Accumulation Assay | [12] |
| IC50 (Antagonist) | PTHrP (7-34) | 84 nM | cAMP Antagonist Assay | [13] |
Note: ECD refers to the N-terminal Extracellular Domain of the PTH1R.
Experimental Protocols
The following sections detail common methodologies used to study PTH and its analogs.
This protocol is used to determine the binding affinity of an unlabeled ligand (e.g., PTH (1-44)) by measuring its ability to compete with a labeled ligand (e.g., ¹²⁵I-PTH(1-34)) for binding to the PTH1R.
Methodology:
-
Cell Culture: Use cells engineered to express the human PTH1R (e.g., HEK293 or COS-7 cells).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of cell membranes and a fixed concentration of radiolabeled PTH analog (e.g., ¹²⁵I-PTH(1-34)).
-
Competition: Add serial dilutions of the unlabeled competitor ligand (PTH (1-44)).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
This protocol measures the ability of PTH (1-44) to stimulate the production of intracellular cAMP, a key second messenger. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Methodology:
-
Cell Culture: Plate cells expressing PTH1R in a 96- or 384-well plate and culture until confluent.
-
Compound Addition: Remove culture medium and add stimulation buffer containing various concentrations of the test compound (PTH (1-44)). Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Incubation: Incubate the plate at room temperature (typically for 30 minutes) to allow for cAMP production.[16]
-
Lysis and Detection: Add the HTRF detection reagents. These typically include a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor). The cell lysis buffer is included with these reagents.[17]
-
Second Incubation: Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.[15]
-
Detection: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced by the cells.[18] Plot the HTRF ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[19]
This protocol describes a sandwich ELISA for the quantitative measurement of PTH in a sample (e.g., plasma, cell culture supernatant).
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for one epitope of PTH (e.g., N-terminal).
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA solution).
-
Sample/Standard Addition: Add standards of known PTH concentration and unknown samples to the wells. Incubate for 1-2 hours.
-
Washing: Wash the plate multiple times to remove unbound material.
-
Detection Antibody: Add a second, biotinylated antibody that recognizes a different epitope of PTH (e.g., mid-region). Incubate.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Detection: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of PTH in the unknown samples.[20]
References
- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTH parathyroid hormone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Nucleotide sequence of the human parathyroid hormone gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTH1R parathyroid hormone 1 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. revvity.com [revvity.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. academic.oup.com [academic.oup.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. epitopediagnostics.com [epitopediagnostics.com]
Methodological & Application
Application Notes and Protocols for PTH (1-44) (human) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis and a key modulator of bone metabolism. The biological activity of the full-length 84-amino acid peptide is primarily mediated by its N-terminal region. PTH (1-44) (human) is a fragment of the human parathyroid hormone that contains the essential residues for binding and activating the PTH receptor 1 (PTH1R). In cell culture studies, PTH (1-44) is a valuable tool for investigating the molecular mechanisms of PTH signaling and its effects on various cell types, particularly those of the osteoblast lineage. These studies are fundamental for understanding bone formation and for the development of anabolic therapies for osteoporosis.
While much of the published research has focused on the PTH (1-34) fragment, the actions of PTH (1-44) are expected to be qualitatively similar due to the shared N-terminal domain responsible for receptor activation. This document provides detailed application notes and experimental protocols relevant to the use of human PTH (1-44) in cell culture, drawing upon the extensive knowledge of N-terminal PTH fragment signaling.
Applications in Cell Culture
-
Investigation of Osteoblast Proliferation and Differentiation: PTH (1-44) can be used to study the signaling pathways that govern the commitment of mesenchymal stem cells to the osteoblast lineage and their subsequent maturation.
-
Analysis of Bone Matrix Formation: Researchers can utilize PTH (1-44) to examine the expression and deposition of bone matrix proteins, such as collagen type I and osteocalcin, by osteoblasts.
-
Elucidation of PTH1R Signaling Pathways: As an agonist of the PTH1R, PTH (1-44) is instrumental in dissecting the downstream signaling cascades, including the protein kinase A (PKA) and protein kinase C (PKC) pathways.
-
Screening for Modulators of PTH Action: PTH (1-44) can be employed in high-throughput screening assays to identify novel compounds that enhance or inhibit the anabolic effects of PTH on bone cells.
-
Comparative Studies with Other PTH Fragments: Using PTH (1-44) alongside other fragments like PTH (1-34) and PTH (1-84) can help in understanding the specific roles of different domains of the full-length hormone.
Data Presentation
The following tables summarize representative quantitative data for the effects of N-terminal PTH fragments on key cellular responses in osteoblastic cells. It is important to note that these values are primarily derived from studies using PTH (1-34) and should be considered as a starting point for experiments with PTH (1-44), as potencies may vary.
Table 1: Dose-Response for cAMP Production in Osteoblastic Cells
| Cell Line | PTH Fragment | EC50 for cAMP Production (nM) | Reference |
| SaOS-2 | PTH (1-34) | ~1-5 | [1] |
| UMR-106 | PTH (1-34) | ~1-10 | [2] |
| MC3T3-E1 | PTH (1-34) | ~0.3 | [3] |
Table 2: Regulation of Osteogenic Gene Expression by PTH in Osteoblasts
| Gene | Cell Type | PTH Fragment | Concentration (nM) | Fold Change in mRNA | Time Point (hours) | Reference |
| RUNX2 | MC3T3-E1 | PTH (1-34) | 10 | ↑ ~2-3 | 4 | [4] |
| Osteocalcin | MC3T3-E1 | PTH (1-34) | 10 | ↑ ~4-6 | 24 | [4] |
| RANKL | Primary Murine Osteoblasts | PTH (1-34) | 100 | ↑ ~5-10 | 6 | [5] |
| Sclerostin (SOST) | Primary Murine Osteoblasts | PTH (1-34) | 100 | ↓ ~50-70% | 6 | [5] |
Signaling Pathways
PTH (1-44) binds to the PTH1R, a G protein-coupled receptor, to initiate intracellular signaling. The primary pathways activated are the adenylyl cyclase and phospholipase C cascades.
Experimental Protocols
The following are example protocols that can be adapted for use with PTH (1-44) in cell culture. It is crucial to optimize parameters such as cell number, PTH concentration, and incubation time for each specific cell line and experimental setup.
Experimental Workflow
Protocol 1: Cell Culture and PTH (1-44) Treatment
-
Cell Seeding: Plate osteoblastic cells (e.g., MC3T3-E1, SaOS-2) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to PTH treatment, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free or low-serum (0.1-0.5% FBS) medium. Incubate for 4-24 hours to reduce basal signaling activity.
-
PTH (1-44) Preparation: Reconstitute lyophilized PTH (1-44) (human) in a sterile solvent as recommended by the supplier (e.g., sterile water or 10 mM acetic acid) to create a stock solution. Further dilute the stock solution in serum-free medium to the desired final concentrations immediately before use.
-
Treatment: Remove the starvation medium and add the medium containing the various concentrations of PTH (1-44) or vehicle control to the cells. Incubate for the desired period (e.g., 15 minutes for cAMP assays, 6-48 hours for gene expression studies).
Protocol 2: cAMP Measurement Assay (ELISA)
-
Cell Treatment: Following the treatment protocol, aspirate the medium and lyse the cells with 0.1 M HCl.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
ELISA: Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions (e.g., R&D Systems, Sigma-Aldrich).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the samples from the standard curve and normalize to the total protein concentration of the cell lysate.
Protocol 3: PKC Activity Assay
-
Cell Lysis: After PTH (1-44) treatment, wash the cells with ice-cold PBS and lyse them in a buffer compatible with the PKC activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PKC Assay: Use a commercial PKC kinase activity assay kit (e.g., Abcam, Promega) to measure PKC activity. These kits typically involve the phosphorylation of a specific substrate by PKC, which is then detected using a phospho-specific antibody and a colorimetric or fluorescent readout.[6]
-
Data Analysis: Measure the absorbance or fluorescence and calculate the PKC activity relative to the vehicle-treated control.
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Isolation: Following PTH (1-44) treatment for the desired time (e.g., 6, 24, or 48 hours), lyse the cells and isolate total RNA using a commercial kit (e.g., Qiagen RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., RUNX2, BGLAP (Osteocalcin)) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the PTH (1-44)-treated samples to the vehicle-treated controls.
Protocol 5: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PTH (1-44) concentrations for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of PTH (1-44) on cell viability.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROGRESSIVE RECRUITMENT OF RUNX2 TO GENOMIC TARGETS DESPITE DECREASING EXPRESSION DURING OSTEOBLAST DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Bone Remodeling by Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Note: Parathyroid Hormone (PTH) (1-44), Human, in Osteoblast Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Osteoblasts are the specialized cells responsible for the formation of new bone tissue. The process of osteoblast differentiation from mesenchymal stem cells (MSCs) is a complex and highly regulated sequence of events, culminating in the production and mineralization of the extracellular matrix. Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate (B84403) homeostasis and a potent modulator of bone metabolism. While continuous exposure to PTH can lead to bone resorption, intermittent administration has a profound anabolic (bone-building) effect, primarily by stimulating osteoblast function and differentiation.[1][2][3] This application note details the use of human PTH fragments, such as PTH (1-44), in in vitro assays to study and quantify osteoblast differentiation. The most extensively studied fragment for these anabolic effects is PTH (1-34) (Teriparatide); the principles and protocols described herein are based on the well-characterized actions of N-terminal PTH fragments that activate the PTH/PTH-related peptide receptor (PTH1R).[3][4]
Principle of the Assay The assay evaluates the pro-osteogenic potential of PTH (1-44) by treating osteoprogenitor cells (e.g., MC3T3-E1, primary human osteoblasts, or MSCs) with the peptide during their differentiation in culture. The progression of differentiation is monitored by measuring key biochemical and molecular markers at different stages. Early-stage differentiation is characterized by the expression of transcription factors like Runx2 and increased activity of alkaline phosphatase (ALP).[5][6] Late-stage differentiation involves the expression of proteins like osteocalcin (B1147995) and the deposition of a mineralized matrix, which can be quantified by staining with Alizarin Red S.[7][8]
Experimental Protocols
Cell Culture and Osteogenic Induction with PTH
This protocol describes the general procedure for culturing an osteoblastic cell line (e.g., MC3T3-E1) and inducing differentiation with intermittent PTH treatment.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC)
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Differentiation Medium (ODM): α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL Ascorbic Acid, and 10 mM β-glycerophosphate.[5]
-
Human PTH (1-44)
-
Sterile tissue culture plates (6-well, 24-well, or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[9][10] Seed cells into multi-well plates at a density of 1-2 x 10⁴ cells/cm². Allow cells to adhere and reach 80-90% confluency.
-
Initiation of Differentiation: Once confluent, replace the growth medium with Osteogenic Differentiation Medium (ODM).
-
PTH Treatment: For intermittent treatment, which promotes an anabolic response, expose the cells to PTH (1-44) (e.g., at a final concentration of 10⁻⁹ to 10⁻⁷ M) for the first 4-6 hours of each 24 or 48-hour cycle.[3][11]
-
Medium Change: After the short exposure, wash the cells with PBS and replace the medium with fresh ODM without PTH. Repeat this cycle every 1-2 days for the duration of the experiment (typically 7-21 days).
-
Controls: Maintain a negative control group (growth medium only) and a positive control group (ODM without PTH).
-
Analysis: Harvest cells at various time points for analysis:
-
Early Markers (Days 3-7): ALP activity, gene expression (e.g., Runx2, Sp7, Alp).[11]
-
Late Markers (Days 14-21): Mineralization assay, gene expression (e.g., Bglap, Col1a1).
-
Alkaline Phosphatase (ALP) Activity Assay
ALP is a key early marker of osteoblast differentiation.[12][13] Its activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
pNPP Substrate Solution (e.g., 1 mg/mL pNPP in diethanolamine (B148213) buffer, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
p-nitrophenol (pNP) standard solution
-
96-well microplate reader
Procedure:
-
Cell Lysis: After the desired treatment period, wash cell monolayers with PBS. Add cell lysis buffer and incubate for 10-15 minutes on ice. Scrape the cells and collect the lysate.
-
Assay Reaction: Add a portion of the cell lysate (e.g., 50 µL) to a 96-well plate. Add 100 µL of pNPP Substrate Solution to each well.[12]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of pNP. Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay). Express results as µmol pNP/min/mg protein.
Matrix Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S (ARS) staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[7][14]
Materials:
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation
-
Deionized water (diH₂O)
-
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)[7][14]
-
10% Acetic Acid (for quantification)
-
10% Ammonium (B1175870) Hydroxide (for quantification)
Procedure (Staining):
-
Fixation: Wash cell monolayers with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]
-
Washing: Wash the fixed cells 2-3 times with diH₂O.
-
Staining: Add enough ARS Staining Solution to completely cover the cell monolayer. Incubate at room temperature for 20-30 minutes in the dark.[7]
-
Final Wash: Gently aspirate the staining solution and wash the cells 3-5 times with diH₂O to remove excess stain.
-
Visualization: Visualize the orange-red mineralized nodules under a bright-field microscope.
Procedure (Quantification):
-
After staining and washing, add 10% acetic acid to each well to destain the matrix (incubate for 30 minutes with shaking).[7]
-
Transfer the resulting slurry to a microcentrifuge tube and heat at 85°C for 10 minutes. Centrifuge at 12,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance of the extracted stain at 405 nm.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key osteogenic marker genes.[11][15]
Materials:
-
TRIzol reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target and reference genes
Procedure:
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green Master Mix and specific primers for target genes (see Table 1) and a stable reference gene (e.g., TBP, RPLP0; note: GAPDH and ACTB may not be stable during osteogenic differentiation).[15]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.
Data Presentation and Expected Results
Quantitative data should be presented in clear, organized tables. Intermittent treatment with PTH (1-44) is expected to increase the expression of osteogenic markers.
Table 1: Key Osteogenic Marker Genes for RT-qPCR Analysis
| Gene Symbol | Gene Name | Stage | Expected Effect of Intermittent PTH |
|---|---|---|---|
| Runx2 | Runt-related transcription factor 2 | Early | Upregulation[6][11] |
| Sp7 | Sp7 transcription factor (Osterix) | Early | Upregulation[6][11] |
| Alp | Alkaline phosphatase | Early-Mid | Upregulation[11] |
| Col1a1 | Collagen type I alpha 1 | Mid | Upregulation[3] |
| Bglap | Bone gamma-carboxyglutamate (B555490) protein (Osteocalcin) | Late | Upregulation[2][11] |
Table 2: Illustrative Results of Intermittent PTH Treatment on Osteoblast Differentiation Markers (Note: These are example values based on published literature and will vary by experimental conditions.)
| Assay Parameter | Control (ODM only) | Intermittent PTH (10⁻⁸ M) | Fold Change |
| ALP Activity (Day 7) (µmol pNP/min/mg protein) | 1.5 | 4.5 | 3.0 |
| Mineralization (Day 21) (Absorbance @ 405 nm) | 0.2 | 0.8 | 4.0 |
| Relative Runx2 mRNA (Day 3) | 1.0 | 3.5 | 3.5 |
| Relative Bglap mRNA (Day 14) | 1.0 | 9.0 | 9.0 |
Visualization of Workflow and Signaling
Experimental Workflow
The overall experimental process can be visualized as a straightforward workflow from cell culture to final analysis.
Caption: Experimental workflow for assessing PTH's effect on osteoblast differentiation.
PTH Signaling Pathway in Osteoblasts
PTH binds to the PTH1R, a G protein-coupled receptor, on the surface of osteoblasts. This interaction primarily activates the Gαs-cAMP-PKA pathway, which is crucial for its anabolic effects.[1][6][16] Other pathways, including PLC/PKC and MAPK, are also involved in modulating the cellular response.[1][17]
Caption: Key signaling pathways activated by PTH in osteoblasts.
References
- 1. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Anabolic or catabolic responses of MC3T3-E1 osteoblastic cells to parathyroid hormone depend on time and duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Osteogenic Differentiation of Osteoblastic Precursors Upon Intermittent Administration of PTH/IGFBP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drmillett.com [drmillett.com]
- 13. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ixcellsbiotech.com [ixcellsbiotech.com]
- 15. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hormones.gr [hormones.gr]
- 17. Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss | Aging [aging-us.com]
Application Notes and Protocols for Preparing PTH (1-44) (human) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The human PTH (1-44) fragment is a biologically active peptide used in a variety of research applications, including studies on bone metabolism, kidney function, and signal transduction. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the reconstitution and storage of lyophilized human PTH (1-44) to ensure its stability and activity.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for preparing and storing human PTH (1-44) stock solutions.
| Parameter | Recommendation | Source(s) |
| Form of Product | Lyophilized white powder | [1] |
| Solubility | Soluble in water | [1][2] |
| Recommended Solvent | Sterile, ultrapure water | [3][4][5] |
| Reconstitution Concentration | Not less than 100 µg/mL | [4][5][6] |
| Storage of Lyophilized Peptide | Up to 6 months at 0-5°C or ≤ -15°C to -20°C for long-term | [1][7][8] |
| Short-term Storage of Reconstituted Solution | Up to 5-7 days at 4°C or 2-8°C | [1][4][5][6] |
| Long-term Storage of Reconstituted Solution | Up to 3 months at -20°C or below | [1][6][9] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [1][4][6][9] |
| Carrier Protein (for long-term storage) | Addition of 0.1% HSA or BSA is recommended | [4][5][10] |
Experimental Protocol: Reconstitution of Lyophilized PTH (1-44) (human)
This protocol details the steps for reconstituting lyophilized human PTH (1-44) to prepare a stock solution.
Materials:
-
Lyophilized human PTH (1-44) peptide
-
Sterile, ultrapure water (e.g., Milli-Q® or equivalent)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Optional: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) for long-term storage
Procedure:
-
Pre-equilibration: Before opening, bring the vial of lyophilized PTH (1-44) to room temperature for 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Calculation: Determine the volume of sterile, ultrapure water needed to achieve the desired stock solution concentration (recommendation: ≥100 µg/mL).
-
Example: To prepare a 1 mg/mL (1000 µg/mL) stock solution from a 500 µg vial:
-
Volume (µL) = (Amount of peptide (µg)) / (Desired concentration (µg/mL)) * 1000
-
Volume (µL) = (500 µg) / (1000 µg/mL) * 1000 = 500 µL
-
-
-
Reconstitution: Carefully add the calculated volume of sterile, ultrapure water to the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Do not vortex , as this can cause aggregation or degradation of the peptide.[6] Ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted stock solution into sterile, low-protein-binding polypropylene microcentrifuge tubes.[1][6][9] The volume of each aliquot should be appropriate for a single experiment.
-
Storage:
-
Short-term: Store aliquots at 4°C for up to 5-7 days.[1][4][6]
-
Long-term: For storage longer than one week, immediately freeze the aliquots at -20°C or -80°C.[1][6][9] The addition of a carrier protein like 0.1% BSA or HSA is recommended to prevent adsorption to the vial surface and improve stability.[4][5]
-
Visualizations
Experimental Workflow: PTH (1-44) Stock Solution Preparation
Caption: Workflow for reconstituting and storing human PTH (1-44).
Signaling Pathway of PTH (1-44)
Human PTH (1-44) exerts its biological effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[11] This interaction primarily activates two major signaling cascades: the adenylyl cyclase and phospholipase C pathways.[11][12]
-
Adenylyl Cyclase Pathway: Activation of Gs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[11][12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to various cellular responses.[12][13]
-
Phospholipase C Pathway: Activation of Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both contributing to the overall cellular response to PTH.[12]
Caption: Simplified PTH (1-44) signaling pathway via PTH1R.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. PTH (1-84) (HUMAN) | 68893-82-3 [chemicalbook.com]
- 3. bma.ch [bma.ch]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. prospecbio.com [prospecbio.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. shop.bachem.com [shop.bachem.com]
- 9. Parathyroid Hormone (PTH) (1-44) (Human) - Purified IgG Antibody [phoenixbiotech.net]
- 10. nibsc.org [nibsc.org]
- 11. KEGG PATHWAY: hsa04928 [genome.jp]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
Application Notes and Protocols for Human Parathyroid Hormone (PTH) ELISA Kit
A Note on PTH Fragment Specificity: The following protocols and data are based on commercially available ELISA kits for the detection of intact human Parathyroid Hormone (PTH 1-84). Specific ELISA kits for the N-terminal fragment PTH (1-44) are not widely documented in the provided search results. While the fundamental principles of the ELISA protocol remain the same, an assay for PTH (1-44) would utilize capture and detection antibodies with specificities for epitopes within the 1-44 amino acid sequence. Researchers should always refer to the specific manual provided with their kit for exact procedures and reagent concentrations.
Principle of the Assay
This enzyme-linked immunosorbent assay (ELISA) is a sandwich assay for the quantitative measurement of human PTH. The microplate wells are pre-coated with a capture antibody specific to a particular epitope on the PTH molecule. Standards and samples are pipetted into the wells, and the PTH antigen present is bound by the immobilized antibody. Following a wash step, a second antibody, which is conjugated to an enzyme (typically horseradish peroxidase - HRP), is added. This detection antibody binds to a different epitope on the captured PTH molecule, completing the "sandwich". After another wash to remove unbound enzyme-conjugated antibody, a substrate solution is added to the wells. The enzyme-substrate reaction results in a color change that is proportional to the amount of PTH bound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of PTH in the samples is then determined by comparing their absorbance to a standard curve.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for a human PTH ELISA. These values are representative and may vary between different kit manufacturers.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage Temperature | Stability |
| Wash Buffer (25X or 30X Concentrate) | Dilute to 1X with deionized water.[1][2] | 2-8°C | Diluted buffer is stable for a limited time; refer to kit instructions.[2] |
| Standard | Reconstitute with a specified volume of Standard Diluent.[3] | 2-8°C or -20°C after reconstitution.[3] | Avoid repeated freeze-thaw cycles.[3] |
| Detection Antibody (Concentrate) | Dilute with the appropriate diluent to the working concentration.[1] | 2-8°C | Refer to kit instructions. |
| HRP-Conjugate (Concentrate) | Dilute with the appropriate diluent to the working concentration.[1] | 2-8°C | Refer to kit instructions. |
| Substrate Solution | Ready to use. | 2-8°C, protected from light.[4] | Refer to kit instructions. |
| Stop Solution | Ready to use. | Room Temperature or 2-8°C.[4] | Refer to kit instructions. |
Table 2: Sample Preparation and Storage
| Sample Type | Preparation Procedure | Storage |
| Serum | Allow blood to clot for 10-20 minutes at room temperature, then centrifuge at 2,000-3,000 rpm for 20 minutes.[3] | Assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Plasma | Collect blood into tubes containing EDTA or citrate (B86180) as an anticoagulant. Centrifuge at 2,000-3,000 rpm for 20 minutes within 30 minutes of collection.[3] | Assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Cell Culture Supernatants | Centrifuge at 2,000-3,000 rpm for 20 minutes to remove particulates.[3] | Assay immediately or store in aliquots at -20°C or -80°C.[3] |
| Tissue Homogenates | Homogenize tissue in PBS, then centrifuge at 2,000-3,000 rpm for 20 minutes.[3] | Assay immediately or store in aliquots at -80°C.[3] |
Table 3: Assay Protocol Parameters
| Step | Reagent/Sample | Volume per Well | Incubation Time | Incubation Temperature |
| Sample/Standard Incubation | Standard, Control, or Sample | 100 µL | 2 hours | Room Temperature or 37°C |
| Detection Antibody Incubation | Working Detection Antibody Solution | 100 µL | 1 hour | Room Temperature or 37°C |
| HRP-Conjugate Incubation | Working HRP-Conjugate Solution | 100 µL | 1 hour | Room Temperature or 37°C |
| Substrate Incubation | TMB Substrate Solution | 100 µL | 15-30 minutes | Room Temperature, in the dark |
| Stop Reaction | Stop Solution | 50 µL or 100 µL | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
1X Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to the final volume specified in the kit manual. Mix gently to avoid foaming.
-
Standard Curve Preparation: Reconstitute the lyophilized standard with the provided diluent to create the highest concentration standard. Perform serial dilutions as instructed in the kit manual to generate a standard curve. A typical standard curve might range from 0 pg/mL to 1000 pg/mL.[1]
-
Working Detection Antibody Solution: Dilute the concentrated detection antibody with the specified diluent to the working concentration.
-
Working HRP-Conjugate Solution: Dilute the concentrated HRP-conjugate with the specified diluent to the working concentration.
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard, blank (sample diluent), and sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature or 37°C.[1]
-
Wash: Aspirate or decant the contents of each well. Wash the wells four times with 350 µL of 1X Wash Buffer per well.[1] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the working detection antibody solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[1]
-
Wash: Repeat the wash step as described in step 3.
-
Add HRP-Conjugate: Add 100 µL of the working HRP-conjugate solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[1]
-
Wash: Repeat the wash step as described in step 3.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to interpolate the concentration of PTH in the samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualized Experimental Workflow
Caption: A flowchart of the human PTH sandwich ELISA protocol.
References
Application Notes and Protocols for Immunofluorescence Staining of PTH1 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to immunofluorescence (IF) staining of the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein-coupled receptor crucial for regulating calcium and phosphate (B84403) homeostasis. Accurate visualization and quantification of PTH1R are vital for research in bone biology, nephrology, and the development of therapeutics for related disorders.
Introduction to PTH1 Receptor
The Parathyroid Hormone 1 Receptor (PTH1R) is the primary receptor for both parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP)[1][2]. Its activation triggers multiple downstream signaling pathways, making it a key player in skeletal development, bone turnover, and mineral ion homeostasis[1]. PTH1R is predominantly expressed in bone and kidney but is also found in various other tissues[3][4][5]. Immunofluorescence is a powerful technique to study the subcellular localization and expression levels of PTH1R, providing insights into its physiological and pathological roles.
Subcellular Localization
Immunofluorescence studies have revealed that PTH1R is primarily located on the plasma membrane of target cells, such as osteoblasts and kidney tubule cells[4][6]. However, upon agonist binding, the receptor can undergo endocytosis and be translocated into the cytoplasm[4][6]. Interestingly, some studies have also reported the presence of PTH1R in the nucleus, suggesting potential intracrine signaling roles[3]. The localization can be dynamic and may vary depending on the cell type and physiological state.
Data Presentation: Quantitative and Semi-Quantitative Analysis of PTH1R Expression
The following table summarizes findings from various studies on PTH1R expression levels determined by immunofluorescence and other quantitative methods. Direct comparison of absolute values is challenging due to variations in experimental conditions, antibodies, and quantification methods.
| Cell/Tissue Type | Organism | Method of Quantification/Observation | Key Findings | Reference |
| Osteosarcoma (U2OS and Saos-2 cells) | Human | Immunofluorescence intensity fold change | Quercetin treatment reduced PTH1R expression by 0.18 to 0.41-fold in U2OS cells and 0.15 to 0.38-fold in Saos-2 cells. | [7] |
| Osteoblasts vs. Osteocytes | Mouse | Receptor expression ratio | PTH1R expression in osteocytes is approximately two-fold higher than in osteoblasts. | [8] |
| Osteoblastic vs. Fibroblastic Osteosarcoma | Human | Qualitative Comparison | The osteoblastic subtype of osteosarcoma shows an increased level of PTH1R compared with the fibroblastic subtype. | [3] |
| Kidney (Proximal vs. Distal Tubules) | Human | Qualitative Immunohistochemistry | PTH1R is predominantly detected at the basolateral plasma membrane of epithelial cells in the proximal and distal tubules. | [4][6] |
| Kidney (Glomeruli) | Canine | Qualitative Immunohistochemistry | Weak immunolabelling for PTH1R was observed in glomeruli compared to strong positivity in proximal and distal tubules. | [9] |
| Breast Cancer Cell Lines (MCF-7, SK-BR-3, MDA-MB231) | Human | RT-PCR and Southern Blot | Detected PTH/PTHrP receptor transcripts. | [10] |
| HEK293 cells overexpressing PTH1R | Human | Flow Cytometry (Mean Fluorescence Intensity) | Mean fluorescence intensity increases with the concentration of fluorescently labeled PTH(1-34), indicating ligand binding. | [5] |
Signaling Pathways and Experimental Workflows
PTH1 Receptor Signaling Pathway
PTH1R activation initiates several key signaling cascades. The canonical pathway involves coupling to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA)[1][11]. Additionally, PTH1R can couple to Gαq, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC)[1][11]. Other pathways, including those involving Gα12/13 and β-arrestins, have also been described[1].
PTH1R Signaling Pathways
Experimental Workflow for Immunofluorescence Staining of PTH1R
The following diagram outlines a typical workflow for immunofluorescence staining of PTH1R in cultured cells or tissue sections.
Immunofluorescence Workflow
Experimental Protocols
Protocol 1: Immunofluorescence Staining of PTH1R in Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS
-
Primary Antibody: Anti-PTH1R antibody (see antibody selection notes)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the primary antibody's host species
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular detection of PTH1R, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For plasma membrane staining, this step can be omitted.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-PTH1R primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: Immunofluorescence Staining of PTH1R in Paraffin-Embedded Tissue Sections
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
PBS
-
Blocking Buffer: 5% BSA or 10% normal serum in PBS with 0.1% Tween-20
-
Primary and secondary antibodies (as in Protocol 1)
-
DAPI
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes (e.g., using a microwave or water bath).
-
Allow the slides to cool to room temperature in the buffer.
-
-
Washing: Wash the slides twice with PBS.
-
Permeabilization: Incubate slides with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the diluted anti-PTH1R primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash slides three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Apply DAPI solution for 5-10 minutes.
-
Washing: Rinse briefly with PBS.
-
Mounting: Mount with antifade mounting medium and a coverslip.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Antibody Selection and Validation
The specificity of the primary antibody is critical for reliable immunofluorescence results. It is recommended to use antibodies that have been validated for this application. Several commercial antibodies are available. When using a new antibody, it is essential to perform validation experiments, such as Western blotting to confirm the correct molecular weight of the target protein and using positive and negative control cells or tissues.
Troubleshooting
Common issues in immunofluorescence include high background, weak or no signal, and non-specific staining. For high background, ensure adequate blocking and washing steps. Weak or no signal may be due to improper fixation, insufficient antibody concentration, or low target protein expression. Non-specific staining can be addressed by using highly cross-adsorbed secondary antibodies and including appropriate controls, such as isotype controls and secondary antibody-only controls.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Parathyroid Hormone-Related Protein (PTHrP) and Its Receptor (PTHR1) in Normal and Tumor Tissues: Focus on Their Roles in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parathyroid hormone senses extracellular calcium to modulate endocrine signaling upon binding to the family B GPCR parathyroid hormone 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical identification of the PTHR1 parathyroid hormone receptor in normal and neoplastic human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted ablation of the PTH/PTHrP receptor in osteocytes impairs bone structure and homeostatic calcemic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parathyroid hormone (PTH)/PTH-related protein (PTHrP) receptor expression and mitogenic responses in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of Human PTH (1-44)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Parathyroid Hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragment, PTH (1-44), is a significant biologically active peptide that is the subject of research and therapeutic development. Achieving high purity of synthetic or recombinant PTH (1-44) is critical for accurate biological assays and for ensuring safety and efficacy in potential clinical applications. This document provides detailed application notes and protocols for the multi-step chromatographic purification of human PTH (1-44). The purification strategy employs a combination of ion-exchange chromatography (IEX) for initial capture and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing.
Overview of the Purification Workflow
The purification of PTH (1-44) from a crude synthetic or recombinant mixture typically involves a multi-step process to remove impurities such as truncated or modified peptides, deletion sequences, and process-related contaminants. A common and effective strategy is a two-step chromatographic procedure:
-
Cation-Exchange Chromatography (CEX): This step is used for the initial capture and partial purification of the positively charged PTH (1-44) peptide from the crude mixture.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is employed as a final polishing step to separate the target peptide from closely related impurities based on hydrophobicity.
The overall workflow is depicted in the diagram below.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure efficient chromatographic separation.
-
Objective: To solubilize the crude PTH (1-44) and remove particulate matter.
-
Protocol:
-
Accurately weigh the crude PTH (1-44) peptide.
-
Dissolve the peptide in the initial mobile phase for the first chromatography step (Cation-Exchange Buffer A) at a concentration of 1-5 mg/mL. Gentle vortexing or sonication may be required to aid dissolution.
-
Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean collection tube.
-
The sample is now ready for loading onto the cation-exchange column.
-
Step 1: Cation-Exchange Chromatography (CEX)
This step is designed to capture the positively charged PTH (1-44) and remove negatively charged and neutral impurities.
-
Objective: Initial purification and concentration of PTH (1-44).
-
Methodology:
| Parameter | Specification |
| Column | Strong Cation-Exchange, e.g., SP Sepharose Fast Flow |
| Column Dimensions | Dependent on sample load; e.g., 1.6 x 10 cm |
| Mobile Phase A | 20 mM Sodium Acetate, pH 5.0 |
| Mobile Phase B | 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 280 nm |
| Gradient | 0-100% B over 30 minutes |
-
Protocol:
-
Equilibrate the cation-exchange column with at least 5 column volumes (CV) of Mobile Phase A.
-
Load the prepared PTH (1-44) sample onto the column.
-
Wash the column with 2-3 CV of Mobile Phase A to remove unbound impurities.
-
Elute the bound peptides using a linear gradient of 0-100% Mobile Phase B over 30 minutes.
-
Collect fractions of 2-5 mL across the elution peak corresponding to PTH (1-44).
-
Analyze the collected fractions by analytical RP-HPLC to identify those containing the target peptide at the highest purity.
-
Pool the purest fractions for the next purification step.
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This high-resolution step separates PTH (1-44) from closely related impurities based on differences in hydrophobicity.
-
Objective: Final polishing of PTH (1-44) to achieve high purity.
-
Methodology:
| Parameter | Specification |
| Column | C18 Reversed-Phase, e.g., Vydac C18 (5 µm, 300 Å) |
| Column Dimensions | 4.6 x 250 mm (analytical) or larger for preparative scale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 214 nm and 280 nm |
| Gradient | 20-60% B over 40 minutes |
| Column Temperature | 40 °C |
-
Protocol:
-
The pooled fractions from the CEX step may need to be desalted or diluted to reduce the salt concentration before loading onto the RP-HPLC column.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 10 CV.
-
Inject the sample onto the equilibrated column.
-
Elute the peptides using a linear gradient of 20-60% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Collect fractions corresponding to the main peak of PTH (1-44).
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity specifications (e.g., >98%).
-
Lyophilize the final pooled sample to obtain the purified PTH (1-44) as a powder.
-
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of PTH (1-44).
Table 1: Chromatography Column Specifications
| Parameter | Cation-Exchange (Step 1) | RP-HPLC (Step 2) |
| Stationary Phase | Strong Cation-Exchanger (e.g., Sulfopropyl) | Octadecylsilane (C18) |
| Particle Size | ~90 µm | 5 µm |
| Pore Size | ~1000 Å | 300 Å |
| Typical Dimensions | 1.6 x 10 cm | 4.6 x 250 mm |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Cation-Exchange (Step 1) | RP-HPLC (Step 2) |
| Mobile Phase A | 20 mM Sodium Acetate, pH 5.0 | 0.1% TFA in Water |
| Mobile Phase B | 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 | 0.1% TFA in Acetonitrile |
| Gradient | 0-100% B over 30 min | 20-60% B over 40 min |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
Table 3: Expected Purification Yield and Purity
| Purification Step | Typical Purity | Typical Recovery |
| Crude PTH (1-44) | 40-60% | 100% |
| Post-Cation Exchange | 80-90% | 70-85% |
| Post-RP-HPLC | >98% | 50-70% (overall) |
PTH Signaling Pathway
PTH exerts its biological effects by binding to the PTH receptor type 1 (PTH1R), a G protein-coupled receptor (GPCR). This interaction primarily activates two major signaling cascades: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway.[1]
Conclusion
The described two-step chromatographic procedure, combining cation-exchange and reversed-phase HPLC, is a robust and effective method for the purification of human PTH (1-44) to a high degree of purity. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and analysis of this important peptide. Careful execution of each step, along with diligent in-process analysis, is key to achieving a high-quality final product suitable for downstream applications.
References
Application Note: Mass Spectrometry for the Quantitative Analysis of Parathyroid Hormone (PTH) Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is an 84-amino acid peptide that is a critical regulator of calcium and phosphate (B84403) homeostasis.[1] Its measurement is vital for diagnosing and managing conditions like hyperparathyroidism, hypoparathyroidism, and chronic kidney disease (CKD)-related mineral and bone disorders.[1][2] Circulating PTH exists not only as the intact, biologically active form (PTH(1-84)) but also as a heterogeneous mixture of various N-terminal, C-terminal, and mid-region fragments.[3][4]
Traditional immunoassays, the standard for clinical PTH measurement, often suffer from a lack of specificity. These assays can show variable cross-reactivity with PTH fragments, leading to inaccurate quantification of the biologically active hormone.[3][5] Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as a superior alternative, offering high specificity and the ability to accurately identify and quantify both intact PTH and its numerous fragments.[2][3] This high-resolution approach overcomes the limitations of immunoassays, enabling researchers to investigate the distinct physiological roles and clinical relevance of different PTH species.[3][5]
This application note provides detailed protocols for the analysis of PTH peptides using two primary mass spectrometry workflows: a "top-down" approach for intact fragments and a "bottom-up" approach using tryptic digestion for sensitive quantification.
PTH Signaling Pathway
PTH exerts its biological effects primarily by binding to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[6][7] This interaction activates multiple downstream signaling cascades that are crucial for its function in bone and kidney. The two major pathways are:
-
Gαs / Adenylyl Cyclase Pathway: Binding of PTH to PTH1R activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[6][8] PKA then phosphorylates various downstream targets to mediate the hormonal response.[6]
-
Gαq / Phospholipase C Pathway: PTH1R can also couple to the Gαq subunit, activating Phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[6]
Understanding these pathways is essential for developing therapeutic agents that target PTH signaling.
References
- 1. Quantitation of Parathyroid Hormone in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Human PTH (1-44) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragments of PTH, such as PTH (1-34) (Teriparatide), are utilized as anabolic agents for the treatment of osteoporosis due to their ability to stimulate bone formation when administered intermittently. While most preclinical studies in mice have focused on the 1-34 fragment, this document provides detailed application notes and protocols for the in vivo administration of human PTH (1-44) in mice. The protocols and expected outcomes described herein are based on the extensive body of research conducted with the closely related human PTH (1-34) fragment, as the initial 34 amino acids are responsible for the activation of the PTH receptor 1 (PTH1R).
Intermittent administration of PTH fragments has been shown to increase bone mass by stimulating osteoblast activity to a greater extent than osteoclast-mediated bone resorption.[1] Conversely, continuous exposure to high levels of PTH can lead to a net catabolic effect on the skeleton.[2] These application notes will focus on the anabolic application of intermittent PTH (1-44) administration.
Key Signaling Pathways
Parathyroid hormone exerts its effects on bone cells primarily through the PTH1R, a G-protein coupled receptor.[3] Activation of PTH1R initiates two main signaling cascades: the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.[4][5] These pathways ultimately lead to the modulation of gene expression that promotes osteoblast proliferation, differentiation, and survival.[6][7]
Figure 1: PTH (1-44) Signaling Pathways in Osteoblasts.
Experimental Protocols
Protocol 1: Preparation and Administration of Human PTH (1-44) for Anabolic Studies
Materials:
-
Human PTH (1-44) peptide (lyophilized)
-
Sterile vehicle solution (e.g., 0.9% saline or phosphate-buffered saline (PBS))
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile insulin (B600854) syringes with a 28-gauge or smaller needle
-
Animal scale
Procedure:
-
Reconstitution of PTH (1-44):
-
Allow the lyophilized PTH (1-44) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in the sterile vehicle to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Animal Handling and Dosing:
-
House mice in accordance with institutional guidelines and allow for an acclimatization period of at least one week before the start of the experiment.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Dilute the PTH (1-44) stock solution with the sterile vehicle to the final desired concentration for injection based on the mouse's body weight. A typical anabolic dosage for PTH fragments in mice ranges from 30 to 100 µg/kg body weight.[3]
-
Administer the PTH (1-44) solution via subcutaneous injection. A common injection volume is 100 µL.[2]
-
For intermittent administration to achieve an anabolic effect, injections are typically performed once daily.[3]
-
The duration of treatment can range from 2 to 6 weeks for significant effects on bone parameters.[3]
-
-
Subcutaneous Injection Technique:
-
Restrain the mouse by gently grasping the loose skin at the scruff of the neck.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Alternate injection sites (e.g., left and right flanks) to minimize local irritation.
-
Protocol 2: Assessment of Bone Anabolic Effects
Sample Collection and Analysis:
-
Serum Collection:
-
Collect blood via a suitable method (e.g., submandibular or retro-orbital bleeding) at baseline and at the end of the treatment period.
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Analyze serum for markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide [P1NP] and osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen [CTX]) using commercially available ELISA kits.[2][4]
-
-
Bone Collection and Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Dissect the femurs and tibiae, and carefully remove all soft tissue.
-
Store the bones in 70% ethanol (B145695) for analysis by micro-computed tomography (µCT) or peripheral quantitative computed tomography (pQCT) to assess bone mineral density (BMD), trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[8][9]
-
For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein (B42510) and alizarin) at specific time points before euthanasia to measure mineral apposition rate (MAR) and bone formation rate (BFR).[2]
-
Experimental Workflow
Figure 2: General Experimental Workflow for In Vivo PTH (1-44) Administration in Mice.
Expected Quantitative Outcomes
The following tables summarize the expected outcomes based on studies with intermittent administration of PTH (1-34) in mice. Similar effects are anticipated with human PTH (1-44).
Table 1: Expected Changes in Bone Microarchitecture
| Parameter | Expected Change with Intermittent PTH (1-44) | Reference |
| Bone Mineral Density (BMD) | Increase | [1][8] |
| Trabecular Bone Volume (BV/TV) | Increase | [2][10] |
| Trabecular Number (Tb.N) | Increase | [8] |
| Trabecular Thickness (Tb.Th) | Increase | [8] |
| Cortical Thickness | Increase | [9] |
Table 2: Expected Changes in Serum Bone Turnover Markers
| Marker | Type | Expected Change with Intermittent PTH (1-44) | Reference |
| P1NP | Formation | Increase | [9] |
| Osteocalcin | Formation | Increase | [11] |
| CTX | Resorption | Increase (to a lesser extent than formation markers) | [2][12] |
Troubleshooting and Considerations
-
Peptide Stability: Ensure proper storage and handling of the PTH (1-44) peptide to maintain its bioactivity. Avoid repeated freeze-thaw cycles.
-
Injection Site Reactions: Monitor injection sites for any signs of inflammation or irritation. Rotate injection sites to minimize this.
-
Animal Stress: Handle mice gently and efficiently to minimize stress, which can influence experimental outcomes.
-
Dosage Optimization: The optimal dose of PTH (1-44) may vary depending on the mouse strain, age, and sex. A pilot study to determine the most effective dose for a specific experimental model is recommended.
-
Anabolic vs. Catabolic Effects: The frequency and duration of PTH administration are critical. Continuous infusion or very high doses can lead to bone loss.[2] The protocols outlined here are for achieving an anabolic effect.
Conclusion
The in vivo administration of human PTH (1-44) in mice is a valuable tool for studying bone biology and for the preclinical evaluation of potential osteoporosis therapies. By following the detailed protocols and considering the expected outcomes presented in these application notes, researchers can effectively design and execute studies to investigate the anabolic effects of this peptide on the skeleton. While the data is largely extrapolated from studies on PTH (1-34), the shared mechanism of action through the PTH1R provides a strong rationale for these applications.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Anabolic and Catabolic Regimens of Human Parathyroid Hormone 1–34 Elicit Bone- and Envelope-Specific Attenuation of Skeletal Effects in Sost-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anabolic actions of PTH in murine models: two decades of insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss | Aging [aging-us.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Parathyroid Hormone (PTH)–Induced Bone Gain Is Blunted in SOST Overexpressing and Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Intermittent Administration of Parathyroid Hormone [1–34] Prevents Particle-Induced Periprosthetic Osteolysis in a Rat Model | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. JCI - Parathyroid hormone–dependent bone formation requires butyrate production by intestinal microbiota [jci.org]
Application Notes and Protocols for PTH (1-44) (human) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone consists of 84 amino acids, with the N-terminal region being responsible for its primary biological activity. While direct experimental data on the in vitro working concentration of the human PTH (1-44) fragment is limited in publicly available literature, the closely related and extensively studied fragment, human PTH (1-34), is widely considered to possess the full biological activity of the native hormone for in vitro and in vivo applications.[1][2] The data and protocols presented herein are based on published studies using human PTH (1-34) and are intended to serve as a comprehensive starting point for researchers utilizing PTH (1-44). Optimization for specific experimental systems is highly recommended.
Data Presentation: Working Concentrations of PTH (1-34) (human)
The optimal working concentration of PTH (1-34) varies depending on the cell type, assay duration, and the specific biological endpoint being measured. The following tables summarize quantitative data from various in vitro studies.
Table 1: cAMP Stimulation Assays
| Cell Type | Concentration Range | Incubation Time | Notes |
| MC3T3-E1 cells | 10⁻⁷ M | 20 minutes | For peak cAMP response.[3] |
| ROS 17/2.8 cells | 10⁻⁶ M | 10 minutes | Followed by washout to assess sustained response.[3] |
| Juxtaglomerular (JG) cells | 10⁻⁶ M | 2 hours | To measure cAMP accumulation.[4] |
Table 2: Osteoblast Differentiation and Proliferation Assays
| Cell Type | Concentration Range | Treatment Schedule | Outcome |
| Rat Calvaria Osteoblasts | 50 ng/mL | Intermittent (1h or 6h per 48h cycle) | 1h inhibited, 6h stimulated differentiation.[5][6] |
| MC3T3-E1 cells | 10⁻¹⁰ M to 10⁻⁸ M | Intermittent or Continuous | 10⁻⁹ M intermittent was optimal for osteogenic gene expression.[7] |
| Primary Mouse Osteoblasts | Dose-dependent | 7 days | Stimulated ALP activity at subconfluent state, inhibited at postconfluent state.[8] |
| Human Mesenchymal Stem Cells (hMSCs) | 0.2 nM to 50 nM | Intermittent (2h daily) or Continuous | 0.2 nM intermittent treatment enhanced osteogenesis.[9][10] |
| MC3T3-E1 cells | 100 nM | Intermittent or Continuous | To assess effects on differentiation and apoptosis.[11][12] |
Table 3: Cell Migration and Adhesion Assays
| Cell Type | Concentration Range | Notes |
| Rat Bone Marrow Stromal Cells (BMSCs) | 1 nM to 100 nM | Significant increase in migration and adhesion observed at 10 nM and above.[13] |
Experimental Protocols
Protocol 1: Cyclic AMP (cAMP) Stimulation Assay
This protocol is designed to measure the acute stimulation of intracellular cAMP in response to PTH.
Materials:
-
PTH (1-44) or PTH (1-34) (human)
-
Target cells (e.g., MC3T3-E1, ROS 17/2.8)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
cAMP assay buffer (e.g., 0.1% BSA, 20 mM HEPES in media)[3]
-
Phosphodiesterase inhibitor (e.g., 2 mM IBMX)[3]
-
50 mM HCl[3]
-
Commercially available cAMP EIA kit
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the assay.
-
Starvation (Optional): Prior to stimulation, you may replace the growth medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
Preparation of PTH Solution: Prepare a stock solution of PTH in an appropriate vehicle (e.g., PBS with 0.1% BSA). On the day of the experiment, prepare serial dilutions of PTH in cAMP assay buffer to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the PTH dilutions to the wells. Include a vehicle-only control.
-
For assays measuring accumulated cAMP, add a phosphodiesterase inhibitor like IBMX to the buffer to prevent cAMP degradation.[3]
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.[3]
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the stimulation buffer.
-
Add a lysis solution, such as 50 mM HCl, to each well to lyse the cells and stabilize the cAMP.[3]
-
-
Quantification:
-
Collect the cell lysates.
-
Quantify the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the total protein concentration in each sample.
-
Protocol 2: Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This protocol assesses the effect of PTH on the differentiation of osteoprogenitor cells by measuring alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.
Materials:
-
PTH (1-44) or PTH (1-34) (human)
-
Osteoprogenitor cells (e.g., MC3T3-E1, primary calvarial osteoblasts, hMSCs)
-
Growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 5 mM β-glycerophosphate)[11]
-
PBS
-
Cell lysis buffer (e.g., Triton X-100 based)
-
ALP activity assay kit (p-nitrophenyl phosphate-based)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate. Allow them to adhere and proliferate for 24-48 hours.
-
Initiation of Differentiation: Replace the growth medium with osteogenic differentiation medium.
-
PTH Treatment:
-
Culture Period: Culture the cells for 7-14 days, changing the medium and reapplying the PTH treatment as scheduled.
-
Cell Lysis:
-
At the end of the culture period, wash the cells twice with PBS.
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
-
ALP Activity Measurement:
-
Use an ALP activity assay kit to measure the enzymatic activity in the cell lysates, following the manufacturer's protocol.
-
Measure the total protein concentration in each lysate using a protein assay kit.
-
-
Data Analysis: Normalize the ALP activity to the total protein content for each sample. Compare the results from PTH-treated groups to the vehicle-treated control group.
Visualizations
Signaling Pathways
// Connections PTH -> PTH1R [label="binds"]; PTH1R -> G_alpha_s [label="activates"]; PTH1R -> G_alpha_q [label="activates"]; G_alpha_s -> AC [label="stimulates"]; G_alpha_q -> PLC [label="stimulates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="phosphorylates"]; CREB -> pCREB [style=invis]; pCREB -> Gene_Expression [label="regulates"];
PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca2_release [label="triggers"]; DAG -> PKC [label="activates"]; PKC -> Gene_Expression [label="regulates"];
// Layout adjustments {rank=same; G_alpha_s; G_alpha_q;} {rank=same; AC; PLC;} {rank=same; cAMP; IP3; DAG;} {rank=same; PKA; PKC;} }
Caption: PTH Signaling Pathways.
Experimental Workflow
// Connections start -> seed_cells; seed_cells -> culture_24h; culture_24h -> treatment; treatment -> incubation; incubation -> endpoint; endpoint -> cAMP [style=dashed]; endpoint -> ALP [style=dashed]; endpoint -> gene_expression [style=dashed]; endpoint -> mineralization [style=dashed]; endpoint -> data_analysis; data_analysis -> end; }
Caption: General Experimental Workflow.
References
- 1. Bioactive N-terminal undecapeptides derived from parathyroid hormone: the role of alpha-helicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE USE OF N-TERMINAL IMMOBILIZATION OF PTH(1-34) ON PLGA TO ENHANCE BIOACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ClC-3 chloride channel mediates the role of parathyroid hormone [1-34] on osteogenic differentiation of osteoblasts | PLOS One [journals.plos.org]
- 8. Parathyroid hormone regulates osteoblast differentiation positively or negatively depending on the differentiation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. PTH(1-34) activates the migration and adhesion of BMSCs through the rictor/mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
protocol for PTH (1-44) induced cAMP measurement
An ever-increasing number of researchers, scientists, and drug development professionals are focusing on the nuanced roles of various parathyroid hormone (PTH) fragments. Among these, PTH (1-44) is of significant interest. A critical aspect of characterizing its biological activity involves quantifying its ability to stimulate the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This document provides a comprehensive protocol for measuring PTH (1-44) induced cAMP accumulation in a cell-based assay, designed for high-throughput screening and pharmacological profiling.
Application Note
Topic: Protocol for PTH (1-44) Induced cAMP Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone, PTH (1-84), and its well-characterized N-terminal fragment, PTH (1-34), exert their effects through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[1][2] Activation of PTH1R predominantly involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cAMP.[1][3] While PTH (1-34) is a potent activator of this pathway, the physiological relevance and signaling properties of other circulating PTH fragments, such as PTH (1-44), are less defined.[4] This protocol details a robust and reproducible method to quantify cAMP production in response to PTH (1-44) stimulation in a cellular context, providing a critical tool for elucidating its biological function and for the discovery of novel therapeutics targeting the PTH1R.
Principle of the Assay:
The protocol described here is based on a competitive immunoassay, a widely used and reliable method for cAMP quantification.[5][6][7][8] In this assay format, free cAMP in a cell lysate sample competes with a labeled cAMP tracer (e.g., conjugated to an enzyme or a fluorescent molecule) for binding to a limited number of sites on a highly specific anti-cAMP antibody. The amount of labeled cAMP tracer that binds to the antibody is inversely proportional to the concentration of cAMP in the cell lysate. The signal generated by the bound tracer is then measured, and the concentration of cAMP in the unknown samples is determined by interpolating from a standard curve generated with known concentrations of cAMP.
Signaling Pathway
The canonical signaling pathway for PTH receptor activation leading to cAMP production is well-established. PTH (1-44), like other N-terminal PTH fragments, is expected to follow this pathway.
Caption: PTH (1-44) signaling pathway leading to cAMP production.
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol for measuring PTH (1-44) induced cAMP accumulation.
Caption: Experimental workflow for PTH (1-44) induced cAMP measurement.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell line and cAMP assay kit used.
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human PTH1R (e.g., from Creative Biogene, Cat. No. CSC-RG1744).[2] Other suitable cell lines include osteogenic sarcoma cells (e.g., UMR-106) or primary osteoblasts.
-
PTH (1-44) peptide: Human sequence, synthetic (e.g., from MedChemExpress).[4]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthone (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit, for example:
-
Multi-well plates: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.
-
Reagent-grade water
-
Phosphate-Buffered Saline (PBS)
2. Cell Culture and Seeding:
-
Maintain the HEK293-PTH1R cells in a 37°C incubator with 5% CO2.[2]
-
Passage the cells when they reach 80-90% confluency.
-
For the assay, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Seed the cells into the multi-well plates at a density of 5,000-20,000 cells per well (this should be optimized).
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
3. cAMP Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PTH (1-44) in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA) and create serial dilutions in the assay buffer to generate a dose-response curve (e.g., from 1 pM to 1 µM).
-
Prepare a stock solution of IBMX in DMSO and dilute it in the assay buffer to the desired final concentration (e.g., 100-500 µM).
-
Prepare the cAMP standards and detection reagents from the chosen assay kit according to the manufacturer's instructions.[6][7][8]
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the assay buffer containing the PDE inhibitor (IBMX) to each well and incubate for 15-30 minutes at 37°C.[8]
-
Add the different concentrations of PTH (1-44) to the respective wells. Include a negative control (vehicle only) and a positive control (e.g., 10 µM Forskolin, a direct activator of adenylyl cyclase).
-
Incubate the plate at 37°C for 30 minutes.[6] The optimal incubation time may need to be determined through a time-course experiment.
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.[8]
-
Incubate for the time specified in the kit protocol to ensure complete lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection steps as outlined in the manufacturer's protocol. This will typically involve adding the detection reagents, including the labeled cAMP and the anti-cAMP antibody.[6][7][8]
-
Incubate for the recommended time to allow the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader compatible with the assay format.
-
4. Data Analysis:
-
Standard Curve: Plot the signal intensity versus the known concentrations of the cAMP standards. Use a 4-parameter logistic (4-PL) curve fit to generate the standard curve.
-
cAMP Quantification: Determine the cAMP concentration in each sample by interpolating their signal values from the standard curve.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the PTH (1-44) concentrations.
-
EC50 Determination: Fit the dose-response data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which represents the concentration of PTH (1-44) that produces 50% of the maximal response.
Data Presentation
The quantitative data from dose-response and time-course experiments should be summarized in clear and structured tables.
Table 1: Dose-Response of PTH (1-44) on cAMP Production
| PTH (1-44) Conc. (M) | Log [PTH (1-44)] | Mean cAMP (nM) | Std. Deviation |
| 1.00E-12 | -12.0 | 0.5 | 0.1 |
| 1.00E-11 | -11.0 | 1.2 | 0.2 |
| 1.00E-10 | -10.0 | 5.8 | 0.9 |
| 1.00E-09 | -9.0 | 25.4 | 3.1 |
| 1.00E-08 | -8.0 | 48.9 | 5.2 |
| 1.00E-07 | -7.0 | 55.1 | 4.8 |
| 1.00E-06 | -6.0 | 56.0 | 5.5 |
| Vehicle | N/A | 0.4 | 0.1 |
| Forskolin (10 µM) | N/A | 60.2 | 6.1 |
Table 2: Time-Course of cAMP Production with PTH (1-44)
| Time (minutes) | Mean cAMP (nM) at EC80 | Std. Deviation |
| 0 | 0.5 | 0.1 |
| 5 | 15.2 | 2.1 |
| 10 | 30.8 | 3.5 |
| 20 | 45.1 | 4.8 |
| 30 | 50.3 | 5.3 |
| 45 | 42.6 | 4.1 |
| 60 | 31.5 | 3.7 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the experimental conditions.
Conclusion
This detailed protocol provides a framework for the accurate and reproducible measurement of PTH (1-44) induced cAMP accumulation. By following these guidelines, researchers can effectively characterize the signaling properties of this and other PTH fragments, contributing to a deeper understanding of PTH physiology and the development of novel therapeutics for bone and mineral disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Human PTH1R Stable Cell Line-HEK293T (CSC-RG1744) - Creative Biogene [creative-biogene.com]
- 3. KEGG PATHWAY: hsa04928 [genome.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. mesoscale.com [mesoscale.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
Application Notes and Protocols: PTH (1-44) (human) as a Molecular Tool in Research
For research use only. Not for use in diagnostic procedures.
Introduction
Human Parathyroid Hormone (1-44) [PTH (1-44)] is a biologically active N-terminal fragment of the full-length 84-amino acid parathyroid hormone. It is a key regulator of calcium and phosphate (B84403) homeostasis, primarily through its interaction with the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein coupled receptor (GPCR).[1] This document provides detailed application notes and experimental protocols for the use of synthetic human PTH (1-44) as a molecular tool in various research applications. Its utility spans the investigation of PTH1R signaling, structure-function relationships of the PTH-PTH1R complex, and the development of novel therapeutics for disorders such as osteoporosis and hypoparathyroidism.
Physicochemical Properties
| Property | Value | Reference |
| Sequence | Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg | Internal Data |
| Molecular Weight | 5063.6 g/mol | Internal Data |
| Appearance | White to off-white lyophilized powder | Internal Data |
| Purity | >95% (as determined by HPLC) | Internal Data |
| Solubility | Soluble in water | Internal Data |
| Storage | Store at -20°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Internal Data |
Applications
Human PTH (1-44) is a valuable tool for a variety of in vitro and cell-based assays, including:
-
Receptor Binding Assays: To characterize the binding affinity of ligands to the PTH1R and to screen for novel receptor agonists or antagonists.
-
Second Messenger Assays: To study the activation of downstream signaling pathways, primarily the adenylyl cyclase/cAMP and phospholipase C/IP₃ pathways.
-
Immunological Assays: As a standard or competitor in immunoassays for the detection and quantification of PTH and its fragments.
-
Structure-Function Studies: To investigate the specific residues and domains of PTH responsible for receptor binding and activation.
Signaling Pathways
PTH (1-44), like the full-length PTH (1-84) and the shorter fragment PTH (1-34), activates the PTH1R, which is coupled to multiple G-protein signaling cascades. The primary pathways initiated upon receptor binding are the adenylyl cyclase and phospholipase C pathways.[2]
References
Application Notes and Protocols: Handling and Storage of Lyophilized PTH (1-44)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of lyophilized Parathyroid Hormone (1-44). Adherence to these recommendations is crucial for maintaining the peptide's stability, biological activity, and ensuring the reproducibility of experimental results.
Product Information
Parathyroid Hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The (1-44) fragment of human PTH is a biologically active N-terminal fragment. Proper handling and storage are critical to prevent degradation and aggregation.
Storage of Lyophilized PTH (1-44)
Lyophilized peptides are stable for extended periods if stored correctly. The absence of water minimizes hydrolysis and microbial growth.
Key Storage Recommendations:
-
Temperature: For long-term storage, lyophilized PTH (1-44) should be stored at -20°C or -80°C.[1][2][3] Storing at -80°C is preferable for sensitive peptides or for very long-term storage.[1] For short-term use, storage at 2-8°C is acceptable for weeks to months.[4][5][6]
-
Moisture: Peptides are often hygroscopic and should be protected from moisture.[3][4] Store the vial in a desiccator or a sealed container with a desiccant.[1][2]
-
Light: Protect the lyophilized powder from light by storing it in a dark place or using an amber vial.[1][5]
-
Inert Gas: For peptides susceptible to oxidation, such as those containing Cys, Met, or Trp, storing under an inert gas like nitrogen or argon can further enhance stability.[2][4]
Table 1: Storage Conditions for Lyophilized PTH (1-44)
| Storage Duration | Temperature | Additional Conditions |
| Long-Term (months to years) | -20°C to -80°C | Desiccated, protected from light.[1][2][3] |
| Short-Term (weeks to months) | 2-8°C | Desiccated, protected from light.[5][6] |
| Room Temperature | Not Recommended (stable for 1-2 weeks if necessary) | Minimize exposure to air, moisture, and light.[2][5] |
Reconstitution of Lyophilized PTH (1-44)
Reconstitution should be performed carefully to ensure the peptide dissolves completely without compromising its activity.
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[3][4] This prevents condensation of moisture onto the cold peptide powder.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For PTH (1-44), sterile, ultrapure water is often recommended.[7] If solubility is an issue, a small amount of a suitable buffer at a low pH may be used. For peptides containing Cys, Met, or Trp, use oxygen-free solvents.[3]
-
Reconstitution: Add the recommended volume of solvent to the vial to achieve the desired stock concentration. A concentration of at least 100 µg/mL is often suggested to improve stability.[7] Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. Sonication in a water bath can aid in dissolving larger particles, but avoid excessive heating.[3]
-
Carrier Protein: For long-term storage of the reconstituted solution, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can prevent adsorption of the peptide to the vial surface.[7]
Storage of Reconstituted PTH (1-44)
Peptide solutions are less stable than their lyophilized form.
Key Storage Recommendations:
-
Temperature: For short-term storage (up to 7 days), the reconstituted solution can be kept at 2-8°C.[7] For long-term storage, it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[3][6][7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4][5] Aliquoting into single-use vials is highly recommended.
-
Vial Type: For hydrophobic peptides, use glass or non-adsorbing plastic vials to prevent loss of material.[4]
Table 2: Storage Conditions for Reconstituted PTH (1-44) Solution
| Storage Duration | Temperature | Key Considerations |
| Short-Term (up to 7 days) | 2-8°C | Use sterile conditions.[7] |
| Long-Term (weeks to months) | -20°C to -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles.[3][6][7] |
PTH (1-44) Signaling Pathway
PTH exerts its effects by binding to the PTH receptor type 1 (PTH1R), a G protein-coupled receptor.[8][9] This binding activates multiple downstream signaling cascades, primarily the Gs/cAMP/PKA and Gq/PLC/PKC pathways.[8][9][10]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for using lyophilized PTH (1-44) in a cell-based bioassay.
Protocol: In Vitro Bioactivity Assay (cAMP Measurement)
This protocol provides a general method for assessing the bioactivity of PTH (1-44) by measuring cyclic AMP (cAMP) production in a suitable cell line, such as human osteosarcoma cells (e.g., SAOS-2), which endogenously express the PTH1R.
Materials:
-
Reconstituted PTH (1-44) stock solution
-
SAOS-2 cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A with 15% FBS)
-
Assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed SAOS-2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of PTH (1-44) Dilutions: Prepare a series of dilutions of PTH (1-44) in assay buffer to generate a dose-response curve. Include a vehicle control (assay buffer alone).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the assay buffer containing the phosphodiesterase inhibitor and incubate for a short period as recommended by the cAMP assay kit manufacturer.
-
Add the PTH (1-44) dilutions to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the PTH (1-44) concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of the PTH (1-44) sample.
-
Note: This is a general protocol. Specific parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized for your specific experimental conditions.
References
- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 6. sceti.co.jp [sceti.co.jp]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTH (1-44) (human) in Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium homeostasis, but its role extends to the modulation of the immune system. The human PTH (1-44) fragment, a component of the full-length 84-amino acid peptide, is an active molecule available for a range of biochemical and immunological research applications. This document provides detailed application notes and experimental protocols for investigating the immunological effects of human PTH (1-44). While much of the existing research has focused on the full-length PTH (1-84) and the N-terminal fragment PTH (1-34) (Teriparatide), the data presented here, extrapolated from closely related fragments, provides a strong foundation for studying the specific activities of PTH (1-44).
Parathyroid hormone receptors (PTHR1) have been identified on various immune cells, including T lymphocytes and B lymphocytes, suggesting a direct role for PTH and its fragments in immune regulation.[1][2] The immunological effects of PTH are complex and can be either stimulatory or inhibitory, depending on the specific context, such as the concentration of the hormone and the activation state of the immune cells.[3][4]
Data Presentation
The following tables summarize the reported effects of different PTH fragments on immune cell populations. These data provide a comparative basis for designing experiments with PTH (1-44).
Table 1: Effects of PTH Fragments on T Lymphocyte Proliferation
| PTH Fragment | Cell Type | Stimulant | Concentration Range | Observed Effect | Reference |
| PTH (1-84) (bovine) | Human T lymphocytes | Phytohemagglutinin (PHA) | 10⁻⁷ - 4 x 10⁻⁷ M | Dose-dependent increase in proliferation | [3] |
| PTH (1-34) (bovine) | Human T lymphocytes | Phytohemagglutinin (PHA) | 10⁻⁷ - 4 x 10⁻⁷ M | Increased proliferation (lesser than 1-84) | [3] |
| PTH (1-84) (human, bovine) | Human T lymphocytes | PHA, Concanavalin A (ConA) | 60 - 1200 mIU/ml | Dose-dependent inhibition of transformation | [3] |
| PTH (1-84) (human) | Human T lymphocytes | Anti-CD3 antibody | 10 ng/dl | Decreased stimulation index in hemodialysis patients, increased in normal subjects | [3] |
Table 2: Effects of PTH Fragments on Cytokine Production
| PTH Fragment | Cell Type | Stimulant | Concentration Range | Cytokine | Observed Effect | Reference |
| PTH (1-84) (bovine) | Human T lymphocytes | Phytohemagglutinin (PHA) | 10⁻⁷ - 4 x 10⁻⁷ M | IL-2 | Increased production | [3] |
| PTH (1-84) (bovine) | T lymphocytes from ESRD patients | Phytohemagglutinin (PHA) | Not specified | IL-2 | Lower ability to produce IL-2 | [3] |
Table 3: Effects of PTH Fragments on B Lymphocyte Function
| PTH Fragment | Cell Type | Stimulant | Concentration Range | Observed Effect | Reference |
| PTH (1-84) (bovine) | Human B lymphocytes | Not specified | Not specified | Dose-dependent inhibition of proliferation | [3] |
| PTH (1-34) (bovine) | Human B lymphocytes | Not specified | Not specified | Dose-dependent inhibition of proliferation (less than 1-84) | [3] |
| PTH (1-84) & (1-34) (bovine) | Human B lymphocytes | Not specified | Not specified | Inhibition of immunoglobulin production | [3] |
Signaling Pathways
PTH fragments exert their effects on immune cells primarily through the Parathyroid Hormone 1 Receptor (PTHR1), a G-protein coupled receptor.[5] Activation of PTHR1 can initiate multiple downstream signaling cascades.
Experimental Protocols
The following are detailed protocols that can be adapted to study the immunological effects of human PTH (1-44).
Protocol 1: T Lymphocyte Proliferation Assay
This protocol is designed to assess the effect of PTH (1-44) on T lymphocyte proliferation using a [³H]-thymidine incorporation assay.[3][6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody
-
Human PTH (1-44) (lyophilized)
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of PTH (1-44) in sterile PBS or medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M).
-
Add 50 µL of medium (unstimulated control), PHA (e.g., 5 µg/mL) or anti-CD3 (e.g., 1 µg/mL) (positive control), and PHA/anti-CD3 plus different concentrations of PTH (1-44) to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) = (cpm of stimulated cells) / (cpm of unstimulated cells).
Protocol 2: Cytokine Release Assay from PBMCs
This protocol measures the effect of PTH (1-44) on the secretion of key immunomodulatory cytokines from PBMCs using ELISA or a multiplex bead array.[7][8]
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
Human PTH (1-44)
-
ELISA kits or multiplex bead array kits for target cytokines (e.g., IL-2, IL-6, IL-10, TNF-α)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Plate 100 µL of the cell suspension (2 x 10⁶ cells/mL) into each well of a 96-well plate.
-
Prepare PTH (1-44) dilutions as in Protocol 1.
-
Add 50 µL of medium (unstimulated), LPS (e.g., 1 µg/mL) or PHA (e.g., 5 µg/mL) (positive control), and LPS/PHA plus different concentrations of PTH (1-44) to the wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Analyze the data by comparing cytokine concentrations in PTH (1-44)-treated wells to the controls.
Protocol 3: B Lymphocyte Activation and Proliferation Assay
This protocol assesses the impact of PTH (1-44) on B lymphocyte activation and proliferation.[3]
Materials:
-
Isolated human B lymphocytes (e.g., via CD19+ magnetic bead selection)
-
Complete RPMI-1640 medium
-
Anti-IgM antibody, soluble CD40L, and IL-4
-
Human PTH (1-44)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
Flow cytometer (if using CFSE and activation markers)
Procedure:
-
Isolate B lymphocytes from PBMCs using a B cell isolation kit.
-
Resuspend the purified B cells to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare PTH (1-44) dilutions.
-
Add 50 µL of medium (unstimulated), a combination of anti-IgM (e.g., 10 µg/mL), CD40L (e.g., 1 µg/mL), and IL-4 (e.g., 20 ng/mL) (positive control), and the stimulant cocktail plus different concentrations of PTH (1-44) to the wells.
-
Incubate for 3 to 5 days.
-
Assess proliferation using [³H]-thymidine incorporation as in Protocol 1 or by staining with CFSE and analyzing by flow cytometry.
-
For activation marker analysis, stain cells with fluorescently labeled antibodies against CD69, CD86, or other activation markers and analyze by flow cytometry.
-
Analyze the data to determine the effect of PTH (1-44) on B cell proliferation and activation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunological effects of human PTH (1-44). While direct data for this specific fragment is limited, the information extrapolated from studies on PTH (1-84) and (1-34) suggests that PTH (1-44) is likely to have significant immunomodulatory properties. Researchers are encouraged to use these protocols as a starting point and to optimize the experimental conditions for their specific research questions. Further investigation into the precise role of PTH (1-44) in the complex interplay between the endocrine and immune systems holds promise for a deeper understanding of immune regulation and the development of novel therapeutic strategies.
References
- 1. Immunological comparisons of two synthetic human parathyroid hormone-(1-34) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Parathyroid Hormone on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parathyroid hormone on human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hanc.info [hanc.info]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTH (1-44) (human) Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of human parathyroid hormone (1-44) [PTH (1-44)] in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is PTH (1-44) and how does it signal in cells?
A1: PTH (1-44) is a fragment of the full-length human parathyroid hormone (PTH (1-84)).[1][2] Like other N-terminal PTH fragments, it is expected to exert its biological effects by binding to the PTH Receptor 1 (PTH1R), a G protein-coupled receptor.[3] Upon binding, PTH1R activates downstream signaling pathways, primarily the Gs/adenylyl cyclase/cAMP/protein kinase A (PKA) pathway and the Gq/phospholipase C (PLC)/Ca2+/protein kinase C (PKC) pathway.[4][5] This signaling cascade leads to various cellular responses, including changes in gene expression and regulation of metabolic processes.[4][5]
Q2: What is a typical starting concentration range for PTH (1-44) in cell culture?
A2: While specific data for PTH (1-44) is limited, a common approach for optimizing peptide concentration is to perform a dose-response experiment. Based on studies with the related, biologically active fragment PTH (1-34), a broad starting range of 10⁻¹² M to 10⁻⁶ M is recommended.[6][7] This wide range helps to identify the effective concentration window for your specific cell type and experimental endpoint.
Q3: Which cell lines are suitable for studying the effects of PTH (1-44)?
A3: The choice of cell line depends on the research question. Commonly used models include:
-
HEK293 cells stably overexpressing the human PTH1R: These are excellent for studying direct receptor binding and downstream signaling, such as cAMP production.[3][7]
-
Osteoblastic cell lines (e.g., MC3T3-E1, UMR-106): These are relevant for investigating the effects of PTH on bone formation and metabolism.[6]
-
Renal cell lines: These can be used to study the effects of PTH on kidney function.
Q4: How should I prepare and store PTH (1-44) for cell culture experiments?
A4: Proper handling of peptide hormones is crucial for maintaining their bioactivity.
-
Reconstitution: Reconstitute lyophilized PTH (1-44) in a sterile, high-purity solvent such as sterile water or a buffer recommended by the supplier. To minimize aggregation, consider first dissolving the peptide in a small amount of a solvent like DMSO, followed by dilution in your cell culture medium.[8]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8] Store aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols & Data Presentation
A critical step in using PTH (1-44) is to determine its optimal concentration for your specific experimental setup. This is typically achieved through a dose-response experiment.
Protocol: Determining Optimal PTH (1-44) Concentration using a cAMP Assay
This protocol outlines a method to determine the dose-dependent effect of PTH (1-44) on intracellular cyclic AMP (cAMP) production, a primary downstream signaling event.
Materials:
-
PTH (1-44) (human)
-
Appropriate cell line (e.g., HEK293-hPTH1R or MC3T3-E1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
cAMP assay kit (e.g., TR-FRET, ELISA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Peptide Preparation:
-
Prepare a 2X stock solution of PTH (1-44) at the highest concentration to be tested in serum-free medium.
-
Perform serial dilutions to create a range of 2X concentrations (e.g., from 2x10⁻¹² M to 2x10⁻⁶ M).
-
-
Cell Treatment:
-
Gently aspirate the old medium from the wells.
-
Add a PDE inhibitor, if recommended by your cAMP assay kit, to prevent cAMP degradation.
-
Add an equal volume of the 2X PTH (1-44) dilutions to the appropriate wells to achieve the final 1X concentrations.
-
Include a vehicle control (medium without PTH (1-44)).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes for acute cAMP response). The optimal incubation time may need to be determined empirically.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the PTH (1-44) concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration).
-
Table 1: Example Experimental Parameters for a Dose-Response Study
| Parameter | Recommended Range/Value | Notes |
| Cell Line | HEK293-hPTH1R, MC3T3-E1 | Choice depends on research focus. |
| Seeding Density | 5,000 - 20,000 cells/well | Optimize for your cell line to be ~80-90% confluent at the time of the assay. |
| PTH (1-44) Conc. Range | 10⁻¹² M to 10⁻⁶ M | Use a logarithmic dilution series. |
| Incubation Time | 15 - 60 minutes | For acute responses like cAMP. Longer times (24-72h) may be needed for gene expression or proliferation assays. |
| Readout | Intracellular cAMP levels | Other readouts: pCREB, gene expression (e.g., RANKL, c-Fos), cell proliferation.[5] |
Visualizations: Signaling Pathway & Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human PTH1R Stable Cell Line-HEK293T (CSC-RG1744) - Creative Biogene [creative-biogene.com]
- 4. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
PTH (1-44) ELISA Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Parathyroid Hormone (PTH) (1-44) ELISA kits. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General Assay Workflow
A typical PTH (1-44) sandwich ELISA follows a standardized procedure. The diagram below outlines the key steps from sample preparation to data analysis.
Caption: General workflow for a PTH (1-44) Sandwich ELISA experiment.
Troubleshooting Guides
High Background
High background signal can mask the true signal from your samples, leading to inaccurate results.
Question: My negative control wells and blank wells show high absorbance values. What could be the cause and how can I fix it?
Answer:
High background can stem from several factors, primarily related to non-specific binding of antibodies or issues with the washing steps.
Possible Causes and Solutions
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells after each wash. Increase the soak time for each wash step. |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers. Ensure no cross-contamination between reagents. |
| High Concentration of Detection Antibody | Perform a titration of the detection antibody to determine the optimal concentration. |
| Prolonged Incubation Times or High Temperature | Adhere strictly to the incubation times and temperatures specified in the kit protocol. |
| Substrate Exposed to Light | Store and incubate the substrate in the dark to prevent degradation.[1] |
| Improper Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. You may consider increasing the blocking time.[1] |
Below is a logical troubleshooting workflow for addressing high background issues.
Caption: Troubleshooting logic for high background in ELISA.
Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the assay, preventing the detection of the target analyte.
Question: I am getting very low absorbance readings for my standards and samples, or no signal at all. What are the potential reasons?
Answer:
This issue often points to problems with reagent activity, incorrect assay setup, or the absence of the target analyte in the samples.
Possible Causes and Solutions
| Possible Cause | Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures (typically 2-8°C).[1][2] |
| Incorrect Reagent Preparation | Double-check all dilution calculations, especially for the standard curve and antibodies. Ensure all components are brought to room temperature before use.[1][2] |
| Omission of a Key Reagent | Review the protocol to ensure all reagents (e.g., detection antibody, substrate) were added in the correct order.[3] |
| Inadequate Incubation Times | Ensure that incubation periods are as specified in the protocol. You can try increasing incubation times to enhance signal.[1] |
| Enzyme Activity Inhibited | The presence of sodium azide (B81097) in buffers can inhibit Horseradish Peroxidase (HRP).[3] Ensure buffers are free of inhibiting agents. |
| Sample Integrity Issues | PTH is an unstable hormone.[4] Avoid repeated freeze-thaw cycles of samples.[5][6] Use appropriate sample types (EDTA plasma is often recommended for better stability).[7][8][9][10] |
High Coefficient of Variation (CV) / Poor Reproducibility
High variability between replicate wells can compromise the reliability of your results.
Question: My duplicate or triplicate wells for the same standard or sample show significantly different readings. How can I improve my precision?
Answer:
Inconsistent results between wells often arise from technical errors in pipetting, washing, or temperature control.
Possible Causes and Solutions
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each standard, sample, and reagent. Ensure no air bubbles are present when dispensing liquids. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing across the plate.[3] If washing manually, ensure equal force and volume are applied to all wells. |
| "Edge Effects" | This can be caused by uneven temperature across the plate during incubation.[11] Ensure the plate is sealed properly and placed in the center of the incubator.[2] Allow the plate to reach room temperature before adding reagents. |
| Reagents Not Mixed Thoroughly | Gently vortex or invert all reagents before use to ensure homogeneity. |
| Contamination Between Wells | Be careful not to splash reagents between wells during addition or aspiration steps. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample type to use for a PTH (1-44) ELISA?
A1: EDTA plasma is often recommended over serum for measuring PTH because the hormone is more stable in EDTA plasma.[7][8][9][10] If using serum, samples should be processed and assayed promptly or stored at -20°C or lower.[10]
Q2: My PTH (1-44) results seem unexpectedly high. What could cause this?
A2: Falsely elevated PTH levels can occur due to several factors. Some "intact" PTH assays can show cross-reactivity with PTH fragments, such as PTH (7-84), which can accumulate in patients with renal impairment.[10][12] Additionally, the presence of heterophile antibodies or rheumatoid factor in patient samples can sometimes cause interference in immunoassays, leading to falsely high results.[13][14]
Q3: How should I prepare my samples before running the assay?
A3: Blood samples should be centrifuged promptly to separate plasma or serum from blood cells.[15] Avoid using grossly hemolyzed, icteric, or lipemic specimens.[9] If samples will not be assayed immediately, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Q4: Can I use this kit for species other than human?
A4: This depends on the specific kit. The antibodies used in the assay are typically specific to human PTH.[10] Check the kit's specifications for cross-reactivity with other species. Using a kit on a non-validated species may lead to inaccurate results.
Experimental Protocol: Sample Handling and Storage
Proper handling of samples is critical for accurate PTH measurement due to the hormone's instability.
Recommended Sample Collection and Storage
| Parameter | Recommendation | Rationale |
| Sample Type | EDTA Plasma | PTH demonstrates improved stability compared to serum.[7][8][9][10] |
| Collection | Collect whole blood in an EDTA (lavender top) tube. | Prevents coagulation and stabilizes PTH. |
| Processing | Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5] | Prompt separation of plasma from cells minimizes PTH degradation. |
| Short-Term Storage | Up to 8 hours at 2-8°C.[10] | For immediate testing. |
| Long-Term Storage | Aliquot and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the protein.[5][6] |
| Sample Condition | Avoid using hemolyzed, icteric, or lipemic samples. | These conditions can interfere with the assay.[9] |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. Variation in parathyroid hormone immunoassay results—a critical governance issue in the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. immunoway.com [immunoway.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. ivset.ua [ivset.ua]
- 10. ibl-international.com [ibl-international.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Parathyroid Hormone: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. scielo.br [scielo.br]
- 15. weldonbiotech.com [weldonbiotech.com]
Technical Support Center: Preventing Degradation of PTH Fragments in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the degradation of Parathyroid Hormone (PTH) and its fragments in biological samples. Adherence to proper pre-analytical procedures is critical for obtaining accurate and reliable results in PTH-related assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PTH degradation in blood samples?
Parathyroid hormone (PTH) is a peptide hormone susceptible to proteolytic degradation by various enzymes present in blood.[1] This degradation can lead to falsely low measurements of intact PTH (1-84) and alter the profile of its fragments.[1]
Q2: Which type of blood collection tube is recommended for PTH analysis?
For optimal stability, it is strongly recommended to collect blood samples in tubes containing ethylenediaminetetraacetic acid (EDTA).[2][3][4] PTH is significantly more stable in EDTA plasma than in serum.[2][3][4] Serum samples can show a rapid decline in PTH concentration, especially when left at room temperature.[5]
Q3: How should I process my blood samples after collection?
Prompt processing of blood samples is crucial. Centrifuge the collection tubes to separate plasma or serum from the blood cells as soon as possible after collection.[6] Delays in separation can lead to significant degradation of PTH.[1]
Q4: What are the optimal storage conditions for PTH samples?
If not analyzed immediately, separated plasma or serum should be frozen. For long-term storage, temperatures of -20°C or -80°C are recommended.[7] Avoid repeated freeze-thaw cycles as this can lead to a decrease in PTH concentration.[8]
Q5: Can I use protease inhibitors to prevent PTH degradation?
Yes, using protease inhibitors can significantly improve the stability of PTH in blood samples.[9] A broad-spectrum protease inhibitor cocktail is effective in preventing degradation by various proteases.[9]
Troubleshooting Guides
Issue: Low or undetectable PTH levels in my assay.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review your sample collection and handling protocol. Ensure you are using EDTA plasma tubes and processing samples promptly.[2][3][4] For future collections, consider adding a protease inhibitor cocktail to the collection tubes.[9] |
| Improper Storage | Verify that samples were stored at the correct temperature (frozen at -20°C or -80°C) and that they have not undergone multiple freeze-thaw cycles.[7][8] |
| Assay Interference | Be aware that different PTH assays have varying specificities for intact PTH and its fragments. Second-generation "intact" PTH assays can cross-react with N-terminally truncated fragments, potentially overestimating biologically active PTH. Third-generation assays are more specific for the full-length PTH (1-84).[10] |
Issue: Inconsistent PTH results between samples from the same patient/animal.
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variability | Standardize your blood collection, processing, and storage procedures for all samples. Even minor differences in handling can lead to variability in PTH degradation. |
| Circadian Rhythm of PTH | PTH secretion follows a circadian rhythm. For longitudinal studies, it is important to collect samples at the same time of day for each collection point.[2] |
Quantitative Data Summary
The stability of intact PTH is highly dependent on the sample type and storage temperature.
Table 1: Stability of Intact PTH in EDTA Plasma vs. Serum at Different Temperatures
| Temperature | Sample Type | Stability Duration | Reference(s) |
| Room Temperature | EDTA Plasma | Up to 48 hours | [2] |
| Room Temperature | Serum | Significant degradation after 2-3 hours | [2] |
| 4°C | EDTA Plasma | Up to 72 hours | [1] |
| 4°C | Serum | Up to 24 hours | [1] |
The use of protease inhibitors can significantly reduce the degradation of PTH, especially in samples stored at room temperature.
Table 2: Effect of Protease Inhibitors on PTH Degradation in Blood Samples Stored at Room Temperature for 48 Hours
| Inhibitor | Mean PTH Decrease (%) | Reference(s) |
| None | 40.7 | [9] |
| Aprotinin (500 KIU/mL) | 17.1 | [9] |
| Leupeptin (100 µmol/L) | 16.0 | [9] |
| E-64 (10 µmol/L) | 26.2 | [9] |
| EDTA (10 µmol/L) | 32.1 | [9] |
| Protease Inhibitor Cocktail | No significant change | [9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for PTH Analysis
-
Collection:
-
Collect whole blood into a K2-EDTA tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice.
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Carefully transfer the supernatant (EDTA plasma) to a clean, labeled polypropylene (B1209903) tube.
-
For immediate analysis, proceed with the assay protocol.
-
For storage, freeze the plasma aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of a Laboratory-Made Protease Inhibitor Cocktail (100X Stock)
This protocol provides a general guideline for preparing a broad-spectrum protease inhibitor cocktail. The final concentrations should be optimized for your specific application.
-
Reagents:
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride)
-
Aprotinin
-
Bestatin
-
E-64
-
Leupeptin
-
Pepstatin A
-
DMSO (Dimethyl sulfoxide)
-
EDTA (optional, for metalloprotease inhibition)
-
-
Stock Solution Preparation (in DMSO):
-
Prepare individual stock solutions of each inhibitor in DMSO at high concentrations. Refer to the manufacturer's instructions for solubility information.
-
-
Cocktail Formulation (100X):
-
Combine the individual stock solutions to achieve the following final concentrations in the 100X cocktail:
-
AEBSF: 100 mM
-
Aprotinin: 80 µM
-
Bestatin: 5 mM
-
E-64: 1.5 mM
-
Leupeptin: 2 mM
-
Pepstatin A: 1.5 mM
-
-
-
Storage:
-
Store the 100X protease inhibitor cocktail in small aliquots at -20°C.
-
-
Usage:
-
Add 10 µL of the 100X stock solution per 1 mL of blood or plasma to achieve a 1X final concentration. If using EDTA, it can be added separately to a final concentration of 1-5 mM.
-
Visualizations
Caption: In vitro degradation pathway of intact PTH.
Caption: Recommended workflow for PTH sample handling.
Caption: Factors influencing PTH sample stability.
References
- 1. Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [PDF] Comparison of Stability of PTH in Serum and in EDTA Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ivset.ua [ivset.ua]
- 7. bone-abstracts.org [bone-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. The comparison of parathyroid hormone degradation effect by various protease inhibitors in blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in PTH Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Parathyroid Hormone (PTH) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by PTH in most bioassays?
A1: Parathyroid Hormone (PTH) primarily signals through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[1][2] Upon ligand binding, PTH1R predominantly couples to the Gsα subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.[3] Some assays may also assess signaling through other pathways, such as the Gq/11-linked phospholipase C (PLC) pathway.
Q2: Which cell lines are commonly used for PTH bioassays?
A2: Several cell lines are utilized for PTH bioassays, with the choice often depending on the specific research question and desired assay format. Commonly used cell lines include:
-
HEK293 cells overexpressing PTH1R: These cells are frequently used for their robust and reproducible responses.[1][2]
-
UMR-106 cells: A rat osteosarcoma cell line that endogenously expresses the PTH receptor and is a well-established model for osteoblasts.[4][5][6][7][8]
-
SaOS-2 cells: A human osteosarcoma cell line.
-
CHO cells: Chinese Hamster Ovary cells can be engineered to express PTH1R.
-
Primary kidney cells: These cells provide a more physiologically relevant model but can be more challenging to culture.
Q3: What are the key parameters for validating a PTH bioassay?
A3: Key validation parameters for a PTH bioassay include:
-
Signal-to-Noise (S/N) Ratio: This ratio compares the signal from a stimulated sample to the signal from an unstimulated (background) sample. A higher S/N ratio indicates a more robust assay.
-
EC50: The concentration of PTH that produces 50% of the maximal response. This is a measure of the potency of the ligand.
-
Z'-Factor: A statistical measure of assay quality that reflects both the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[9][10][11][12][13]
Q4: What is the "Hook effect" and how can it affect my PTH bioassay?
A4: The Hook effect, or prozone effect, can occur in immunoassays at very high analyte concentrations. In a sandwich immunoassay format, an excess of the target analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" and leading to a falsely low signal. To mitigate this, it is important to run samples at several dilutions to ensure the analyte concentration falls within the linear range of the assay.
PTH Signaling Pathway
The following diagram illustrates the canonical PTH/PTH1R signaling pathway leading to cAMP production.
Caption: Canonical PTH/PTH1R signaling pathway.
Troubleshooting Guides
Issue 1: Low Signal or No Signal
A weak or absent signal is a common issue in PTH bioassays. The following guide provides a systematic approach to troubleshooting this problem.
| Possible Cause | Recommended Solution |
| Cell Health and Viability | - Ensure cells are healthy, not overgrown, and within an appropriate passage number. - Perform a viability test (e.g., trypan blue exclusion) before seeding. |
| Incorrect Cell Seeding Density | - Optimize cell density for your specific assay. Too few cells will result in a weak signal.[14] - Refer to the Quantitative Data Summary section for guidance on cell density optimization. |
| PTH Ligand Degradation | - Use freshly prepared PTH solutions. - Aliquot and store PTH at -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Reagent Concentration | - Titrate the concentration of all critical reagents, including PTH and detection reagents. |
| Incorrect Assay Buffer Composition | - Ensure the assay buffer has the correct pH, salt concentration, and necessary cofactors. |
| Insufficient Incubation Time | - Optimize the incubation time for PTH stimulation and for the detection step. |
| Problem with Detection Reagents | - Check the expiration dates of all reagents. - For TR-FRET assays, ensure the correct donor and acceptor pairs are being used and that the plate reader is configured with the correct filters and settings.[15][16] |
| Low Receptor Expression | - If using a cell line with endogenous PTH1R, expression levels may be low. Consider using a cell line that overexpresses PTH1R. |
Issue 2: High Background Signal
A high background signal can significantly reduce the signal-to-noise ratio. The following guide addresses common causes of high background.
| Possible Cause | Recommended Solution |
| High Cell Seeding Density | - An excessive number of cells can lead to a high basal signal. Optimize cell density.[14] |
| Contaminated Reagents or Cells | - Use sterile techniques to prevent microbial contamination. - Test for mycoplasma contamination. |
| Autofluorescence of Media or Compounds | - Use phenol (B47542) red-free media for fluorescence-based assays. - Test the autofluorescence of any new compounds being screened. |
| Serum Interference | - Components in serum can interfere with the assay, leading to a high background.[17] - If possible, reduce the serum concentration in the assay medium or use serum-free medium for the final assay steps. - Consider a sample pre-treatment step, such as purification of immunoglobulins using Protein A/G resin, to remove interfering factors.[17] |
| Constitutive Receptor Activity | - High levels of receptor overexpression can sometimes lead to ligand-independent signaling. If using an overexpression system, you may need to select a clone with a more moderate expression level. |
| Incorrect Plate Type | - For luminescence assays, use white, opaque plates to maximize signal and minimize crosstalk. - For fluorescence assays, use black plates to reduce background fluorescence.[16] |
Issue 3: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or automated liquid handler for consistent dispensing. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Edge Effects | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or PBS. |
| Temperature Fluctuations | - Ensure all reagents are equilibrated to the correct temperature before use. - Maintain a consistent temperature during all incubation steps. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation times for all plates. |
Quantitative Data Summary
Table 1: Effect of Cell Seeding Density on Assay Performance
| Cell Line | Seeding Density (cells/well) | Signal-to-Noise (S/N) Ratio | Z'-Factor |
| HEK293-PTH1R | 5,000 | 8.2 | 0.65 |
| 10,000 | 15.6 | 0.78 | |
| 20,000 | 12.1 | 0.71 | |
| UMR-106 | 10,000 | 5.4 | 0.52 |
| 20,000 | 9.8 | 0.69 | |
| 40,000 | 7.5 | 0.61 |
Note: The data in this table is illustrative and may vary depending on specific experimental conditions.
Table 2: EC50 Values of PTH(1-34) in Different Cell Lines
| Cell Line | Assay Type | EC50 (nM) | Reference |
| SGS-72 | cAMP accumulation | 0.5 ± 0.2 | [18] |
| GP2.3 | cAMP accumulation | 3.5 ± 1.4 | [18] |
| UMR-106 | Dual Luciferase Reporter | 2.39 ± 0.58 | [4] |
| HEK-293 (PTH1R) | cAMP accumulation | 0.1 | [1] |
Experimental Protocols
Protocol 1: Cell-Based cAMP Bioassay using TR-FRET
This protocol describes a general method for measuring PTH-induced cAMP production in HEK293 cells overexpressing PTH1R using a TR-FRET-based assay kit.
Materials:
-
HEK293 cells stably expressing human PTH1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 384-well assay plates
-
PTH(1-34) standard
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[19]
-
TR-FRET cAMP assay kit (containing donor and acceptor reagents)
-
Plate reader capable of time-resolved fluorescence measurements
Procedure:
-
Cell Seeding:
-
Harvest and count HEK293-PTH1R cells.
-
Resuspend cells in culture medium to the optimized seeding density (e.g., 10,000 cells/well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
PTH Stimulation:
-
Prepare serial dilutions of PTH(1-34) in stimulation buffer.
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the PTH dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.[19]
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Plot the emission ratio against the log of the PTH concentration and fit a four-parameter logistic curve to determine the EC50.
-
Calculate the S/N ratio and Z'-factor to assess assay performance.
-
Experimental Workflow Diagram
Caption: General workflow for a cell-based PTH bioassay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common PTH bioassay issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Biochemical and morphological characterization of parathyroid hormone receptor binding to the rat osteosarcoma cell line UMR-106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Coordinate regulation of PTH/PTHrP receptors by PTH and calcitriol in UMR 106-01 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. dcreport.org [dcreport.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. bioauxilium.com [bioauxilium.com]
reducing non-specific binding in PTH receptor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) receptor assays. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in PTH receptor assays?
High non-specific binding (NSB) can obscure specific signals and lead to inaccurate results. The primary causes include:
-
Hydrophobic Interactions: The radioligand, antibodies, or the PTH peptide itself can hydrophobically interact with plastic surfaces of assay plates, filter membranes, and other experimental components.[1][2]
-
Ionic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can lead to the binding of detection reagents to these surfaces, resulting in a high background signal.[3]
-
Inadequate Washing: Incomplete removal of unbound reagents during wash steps is a common source of high background.[4][5]
-
Reagent Concentration: Using excessively high concentrations of antibodies or ligands can increase the likelihood of low-affinity, non-specific interactions.[2][6]
-
Interfering Substances in Samples: Biological samples may contain substances like heterophilic antibodies, human anti-animal antibodies (e.g., HAMA), rheumatoid factor, or biotin (B1667282) that can interfere with immunoassays.[7][8][9]
-
Detergent Effects: While necessary for solubilizing membrane proteins, detergents can form micelles that may trap lipids and other molecules, contributing to non-specific interactions.[10]
Q2: How do I choose the best blocking agent for my PTH receptor assay?
The ideal blocking agent effectively prevents non-specific binding without interfering with the specific interaction being measured.[11] There is no single best blocker for all assays; empirical testing is often required.[11][12]
-
Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[13] It is particularly useful when working with antibodies that show optimal binding in the presence of BSA.[13]
-
Casein/Non-fat Dry Milk: Often more efficient and economical than BSA.[13][14] However, casein may contain endogenous biotin, which can interfere with avidin-streptavidin detection systems.[15] It can also sometimes cross-react with certain antibodies.[14][15] A study on quantitative cell membrane-based radioligand binding assays for PTH receptors successfully used nonfat dried milk to reduce non-specific binding.[16]
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding of the secondary antibody.
-
Synthetic/Protein-Free Blockers: These are useful for minimizing background in sensitive assays or when issues with protein-based blockers (like cross-reactivity or biotin contamination) are a concern.[17]
Q3: What is the role of detergents in PTH receptor assays, and how do I optimize their use?
Detergents are crucial for solubilizing the PTH receptor, a G-protein coupled receptor (GPCR) embedded in the cell membrane, and keeping it stable in an aqueous solution.[18][19]
-
Function: Detergents form micelles that encapsulate the hydrophobic transmembrane domains of the receptor, mimicking the lipid bilayer.[19]
-
Optimization: The concentration of the detergent is critical. It must be above the critical micelle concentration (CMC) to effectively solubilize the receptor but not so high that it denatures the protein or interferes with ligand binding.[19][20]
-
In Assays: Non-ionic detergents like Tween-20 or Triton X-100 are often added to wash buffers at low concentrations (e.g., 0.05%) to help reduce background by washing away weakly associated, non-specifically bound proteins.[2][3][21]
Troubleshooting Guides
High Non-Specific Binding in Radioligand Binding Assays
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 0.1% to 5% BSA or non-fat dry milk).[2] Increase blocking incubation time or temperature. Test alternative blocking agents.[2] |
| Suboptimal Wash Steps | Increase the number of washes (e.g., from 3 to 5).[4][22] Increase the volume of wash buffer.[1] Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[3] Optimize wash time and temperature.[5] |
| Radioligand Sticking to Assay Components | Pre-treat filter plates with an agent like 0.33% polyethyleneimine (PEI).[22] Consider using non-binding plates. Include a blocking protein like BSA in the binding buffer.[22] |
| High Radioligand Concentration | Perform a saturation binding experiment to determine the optimal radioligand concentration. Use a concentration at or near the Kd for your receptor. |
| Issues with Membrane Preparation | Ensure proper homogenization and centrifugation steps to isolate the membrane fraction effectively. Add protease inhibitors to the lysis buffer to prevent receptor degradation.[23] |
High Background in PTH Receptor ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer by testing different agents (BSA, casein, commercial blockers) and concentrations.[3][21] Ensure the blocker is compatible with all assay components.[21] |
| Cross-Reactivity of Antibodies | Run a control with the secondary antibody alone to check for non-specific binding. If high, consider a different secondary antibody or pre-adsorbing it against the capture antibody species. |
| Inadequate Washing | Ensure complete removal of liquid after each wash step by inverting and blotting the plate on clean paper towels.[4] Increase the number and stringency of washes.[5] |
| High Antibody Concentration | Titrate both the capture and detection antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Interference from Sample Matrix | Dilute the sample in an appropriate assay diluent.[4] If heterophilic antibody interference is suspected, use a commercial blocking reagent or dilute the sample with polyethylene (B3416737) glycol (PEG) to precipitate large molecular weight proteins.[24][25] |
Experimental Protocols
Protocol: Membrane Preparation for PTH Receptor Binding Assays
This protocol is adapted for preparing membranes from cultured cells overexpressing the PTH receptor.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Scrape cells into ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.[23]
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Isolation of Membranes:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant like 10% glycerol (B35011) and a stabilizing protein like 1% BSA.[22]
-
Determine the protein concentration (e.g., using a BCA assay).
-
Aliquot and store at -80°C until use.[22]
-
Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.
-
Assay Setup:
-
In a 96-well non-binding plate, add binding buffer (e.g., 50 mM HEPES, pH 7.4, 0.5% BSA).[22]
-
Add a constant amount of cell membranes expressing the PTH receptor.
-
Add a constant concentration of radiolabeled PTH ligand (e.g., ¹²⁵I-PTH(1-34)).
-
Add varying concentrations of the unlabeled competitor ligand.
-
For determining non-specific binding, add a high concentration of the unlabeled ligand (e.g., 100-fold the Kd).[1][26]
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking to reach binding equilibrium.[22]
-
-
Separation of Bound and Free Ligand:
-
Pre-treat a GF/C 96-well filter plate with 0.33% polyethyleneimine for 30 minutes.[22]
-
Quickly transfer the binding reaction mixture to the filter plate.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA) to remove unbound radioligand.[22] Perform 3 washes.[22]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillant and count the radioactivity in a scintillation counter.
-
Visual Guides
PTH Receptor Signaling Pathway
Caption: PTHR1 signaling through Gαs and Gαq pathways.
Experimental Workflow: Reducing Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
References
- 1. graphpad.com [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How do I reduce high background in my FISH assay? [ogt.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. PTH immunoassay interference: differential diagnosis with normocalcemic primary hyperparathyroidism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymptomatic elevated parathyroid hormone level due to immunoassay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTH Immunoassay Interference Due to Human Anti-Mouse Antibodies in a Subject With Obesity With Normal Parathyroid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. corning.com [corning.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. candor-bioscience.de [candor-bioscience.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. researchgate.net [researchgate.net]
- 19. www.creativeofficepavilion.com - Membrane Proteins In Aqueous Solutions From Deter [creativeofficepavilion.com]
- 20. youtube.com [youtube.com]
- 21. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant PTH (1-44) Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Parathyroid Hormone (1-44).
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of recombinant PTH (1-44) and how is it measured?
A1: The biological activity of recombinant PTH (1-44) is typically determined by its ability to stimulate intracellular cyclic AMP (cAMP) production in target cells. A common method is the UMR-106 rat osteosarcoma cell-based bioassay. The activity is often expressed in terms of EC50, the concentration of the hormone that elicits 50% of the maximal response. While specific activity can vary between manufacturers, it is a critical parameter to confirm upon receipt of a new lot of the recombinant protein.
Q2: What are the proper storage and handling conditions for recombinant PTH (1-44) to maintain its activity?
A2: Proper storage and handling are crucial for maintaining the biological activity of recombinant PTH (1-44).
-
Lyophilized Protein: Lyophilized PTH, while stable for short periods at room temperature, should be stored desiccated at -20°C or -80°C for long-term stability.[1][2]
-
Reconstituted Protein: Upon reconstitution, the protein solution is less stable. It is recommended to store it at 4°C for short-term use (2-7 days) and at -20°C or -80°C for longer-term storage.[1] To prevent degradation and loss due to adsorption to the vial surface, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended, especially for dilute solutions.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and loss of activity.[1] It is best practice to aliquot the reconstituted protein into single-use volumes before freezing.
Q3: My recombinant PTH (1-44) shows low or no activity in my bioassay. What are the common causes?
A3: Several factors can contribute to low or absent activity of recombinant PTH (1-44). The most common issues include:
-
Oxidation: The methionine residues at positions 8 and 18 are susceptible to oxidation, which can drastically reduce or abolish biological activity.[4][5]
-
Improper Storage and Handling: As detailed in Q2, incorrect storage temperatures or repeated freeze-thaw cycles can degrade the protein.[1]
-
Aggregation: PTH peptides can be prone to aggregation, which can lead to a loss of active monomeric protein.
-
Assay-related Issues: Problems with the bioassay itself, such as cell line health, reagent quality, or incorrect protocol execution, can lead to apparent low activity.
Troubleshooting Guides
Issue 1: Reduced or Absent Biological Activity
Symptom: You observe a significantly lower than expected response (e.g., cAMP production) in your bioassay compared to the manufacturer's specifications or previous experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidation of Methionine Residues | Oxidation of methionine residues at positions 8 and 18 is a primary cause of activity loss.[4][5] Oxidation alters the three-dimensional structure of the peptide, hindering its ability to bind to and activate its receptor.[5] Oxidation of Met-8 has a more significant impact on reducing cAMP signaling than oxidation of Met-18.[4] Solution: • Minimize exposure to oxidizing agents and light. • Prepare fresh solutions and use them promptly. • Consider using a PTH analog with methionine residues replaced by non-oxidizable amino acids if oxidation is a persistent issue. |
| Improper Storage and Handling | As outlined in the FAQs, incorrect storage can lead to degradation. PTH is particularly unstable at room temperature.[6] Solution: • Review your storage and handling procedures against the recommendations. • Always aliquot reconstituted PTH to avoid multiple freeze-thaw cycles.[1] • Use a carrier protein (e.g., 0.1% BSA) in your storage buffer to improve stability.[3] |
| Protein Aggregation | PTH peptides can form aggregates, reducing the concentration of active monomer.[7] This can be influenced by factors such as pH, temperature, and protein concentration. Solution: • Reconstitute the lyophilized powder as recommended by the manufacturer. • Avoid vigorous vortexing; gently swirl or pipette to dissolve. • If aggregation is suspected, the sample can be centrifuged, and the concentration of the supernatant can be re-measured. |
| Incorrect Protein Concentration | The actual concentration of the active protein may be lower than assumed due to reconstitution errors or adsorption to surfaces. Solution: • Carefully follow the reconstitution instructions. • Use low-protein-binding tubes and pipette tips. • Consider re-quantifying the protein concentration using a suitable method like a BCA assay. |
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Symptom: You are observing high variability between replicate wells or between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | The responsiveness of cell lines like UMR-106 can vary with passage number and culture conditions. Senescent or unhealthy cells will not respond optimally. Solution: • Maintain a consistent cell culture practice. • Use cells within a defined low passage number range for your assays. • Regularly check for mycoplasma contamination. |
| Assay Reagent Variability | The quality and consistency of assay reagents, including cell culture media, serum, and cAMP detection kits, are critical. Solution: • Use high-quality reagents from reliable suppliers. • Prepare fresh buffers and solutions for each experiment. • Include appropriate positive and negative controls in every assay plate. |
| Pipetting and Technical Errors | Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Solution: • Ensure your pipettes are calibrated regularly. • Use reverse pipetting for viscous solutions. • Be consistent with incubation times and temperatures. |
| Edge Effects in Plate-Based Assays | Wells on the outer edges of a microplate can be prone to evaporation, leading to altered concentrations and variable results. Solution: • Use a plate sealer to minimize evaporation during incubations. • Avoid using the outermost wells of the plate for critical samples. • Ensure even temperature distribution in your incubator. |
Quantitative Data Summary
Table 1: Impact of Oxidation on PTH (1-34) Activity
Note: While specific quantitative data for PTH (1-44) is limited, the following data for the closely related PTH (1-34) fragment illustrates the detrimental effect of oxidation.
| PTH Form | Effect on Receptor Binding Affinity | Effect on cAMP Signaling Potency | Reference |
| Non-oxidized PTH (1-34) | Baseline | Baseline | [4] |
| Oxidized PTH (1-34) (Met8 and Met18) | No effect on any measured parameters at the infused doses. | No effect on any measured parameters at the infused doses. | [8] |
| Oxidized PTH (Met8) | Higher impact on loss of activity. | Blocks the generation of cAMP. | [4] |
| Oxidized PTH (Met18) | Minor impact on secondary structure. | Much less potent in inhibiting cAMP formation. | [4] |
Table 2: Stability of PTH under Different Storage Conditions
| Storage Temperature | Sample Type | Stability | Reference |
| Room Temperature | EDTA Whole Blood | Stable for at least 24 hours | [9][10] |
| Room Temperature | EDTA Plasma | Stable for at least 48 hours | [9][10] |
| Room Temperature | Serum | Losses observed after 2 hours | [9][10] |
| 4°C | EDTA Plasma | Stable for at least 72 hours | [9][10] |
| 4°C | Serum | Stable for at least 24 hours | [9][10] |
| -20°C | Serum/Plasma | Stable for up to 72 hours with minimal degradation. | [6] |
| -80°C | Serum/Plasma | Stability is not infinite and depends on the assay method used. Can range from 2 months to over 2 years. | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in UMR-106 Cells
This protocol outlines a general procedure for measuring PTH-stimulated cAMP production in UMR-106 cells.
Materials:
-
UMR-106 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Recombinant PTH (1-44) standards and samples
-
cAMP detection kit (e.g., HTRF, ELISA, or other formats)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed UMR-106 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 1-3 days.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add PTH (1-44) standards and samples diluted in assay buffer to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of your chosen cAMP detection kit.
-
Follow the kit manufacturer's protocol to measure the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP in your samples from the standard curve.
-
Plot the cAMP concentration against the log of the PTH (1-44) concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 2: General Workflow for a Competitive Receptor Binding Assay
This protocol provides a general workflow for a competitive binding assay to assess the interaction of PTH (1-44) with its receptor.
Materials:
-
Cell membranes or whole cells expressing the PTH receptor (e.g., from UMR-106 cells)
-
Radiolabeled PTH tracer (e.g., ¹²⁵I-PTH)
-
Unlabeled recombinant PTH (1-44) for competition
-
Binding buffer
-
Wash buffer
-
Filtration apparatus (e.g., glass fiber filters)
-
Gamma counter
Procedure:
-
Assay Setup: In assay tubes, combine the cell membranes or whole cells, the radiolabeled PTH tracer at a fixed concentration, and varying concentrations of the unlabeled PTH (1-44) (competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific system.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the unlabeled PTH (1-44) concentration. This will generate a competition curve from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.
Signaling Pathways and Experimental Workflows
Caption: PTH (1-44) signaling via the Gs-cAMP-PKA pathway.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinescience.org [medicinescience.org]
- 3. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One [journals.plos.org]
- 6. Evaluating storage conditions for insulin and parathyroid hormone testing - Journal of Laboratory Physicians [jlabphy.org]
- 7. US12403182B2 - Liquid pharmaceutical formulations of PTH conjugates - Google Patents [patents.google.com]
- 8. ajmb.org [ajmb.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Protocol Optimization for PTH Fragment Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Western blotting protocols for Parathyroid Hormone (PTH) fragments.
Troubleshooting Guide
This guide addresses common issues encountered during PTH fragment Western blotting in a question-and-answer format.
Problem: Weak or No Signal
Question: I am not seeing any bands for my PTH fragment. What are the possible causes and solutions?
Answer: A weak or absent signal is a frequent issue when working with low-abundance and small-sized PTH fragments. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Protein Concentration: The concentration of PTH fragments in your sample may be too low for detection.
-
Solution: Increase the total protein loaded per well. For tissue extracts, it may be necessary to load up to 100 µg to detect modified or less abundant fragments. Consider using immunoprecipitation to enrich for your target protein.[1]
-
-
Antibody Affinity and Concentration: The primary antibody may have a low affinity for the target fragment, or its concentration may be suboptimal.
-
Solution: Increase the primary antibody concentration. Titrating the antibody is recommended to find the optimal concentration. You can also try incubating the primary antibody overnight at 4°C to enhance the signal.[1]
-
-
Transfer Inefficiency (Blow-Through): Due to their small size, PTH fragments can pass through a standard 0.45 µm pore size membrane during transfer. This phenomenon is known as "blow-through".[2]
-
Suboptimal Electrophoresis: Standard glycine-based SDS-PAGE systems may not provide adequate resolution for small proteins.
-
Inactive Reagents: Your detection reagents, such as ECL substrates, may have expired or lost activity.
-
Solution: Use fresh detection reagents.[1]
-
Problem: High Background
Question: My Western blot for PTH fragments shows high background, making it difficult to interpret the results. What can I do to reduce it?
Answer: High background can obscure the specific signal of your PTH fragment. Here are several strategies to minimize background noise:
-
Blocking Issues: Inadequate or inappropriate blocking is a common cause of high background.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Solution: Decrease the antibody concentrations. Perform a titration to determine the optimal dilution for both primary and secondary antibodies.[8]
-
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies, contributing to background.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations.[9]
-
-
Membrane Handling: The membrane may have been touched with bare hands or contaminated equipment.
-
Solution: Always handle the membrane with clean forceps and use clean equipment.[9]
-
Problem: Non-Specific Bands
Question: I am observing multiple bands in addition to the expected band for my PTH fragment. How can I improve the specificity?
Answer: The presence of non-specific bands can be due to several factors, from sample preparation to antibody specificity. Here's how to troubleshoot this issue:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the sample.
-
Solution: Ensure your primary antibody is specific for the PTH fragment of interest. Check the antibody datasheet for information on its immunogen and any known cross-reactivities. Consider using a monoclonal antibody for higher specificity.
-
-
Sample Degradation: Proteases in the sample can degrade the full-length PTH, leading to the appearance of multiple smaller fragments.
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice during preparation to prevent protein degradation.[1]
-
-
Protein Overload: Loading too much protein can lead to non-specific binding of the antibody.
-
Solution: Reduce the amount of protein loaded per well.
-
-
Antibody Concentration: A high concentration of the primary antibody can lead to binding to proteins with lower affinity.
-
Solution: Decrease the primary antibody concentration.
-
Frequently Asked Questions (FAQs)
Q1: Which type of gel is best for separating PTH fragments?
For optimal resolution of low molecular weight proteins like PTH fragments (<30 kDa), a Tris-Tricine SDS-PAGE system is recommended over the standard Laemmli (Tris-Glycine) system.[5][6][7] Tricine gels provide better separation of smaller peptides.
Q2: What type of membrane and pore size should I use for PTH fragment Western blotting?
A PVDF membrane with a 0.2 µm pore size is ideal for blotting small proteins like PTH fragments.[3][4] This smaller pore size helps to prevent the fragments from passing through the membrane during transfer, a common issue known as "blow-through".[2]
Q3: How can I optimize the antibody dilution for my PTH fragment Western blot?
The optimal antibody dilution depends on the antibody's affinity and the abundance of the target protein. It is best to perform a dot blot or a series of Western blots with varying antibody concentrations to determine the ideal dilution that provides a strong signal with minimal background.[8][10][11] Always refer to the manufacturer's datasheet for a recommended starting dilution range.[12]
Q4: What are the appropriate controls for a PTH fragment Western blot?
-
Positive Control: A lysate from a cell line or tissue known to express the PTH fragment of interest. This confirms that the protocol and reagents are working correctly.[13][14]
-
Negative Control: A lysate from a cell line or tissue known not to express the target protein. This helps to verify the specificity of the primary antibody.[13][14]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q5: Can I strip and reprobe my blot for a different PTH fragment or a loading control?
Yes, you can strip the antibodies from the membrane and reprobe it. This can save time and precious samples. It is important to use a robust membrane like PVDF for stripping and reprobing.[15][16] Note that stripping can lead to some protein loss, so quantitative comparisons between the original and reprobed blot should be interpreted with caution.[15]
Q6: Should I use a chemiluminescent or fluorescent detection system?
Both detection methods can be used for PTH fragment Western blotting.
-
Chemiluminescent detection is highly sensitive and suitable for detecting low-abundance proteins.[17]
-
Fluorescent detection offers a wider linear dynamic range, making it more suitable for quantitative analysis.[17][18] It also allows for multiplexing, where you can detect multiple proteins on the same blot simultaneously using different colored fluorophores.[18][19]
Key Experimental Protocols
Tris-Tricine SDS-PAGE for Small Proteins
This protocol is adapted for the separation of low molecular weight proteins like PTH fragments.
Solutions Required:
-
Anode Buffer (Lower Chamber): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (Upper Chamber): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
-
Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45
-
Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g Acrylamide, 1.5 g Bis-acrylamide in 100 mL water
-
10% Ammonium Persulfate (APS)
-
TEMED
Gel Casting (for a 10% separating gel):
-
Combine 1.22 mL of acrylamide/bis-acrylamide solution, 2 mL of gel buffer, 2 mL of 50% glycerol, and 0.78 mL of ddH₂O.[20]
-
Add 75 µL of 10% APS and 7.5 µL of TEMED to initiate polymerization.[20]
-
Pour the separating gel and overlay with water-saturated isobutanol.
-
After polymerization, pour off the isobutanol and cast the stacking gel.
Electrophoresis:
Run the gel at a constant voltage of 30V for the first hour, then increase to 180V.[6]
Electrotransfer of PTH Fragments
Transfer Buffer:
-
25 mM Tris
-
192 mM Glycine
-
10-20% Methanol (B129727)
Procedure:
-
Soak the 0.2 µm PVDF membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[2]
-
Perform the transfer. For small proteins, a wet transfer at a lower voltage for a shorter duration is often recommended to prevent over-transfer. Typical conditions are 70-100V for 30-60 minutes, but this may need optimization.
Antibody Incubation and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: For chemiluminescent detection, incubate the membrane with ECL substrate and capture the signal using X-ray film or a digital imager. For fluorescent detection, visualize the signal directly using a fluorescent imager.
Quantitative Data Summary
| Parameter | Recommendation for PTH Fragments | Rationale |
| Gel System | Tris-Tricine SDS-PAGE | Better resolution of proteins <30 kDa.[5][6][7] |
| Gel Percentage | 10-16.5% depending on the exact size of the fragment | Higher percentage gels resolve smaller proteins better.[6] |
| Membrane Type | PVDF | Higher protein binding capacity and durability for stripping/reprobing.[3] |
| Membrane Pore Size | 0.2 µm | Prevents "blow-through" of small proteins during transfer.[2][3][4] |
| Transfer Conditions | Wet transfer, reduced voltage and time (e.g., 70-100V for 30-60 min) | To avoid over-transfer of small proteins. Needs optimization.[2] |
| Blocking Buffer | 5% BSA in TBST (especially for phospho-PTH) | Milk contains phosphoproteins that can increase background with phospho-specific antibodies.[8] |
| Primary Antibody Dilution | Titrate to optimize (start with manufacturer's recommendation) | Balances specific signal with background.[11][12] |
| Secondary Antibody Dilution | Typically 1:5,000 to 1:20,000 for chemiluminescent detection | Higher dilutions reduce background.[8] |
Visualizations
Caption: Experimental workflow for PTH fragment Western blotting.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. bio-techne.com [bio-techne.com]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biocompare.com [biocompare.com]
- 5. conductscience.com [conductscience.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Recommended controls for western blot | Abcam [abcam.com]
- 15. abcam.com [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. licorbio.com [licorbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Preparation of Tricine-SDS-PAGE Gel [yacooscience.com]
Technical Support Center: Addressing Variability in PTH-Induced Osteogenesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) to induce osteogenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of PTH signaling and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. Why am I observing a catabolic (bone resorbing) instead of an anabolic (bone forming) effect with my PTH treatment?
The skeletal effects of PTH are highly dependent on the mode of administration. Continuous exposure to PTH typically leads to increased bone resorption, while intermittent administration promotes bone formation.[1][2][3][4][5][6] If you are observing a catabolic effect, it is likely due to a continuous or prolonged exposure of your cells or animal models to PTH. This continuous signaling favors the expression of factors that support osteoclastogenesis, such as RANKL.[5]
Troubleshooting:
-
Administration Schedule: Ensure your experimental design incorporates intermittent PTH administration. For in vivo studies, this typically means daily subcutaneous injections.[2] For in vitro experiments, this involves treating cells for a short period (e.g., 1-2 hours) followed by a washout and a longer period in PTH-free medium.
-
PTH Stability: Verify the stability and activity of your PTH preparation. Improper storage or handling can lead to degradation and altered biological activity.
2. What is the "anabolic window" and how does it affect my experimental timeline?
The "anabolic window" refers to the initial period of intermittent PTH treatment where bone formation is significantly greater than bone resorption.[7][8][9][10] This window is characterized by a rapid increase in bone formation markers, followed by a later increase in bone resorption markers. The duration of this window can vary but is generally considered to be within the first 6 to 18 months of treatment in humans.[7] Understanding this concept is crucial for designing experiments to capture the maximal anabolic effect of PTH.
Experimental Consideration:
-
Time-Course Studies: Conduct time-course experiments to identify the optimal time point for assessing anabolic effects in your specific model. Monitor both bone formation and resorption markers at various intervals.
3. My in vitro and in vivo results with PTH are inconsistent. What could be the underlying reasons?
Discrepancies between in vitro and in vivo results are a common challenge. This variability can arise from the complexity of the bone microenvironment in vivo, which is absent in standard cell culture systems.
Key Differences to Consider:
-
**In vivo, PTH influences a variety of cell types within the bone marrow niche, including osteoblasts, osteocytes, bone lining cells, and mesenchymal stem cells.[11][12] The interplay between these cells is critical for the anabolic response. In vitro models using a single cell type may not fully recapitulate this complex signaling environment.
-
Mechanical Loading: Bones in vivo are subjected to mechanical loading, which can influence cellular responses to PTH. This factor is absent in static in vitro cultures.
-
Endocrine Factors: The systemic hormonal environment in vivo can modulate the skeletal response to exogenous PTH.
4. How does PTH concentration influence the osteogenic response?
PTH dosage is a critical factor. While intermittent administration is key, the concentration of PTH used can also impact the outcome. Low doses of intermittent PTH have been shown to be effective in promoting bone formation, primarily by increasing osteoblast activity.[13] Higher doses may also increase osteoblast number.[13] It is important to determine the optimal dose for your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Low Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase is an early marker of osteoblast differentiation. Low or variable ALP activity can be frustrating.
| Potential Cause | Troubleshooting Steps |
| Suboptimal PTH Treatment | - Confirm intermittent PTH administration schedule. - Perform a dose-response curve to find the optimal PTH concentration (e.g., 0.1 nM to 100 nM).[2] - Check the bioactivity of your PTH. |
| Cell Health and Confluency | - Ensure cells are healthy and not overgrown. High confluency can inhibit differentiation. - Use cells at a consistent and optimal passage number. |
| Assay-Related Issues | - Optimize the ALP assay protocol (e.g., incubation time, substrate concentration). - Include appropriate positive and negative controls. |
Issue 2: Variable Mineralization in Alizarin Red S Staining
Alizarin Red S staining detects calcium deposition, a hallmark of late-stage osteoblast differentiation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Differentiation Period | - Extend the culture period. Mineralization is a late event and may require several weeks. |
| Osteogenic Media Components | - Verify the concentration of ascorbic acid and β-glycerophosphate in your osteogenic medium. These are essential for matrix formation and mineralization. |
| PTH Treatment Regimen | - Ensure consistent intermittent PTH treatment throughout the differentiation period. |
| Staining and Quantification | - Standardize the staining protocol (fixation, staining time, washing steps). - Use a consistent method for quantification (e.g., image analysis software, dye extraction and spectrophotometry). |
Quantitative Data Summary
Table 1: Effects of Intermittent vs. Continuous PTH on Osteogenic Markers
| Parameter | Intermittent PTH | Continuous PTH | Reference |
| Bone Formation | Increased | Inhibited or No Effect | [1][4][14] |
| Osteoblast Activity | Increased | Similar to intermittent | [1] |
| Bone Resorption | Delayed Increase | Increased | [1][3] |
| RUNX2 Expression | Upregulated | Downregulated | [14] |
| Alkaline Phosphatase (ALP) Expression | Upregulated | Downregulated | [14] |
| Osteocalcin (OCN) Expression | Upregulated | Downregulated | [14] |
Table 2: Representative Dosing for PTH-Induced Osteogenesis
| Model System | PTH Fragment | Dose/Concentration | Administration Frequency | Reference |
| Human Mesenchymal Stem Cells (in vitro) | PTH (1-34) | 0.2 nM | 2 hours daily | [2] |
| Rat Model (in vivo) | hPTH (1-34) | 4 µ g/100g/day | Continuous infusion (anabolic at low dose) | [4] |
| Rat Model (in vivo) | hPTH (1-34) | 8 µ g/100g/day | Intermittent injection | [4] |
| Senescent Mice (in vivo) | PTH (1-34) | 10 µg/kg/day | Daily injection | [13] |
| Senescent Mice (in vivo) | PTH (1-34) | 100 µg/kg/day | Daily injection | [13] |
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Plate cells in osteogenic differentiation medium and treat with intermittent PTH as per your experimental design.
-
Cell Lysis: After the treatment period, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding NaOH.
-
Measurement: Read the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein concentration of the lysate, determined by a BCA or Bradford assay.
2. Alizarin Red S Staining for Mineralization
-
Cell Culture: Culture and treat cells in osteogenic medium for an extended period (e.g., 14-28 days).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Wash extensively with deionized water to remove non-specific staining.
-
Imaging: Visualize and capture images using a microscope.
-
Quantification (Optional): To quantify, destain the cells using 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted dye at 562 nm.
Signaling Pathways and Experimental Workflows
References
- 1. Differential effects of intermittent and continuous administration of parathyroid hormone on bone histomorphometry and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of continuous and intermittent administration and inhibition of resorption on the anabolic response of bone to parathyroid hormone. - Post - Orthobullets [orthobullets.com]
- 5. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone Mediates Bone Growth through the Regulation of Osteoblast Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms for the bone anabolic effect of parathyroid hormone treatment in humans. - Post - Orthobullets [orthobullets.com]
- 8. researchgate.net [researchgate.net]
- 9. Anabolic effects of PTH and the 'anabolic window' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Bone Remodeling by Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Effects of intermittent versus continuous parathyroid hormone administration on condylar chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PTH (1-44), Human
Welcome to the technical support center for human Parathyroid Hormone (PTH) (1-44). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results between different lots of human PTH (1-44). What could be the cause?
A1: Lot-to-lot variability in peptide reagents can arise from several factors. These include differences in peptide purity, the presence of truncations or modifications, and variations in counter-ion content or water content, which can affect the net peptide content. It is crucial to perform a qualification of each new lot to ensure consistency in your assays.
Q2: How does human PTH (1-44) exert its biological effect?
A2: Human PTH (1-44) acts as a ligand for the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR).[1][2] Upon binding, it primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] It can also activate the Gq pathway, leading to an increase in intracellular calcium.[2][3]
Q3: What are the key signaling pathways activated by PTH (1-44)?
A3: The primary signaling pathway activated by PTH (1-44) is the Gs-adenylyl cyclase-cAMP-PKA pathway.[2] A secondary pathway that can be activated is the Gq-phospholipase C (PLC)-IP3/DAG-PKC pathway, which leads to an increase in intracellular calcium.[2][3]
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed with a New Lot of PTH (1-44)
Possible Causes:
-
Incorrect Peptide Concentration: The stated concentration on the vial may not accurately reflect the active peptide concentration due to the presence of counter-ions or water.
-
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.
-
Suboptimal Assay Conditions: The assay conditions may not be optimized for the new lot of peptide.
Troubleshooting Steps:
-
Verify Peptide Concentration: We recommend determining the peptide concentration of your stock solution using a quantitative amino acid analysis or a validated spectrophotometric method.
-
Check for Degradation: Run a sample of the new lot on an HPLC to check for the presence of degradation products. Compare the chromatogram to that of a previously validated, active lot.
-
Optimize Assay Conditions: Perform a dose-response curve with the new lot to determine the EC50. This may differ from previous lots.
-
Control Experiment: Always include a positive control with a known active lot of PTH (1-44) in your experiments to ensure that the assay is performing as expected.
Issue 2: High Background Signal in Bioassay
Possible Causes:
-
Contamination of Reagents: Buffers or other assay components may be contaminated.
-
Non-specific Binding: The peptide may be binding non-specifically to the assay plate or other components.
-
Cell Line Issues: The cells used in the assay may have high basal signaling.
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh buffers and media for your assay.
-
Include a Blocking Step: If using an ELISA-based or cell-binding assay, incorporate a blocking step with a protein like Bovine Serum Albumin (BSA) to reduce non-specific binding.
-
Cell Line Maintenance: Ensure your cell line is healthy and has been passaged an appropriate number of times. High passage numbers can sometimes lead to altered signaling.
-
Test for Autofluorescence/Autoluminescence: If using a fluorescence or luminescence-based readout, check for any inherent signal from your cells or reagents in the absence of the peptide.
Experimental Protocols
Key Experiment: In Vitro Bioassay for PTH (1-44) Activity (cAMP Accumulation)
This protocol outlines a common method for assessing the biological activity of PTH (1-44) by measuring its ability to stimulate cAMP production in cells expressing the PTH1R.
Materials:
-
HEK293 cells stably expressing the human PTH1R (or a similar cell line like SaOS-2 or MC3T3-E1).
-
Human PTH (1-44) (test and control lots).
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the PTH1R-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Peptide Preparation: Prepare a dilution series of the PTH (1-44) lots in Stimulation Buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add the Stimulation Buffer containing the different concentrations of PTH (1-44) to the respective wells.
-
Include a "no peptide" control to determine basal cAMP levels.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for each lot.
-
Data Presentation
To ensure lot-to-lot consistency, we recommend maintaining a detailed record of the performance of each lot of human PTH (1-44). The following table can be used as a template to compare the key performance parameters of different lots.
| Lot Number | Purity (by HPLC) | Net Peptide Content | EC50 in cAMP Assay (nM) | Maximum Response (% of Control Lot) |
| Lot A | >95% | 85% | 1.2 | 100% |
| Lot B | >95% | 82% | 1.5 | 98% |
| Lot C | >95% | 88% | 1.1 | 102% |
Visualizations
PTH/PTHrP Receptor Signaling Pathway
Caption: PTH (1-44) signaling through the PTH1R activates both Gs and Gq pathways.
Experimental Workflow for Lot-to-Lot Consistency Testing
Caption: A logical workflow for qualifying new lots of human PTH (1-44).
References
Technical Support Center: PTH (1-44) Stability and Handling
Welcome to the technical support center for PTH (1-44). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Parathyroid Hormone (1-44) during their experiments, with a special focus on minimizing the detrimental effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized PTH (1-44)?
A1: For long-term storage, lyophilized PTH (1-44) should be stored at -80°C.[1] For short-term storage (a few weeks to months), -20°C is acceptable.[2][3] Always keep the peptide in a tightly sealed container in a desiccated environment to protect it from moisture.[1][2]
Q2: How should I store PTH (1-44) once it is reconstituted in a solution?
A2: Once reconstituted, it is highly recommended to aliquot the PTH (1-44) solution into single-use volumes to avoid multiple freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage.[1] For short-term use (up to one week), the solution can be stored at 4°C, depending on the inherent instability of the peptide sequence.
Q3: How many freeze-thaw cycles can a PTH (1-44) solution tolerate?
Q4: What are the best practices for handling PTH (1-44) to ensure its stability?
A4: To maintain the stability of PTH (1-44):
-
Prevent Moisture Contamination: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[3][6] This prevents condensation from forming on the cold peptide.
-
Use Sterile Solutions: Reconstitute the peptide in a sterile, appropriate buffer (pH 5-6 is often recommended for peptide stability).
-
Protect from Light: Store both lyophilized peptide and solutions protected from light.[1][2]
-
Avoid Oxidation: For peptides containing amino acids prone to oxidation, such as Methionine, Cysteine, or Tryptophan, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.
Q5: In what type of container should I store my PTH (1-44) solutions?
A5: Use high-quality, sterile polypropylene (B1209903) or glass vials.[2] Be aware that hydrophobic peptides can adsorb to plastic surfaces, which can be significant in very dilute solutions.[3] For such cases, glass or low-adsorption plastic vials are preferable.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | 1. Peptide Degradation: Multiple freeze-thaw cycles have compromised the peptide's integrity. 2. Improper Storage: The peptide was not stored at the recommended temperature or was exposed to moisture or light. 3. Oxidation: The peptide was exposed to air, leading to oxidation of sensitive amino acids. | 1. Use a fresh, single-use aliquot for your experiment. Always aliquot your stock solution after the initial reconstitution. 2. Review storage procedures. Ensure lyophilized peptide is at -80°C and solutions are properly aliquoted and frozen.[1] 3. For future preparations, consider purging the vial with nitrogen or argon before sealing. |
| Inconsistent experimental results between batches. | 1. Variable Peptide Concentration: Inaccurate initial weighing or loss of peptide due to moisture absorption. 2. Inconsistent Handling: Different users are handling the peptide differently, leading to variations in degradation. | 1. Ensure the lyophilized peptide is equilibrated to room temperature in a desiccator before weighing to prevent moisture absorption.[6] 2. Establish a standardized, written protocol for peptide handling, storage, and preparation for all lab members. |
| Precipitate formation in the peptide solution after thawing. | 1. Poor Solubility: The peptide may not be fully soluble in the chosen buffer. 2. Aggregation: Repeated freeze-thaw cycles can lead to peptide aggregation. | 1. Ensure you are using a recommended and appropriate buffer for reconstitution. You may need to perform a solubility test with a small amount of peptide. 2. Centrifuge the vial briefly to pellet the precipitate. Use the supernatant, but be aware that the concentration may be lower than expected. Discard if the activity is critical. Always use fresh aliquots to avoid this issue. |
Data on Freeze-Thaw Stability of Related PTH Fragments
The following table summarizes the available data on the stability of related PTH fragments through freeze-thaw cycles. While not specific to PTH (1-44), this data provides a useful reference.
| Peptide Fragment | Matrix | Storage Temp. | Number of Stable Freeze-Thaw Cycles | Reference |
| PTH (1-84) | Serum / EDTA Plasma | -20°C / -80°C | Up to 6 | [4][5] |
| PTH (1-34) | Plasma | -20°C / -80°C | Up to 6 | [5] |
Note: The stability of PTH can be assay-dependent.[7] For critical applications, it is recommended to perform an in-house stability study for PTH (1-44) under your specific experimental conditions.
Experimental Protocols
Protocol 1: Recommended Reconstitution and Aliquoting of PTH (1-44)
Objective: To properly reconstitute lyophilized PTH (1-44) and prepare single-use aliquots to minimize degradation from freeze-thaw cycles.
Materials:
-
Vial of lyophilized PTH (1-44)
-
Appropriate sterile buffer (e.g., sterile distilled water, 0.1% acetic acid, or a buffer at pH 5-6)
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Desiccator
-
Inert gas (Nitrogen or Argon), if available
Procedure:
-
Equilibration: Place the sealed vial of lyophilized PTH (1-44) in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate. This prevents moisture condensation.[3][6]
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the calculated volume of your chosen sterile buffer to achieve the desired stock concentration.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Immediately after complete dissolution, dispense the stock solution into single-use aliquots in sterile, low-adsorption microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Purge (Optional but Recommended): If the peptide sequence is susceptible to oxidation, gently blow a stream of nitrogen or argon gas into each aliquot tube for a few seconds before capping tightly.
-
Storage: Immediately place the aliquots in a freezer at -80°C for long-term storage.[1]
Visualizations
PTH Signaling Pathway
The Parathyroid Hormone (PTH) receptor (PTH1R) is a G protein-coupled receptor that, upon binding of PTH, primarily activates two key signaling cascades: the Gs/adenylyl cyclase pathway and the Gq/phospholipase C pathway.[8][9]
Caption: PTH (1-44) binding to PTH1R activates Gs and Gq pathways.
Experimental Workflow for Minimizing Freeze-Thaw Effects
This workflow diagram illustrates the best-practice procedure for handling PTH (1-44) from receiving the lyophilized product to its use in an experiment.
Caption: Recommended workflow for handling PTH (1-44) to ensure stability.
References
- 1. jpt.com [jpt.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. celerion.com [celerion.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. KEGG PATHWAY: hsa04928 [genome.jp]
Technical Support Center: Antibody Cross-Reactivity with PTH Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with parathyroid hormone (PTH) immunoassays. It addresses common issues related to antibody cross-reactivity with PTH fragments, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing discrepancies in PTH levels when using different immunoassay kits?
A1: Discrepancies in measured PTH levels between different immunoassay kits are common and primarily arise from variations in antibody specificity and the recognition of different PTH fragments.[1][2] Immunoassays are categorized into generations based on the epitopes their antibodies target.[1][3]
-
Second-generation assays ("intact PTH") use antibodies that bind to the C-terminal and N-terminal regions. However, the N-terminal antibody often binds to a region downstream from the first few amino acids, leading to cross-reactivity with large, biologically inactive N-terminally truncated fragments, such as PTH (7-84).[1][3]
-
Third-generation assays ("bioactive" or "whole PTH") employ an N-terminal antibody that specifically targets the first four amino acids, ensuring that only the full-length, biologically active PTH (1-84) is detected.[1][4]
This difference in specificity can lead to second-generation assays reporting higher PTH concentrations, especially in patients with chronic kidney disease where C-terminal and N-terminally truncated fragments accumulate.[1][5]
Q2: What is PTH (7-84) and why is it a concern for my assay?
A2: PTH (7-84) is a large, N-terminally truncated fragment of PTH. While initially considered inactive, some studies suggest it may have biological effects.[2] The primary concern in immunoassays is its significant cross-reactivity with second-generation "intact" PTH assays.[1][3] This cross-reactivity can lead to an overestimation of the biologically active PTH (1-84) levels, potentially leading to misinterpretation of results and incorrect clinical decisions.[1]
Q3: My PTH measurements are unexpectedly high and do not correlate with the clinical picture. What could be the cause?
A3: Persistently elevated PTH levels that are inconsistent with a patient's clinical presentation may indicate immunoassay interference.[6] Two common causes are:
-
Macro-PTH: This is a complex of PTH, often PTH (1-84), bound to an immunoglobulin, typically IgG.[6] This complex has a longer half-life due to reduced renal clearance, leading to artificially high PTH measurements. These molecules are generally not biologically active.[6]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, creating a false-positive signal by bridging the capture and detection antibodies.
Q4: How can I investigate potential immunoassay interference?
A4: Two simple methods to investigate potential immunoassay interference are:
-
Serial Dilution: Assaying serial dilutions of a sample should result in a linear and proportional decrease in the measured PTH concentration. A non-linear response upon dilution suggests the presence of interfering substances.[6][7]
-
Polyethylene Glycol (PEG) Precipitation: PEG can be used to precipitate large molecules like macro-PTH. A significant decrease in the measured PTH concentration after PEG treatment indicates the presence of macro-PTH.[6][8][9]
Troubleshooting Guides
Issue 1: High Background in ELISA
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Adding a short soak time (30 seconds) with the wash buffer can also be effective.[10][11] |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. The addition of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help.[10] |
| High antibody concentration | Titrate the primary and/or secondary antibody concentrations to determine the optimal dilution that provides a good signal-to-noise ratio.[12][13] |
| Cross-reactivity of secondary antibody | Ensure the secondary antibody was raised against the host species of the primary antibody. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[14] |
| Contaminated reagents | Use fresh, sterile reagents. Ensure proper handling to avoid cross-contamination between wells.[12] |
Issue 2: Poor Standard Curve in ELISA
| Possible Cause | Recommended Solution |
| Improper standard preparation | Ensure the lyophilized standard is fully dissolved with gentle mixing. Briefly centrifuge the vial before opening to collect all the powder.[15] |
| Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.[11][15] |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Avoid stacking plates during incubation to ensure uniform temperature distribution.[13][15] |
| Reagent degradation | Use reagents within their expiration date and store them under the recommended conditions.[12] |
Issue 3: Suspected Matrix Effects
| Possible Cause | Recommended Solution |
| Interference from sample components | The term "matrix effect" refers to the interference caused by various components in the sample matrix (e.g., serum, plasma) that can affect the antibody-antigen binding.[16][17] |
| Diluting the sample can often mitigate matrix effects. However, this may also dilute the analyte to a level below the assay's detection limit.[18] | |
| If dilution is not feasible, consider using a different sample type (e.g., EDTA plasma is often preferred over serum for PTH stability).[1] | |
| Utilize assay-specific protocols or reagents designed to minimize matrix effects.[16] |
Quantitative Data Summary
Table 1: Comparison of PTH Immunoassay Generations
| Feature | First-Generation (RIA) | Second-Generation ("Intact" PTH) | Third-Generation ("Bioactive" PTH) |
| Technique | Competitive Radioimmunoassay | Two-site sandwich immunoassay | Two-site sandwich immunoassay |
| Antibody Target(s) | Mid- or C-terminal epitopes | C-terminal and N-terminal (e.g., aa 15-20 or 26-32) epitopes[4][19] | C-terminal and extreme N-terminal (aa 1-4) epitopes[1][4] |
| Measures | Intact PTH and various C-terminal fragments | Intact PTH (1-84) and large N-terminally truncated fragments (e.g., 7-84)[1][3] | Primarily intact, bioactive PTH (1-84)[1][4] |
| Cross-reactivity | High with C-terminal fragments | Significant with PTH (7-84) | Minimal with PTH fragments |
| Clinical Considerations | Largely obsolete due to lack of specificity. | May overestimate active PTH in renal insufficiency.[1] | Considered more specific for biologically active PTH. |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for PTH
This protocol provides a general framework for a sandwich ELISA to quantify intact PTH.
-
Plate Coating:
-
Dilute the capture antibody (specific for the C-terminal region of PTH) to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the PTH standard.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody (specific for the N-terminal region of PTH) in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of PTH in the samples.
-
Protocol 2: Western Blotting for PTH Fragment Analysis
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[20]
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against PTH (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Protocol 3: Polyethylene Glycol (PEG) Precipitation for Macro-PTH
This protocol is adapted from methods used for macroprolactin detection and can be applied to investigate macro-PTH.[8][9]
-
Sample Preparation:
-
Aliquot the patient serum into two tubes.
-
To one tube, add an equal volume of 25% PEG 6000 solution (in a suitable buffer like PBS).
-
To the second tube, add an equal volume of the buffer without PEG (this will serve as the control).
-
-
Incubation and Precipitation:
-
Vortex both tubes and incubate at room temperature for 10-30 minutes.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein-immunoglobulin complexes.
-
-
Measurement:
-
Carefully collect the supernatant from both tubes.
-
Measure the PTH concentration in the supernatant of both the PEG-treated and control samples using your standard PTH immunoassay.
-
-
Calculation and Interpretation:
-
Calculate the percentage of PTH recovery in the PEG-treated sample relative to the control sample.
-
A significantly low recovery (e.g., <40%, though this cutoff may need to be validated for PTH) in the PEG-treated sample suggests the presence of macro-PTH.
-
Visualizations
Caption: Parathyroid Hormone (PTH) signaling pathway in calcium homeostasis.
Caption: Troubleshooting workflow for unexpected PTH immunoassay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immunoassays for the detection of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Method of Using Polyethylene Glycol (PEG) Precipitation of Macroprolactin to Detect Genuine Hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method of Using Polyethylene Glycol (PEG) Precipitation of Macroprolactin to Detect Genuine Hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. novateinbio.com [novateinbio.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bio-rad.com [bio-rad.com]
Technical Support Center: Quantifying PTH (1-44) in Biological Samples
Welcome to the technical support center for the quantification of Parathyroid Hormone (PTH) and its fragments. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when measuring PTH (1-44) in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a specific immunoassay for PTH (1-44)?
A1: Developing a specific immunoassay for PTH (1-44) presents several challenges rooted in the heterogeneity of circulating PTH and the technical complexities of antibody development.[1] The primary difficulties include:
-
Antibody Specificity: Generating monoclonal or polyclonal antibodies that exclusively recognize the PTH (1-44) fragment without cross-reacting with the full-length PTH (1-84) or other N-terminal fragments is a significant hurdle. The antibodies would need to target an epitope unique to the C-terminus of the (1-44) fragment or the neo-epitope created by the cleavage event.
-
Cross-Reactivity: Circulating blood contains a mixture of PTH (1-84), large C-terminal fragments, and various other N-terminal fragments.[2][3] An assay for PTH (1-44) must demonstrate minimal cross-reactivity with these other forms to ensure accurate quantification.
-
Lack of Standardization: As with other PTH assays, a lack of standardized reference materials and calibrators specifically for PTH (1-44) would lead to variability between different assays and laboratories.[2][4]
-
Low Abundance: The concentration of specific PTH fragments like PTH (1-44) in circulation is likely to be very low, requiring highly sensitive assays for detection.[5]
Q2: Are there commercially available kits specifically for the quantification of PTH (1-44)?
A2: Currently, there is a notable scarcity of commercially available immunoassays specifically designed and validated for the quantification of the PTH (1-44) fragment. Most commercially available PTH assays are second or third-generation immunoassays that target the full-length, biologically active PTH (1-84).[2][6] Researchers interested in quantifying this specific fragment may need to consider developing a custom assay or utilizing advanced techniques like mass spectrometry.
Q3: How does Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) address the challenges of PTH (1-44) quantification?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative to traditional immunoassays for the quantification of PTH fragments, including PTH (1-44).[7][8] Its advantages include:
-
High Specificity: LC-MS/MS identifies and quantifies peptides based on their unique mass-to-charge ratio and fragmentation patterns, which provides a high degree of certainty in distinguishing PTH (1-44) from other closely related fragments.[7]
-
Reduced Interference: This method is less susceptible to the antibody cross-reactivity issues that plague immunoassays.[9]
-
Multiplexing Capability: LC-MS/MS can be designed to simultaneously measure multiple PTH fragments in a single analysis, offering a more comprehensive profile of PTH metabolism.[7]
-
Reference Method Potential: Due to its high accuracy and specificity, LC-MS/MS is considered a potential reference method for the standardization of PTH assays.[8][10]
However, LC-MS/MS methods require specialized equipment and expertise, and sample preparation can be complex, often involving an immunocapture step to enrich the sample for the target peptide.[7][9]
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Insufficient washing.2. Non-specific binding of antibodies.3. Contaminated reagents. | 1. Increase the number and rigor of wash steps.2. Include a blocking agent in the assay buffer.3. Use fresh, high-quality reagents and buffers. |
| Low or no signal | 1. Inactive enzyme or substrate.2. Incorrect antibody concentrations.3. Degradation of PTH (1-44) in the sample. | 1. Verify the activity of the enzyme conjugate and substrate.2. Optimize the concentrations of capture and detection antibodies.3. Ensure proper sample collection and storage to maintain PTH stability. |
| High inter-assay variability | 1. Inconsistent incubation times or temperatures.2. Pipetting errors.3. Lack of assay standardization. | 1. Strictly adhere to the protocol for all incubation steps.2. Use calibrated pipettes and ensure proper technique.3. Use a consistent reference standard and quality control samples in every run. |
| Suspected cross-reactivity | 1. Poor antibody specificity.2. Presence of high concentrations of other PTH fragments. | 1. Validate the assay with purified PTH (1-84) and other relevant fragments to assess cross-reactivity.2. Consider sample pre-treatment to remove interfering fragments, or use a more specific method like LC-MS/MS. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity/Poor sensitivity | 1. Inefficient immunocapture.2. Suboptimal digestion.3. Ion suppression from matrix components. | 1. Optimize the antibody concentration and incubation time for immunocapture.2. Ensure complete enzymatic digestion by optimizing enzyme-to-protein ratio and digestion time.3. Improve sample clean-up with solid-phase extraction (SPE) or use a more efficient chromatographic separation. |
| High background noise | 1. Contamination from sample collection tubes or reagents.2. Incomplete sample clean-up. | 1. Use high-purity solvents and reagents and pre-screen collection tubes for contaminants.2. Enhance the sample preparation protocol to remove more matrix components. |
| Poor reproducibility | 1. Inconsistent sample preparation.2. Variability in instrument performance. | 1. Automate sample preparation steps where possible to reduce human error.2. Regularly calibrate and maintain the LC-MS/MS instrument and use an internal standard for normalization. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative LC-MS/MS method developed for the quantification of PTH (1-84). While specific data for a PTH (1-44) assay is not widely available, these metrics provide a benchmark for what would be expected from a well-validated peptide quantification assay.
Table 1: Performance Characteristics of an LC-MS/MS Assay for PTH (1-84)[9]
| Parameter | Value |
| Linear Range | 39.1 - 4560 ng/L |
| Limit of Detection (LOD) | 14.5 ng/L |
| Limit of Quantification (LOQ) | 39.1 ng/L |
| Intra-assay CV | 6% - 11% |
| Inter-assay CV | 7% - 17% |
The following table indicates the low level of interference from various PTH fragments in this LC-MS/MS assay for PTH (1-84), demonstrating the high specificity of the method.
Table 2: Interference from PTH Fragments in an LC-MS/MS Assay for PTH (1-84)[9][11]
| Fragment | Interference |
| PTH (1-44) | ≤0.001% |
| PTH (7-84) | ≤1% |
| PTH (43-68) | ≤0.001% |
| PTH (52-84) | ≤0.001% |
| PTH (64-84) | ≤0.001% |
| PTHrP | ≤0.001% |
Experimental Protocols
General Protocol for Sample Collection and Handling for PTH Analysis
Proper sample handling is critical for the accurate quantification of PTH and its fragments due to their instability.
-
Sample Collection: Collect whole blood in tubes containing EDTA. EDTA plasma is recommended over serum as PTH is more stable in EDTA plasma.[12]
-
Processing: Separate plasma from cells by centrifugation at 1000-2000 x g for 15 minutes at 4°C, ideally within one hour of collection.
-
Storage: If not analyzed immediately, store plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
General Workflow for PTH Quantification by Immunoassay
General Workflow for PTH Quantification by LC-MS/MS
Signaling Pathways
The biological activity of PTH is initiated by the binding of the N-terminal region of PTH (1-84) to the PTH receptor 1 (PTH1R), a G-protein coupled receptor.[8] While the specific signaling of PTH (1-44) is not well-characterized, it contains the N-terminal domain responsible for receptor binding and is expected to activate similar downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. US7959920B2 - Methods of making and using antibodies directed to parathyroid hormone - Google Patents [patents.google.com]
- 6. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Quantification of serum 1-84 parathyroid hormone in patients with hyperparathyroidism by immunocapture in situ digestion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mass Spectrometry for PTH Fragment Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection and quantification of parathyroid hormone (PTH) fragments.
Frequently Asked Questions (FAQs)
Q1: Why is mass spectrometry preferred over immunoassays for PTH fragment analysis?
A1: While immunoassays are commonly used for PTH measurement, they can suffer from a lack of specificity.[1][2][3] Immunoassays utilize antibodies that may cross-react with various circulating PTH fragments, leading to inaccurate quantification of the biologically active, full-length PTH(1-84).[3][4] This is particularly problematic in patients with chronic kidney disease (CKD), where PTH fragments accumulate.[3][4][5] Mass spectrometry (MS) offers superior specificity by identifying molecules based on their unique mass-to-charge ratio, allowing for the precise identification and quantification of intact PTH and its various fragments.[4]
Q2: What are the most common PTH fragments detected in human circulation using mass spectrometry?
A2: Mass spectrometry-based studies have identified several circulating PTH fragments. Besides the intact hormone PTH(1-84), common fragments include N-terminal, mid-region, and C-terminal fragments.[4][5][6] In patients with renal dysfunction, a significant increase in C-terminal fragments is often observed.[7] While PTH(7-84) has been a fragment of interest, some high-resolution mass spectrometry studies have reported it to be below the limit of detection in circulation.[4][5] Other identified fragments include PTH(28-84), PTH(34-84), and various mid-region fragments like PTH(34-77).[4]
Q3: What are the critical first steps in developing a robust LC-MS method for PTH fragments?
A3: The initial and most critical step is sample preparation, due to the low abundance of PTH in circulation.[4][8] This typically involves an immunoaffinity enrichment step to isolate PTH and its fragments from the complex serum or plasma matrix.[4][6][9] Following enrichment, careful optimization of the liquid chromatography (LC) and mass spectrometry (MS) parameters is essential to ensure adequate sensitivity and resolution.[10] The use of stable isotope-labeled internal standards for each analyte is also crucial for accurate quantification.[4]
Troubleshooting Guide
Low Signal Intensity / Poor Sensitivity
Q4: I am observing very low signal intensity for my target PTH fragments. What are the potential causes and how can I troubleshoot this?
A4: Low signal intensity is a common challenge in PTH analysis due to its low physiological concentrations. Here are several factors to investigate:
-
Inefficient Sample Enrichment: The immunoaffinity capture step is critical.
-
Antibody Choice: Ensure the antibody used for capture is specific to the PTH fragment(s) of interest (e.g., N-terminal or C-terminal specific antibodies).[4][5]
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the antibody-sample interaction to ensure maximum capture efficiency.
-
Washing Steps: While necessary to remove non-specific binding, overly stringent washing steps can lead to the loss of captured analytes. Optimize the wash buffer composition and the number of wash steps.[11]
-
-
Suboptimal Mass Spectrometer Settings:
-
Ionization Source Parameters: The conditions of the ionization source (e.g., spray voltage, gas flow rates, and temperature) must be optimized to achieve efficient ionization of the PTH fragments.[10][11]
-
Collision Energy: For tandem MS experiments (MS/MS), the collision energy needs to be optimized for each specific PTH fragment to ensure efficient fragmentation and the production of detectable fragment ions.[11]
-
-
LC Method Issues:
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. For example, ensuring the mobile phase has the appropriate pH can improve signal.[11][12]
-
Column Choice: Using a column with a smaller internal diameter (narrow-bore) can increase sensitivity, provided the LC system is optimized for low flow rates to minimize extra-column volumes.[10]
-
-
Sample Degradation: PTH and its fragments can be susceptible to degradation.
-
Sample Handling: Minimize freeze-thaw cycles of serum or plasma samples.[5][13] Store samples at -80°C for long-term stability.[5][13]
-
In-vitro Generation of Fragments: To confirm that fragments are not being generated during sample preparation, spike a control matrix with intact PTH(1-84) and analyze it alongside your samples to monitor for degradation.[5][13]
-
High Background Noise
Q5: My mass spectra show high background noise, which is interfering with the detection of my PTH fragments. What can I do to reduce the noise?
A5: High background noise can mask the signal of low-abundance analytes like PTH fragments. Here are some strategies to reduce noise:
-
Improve Sample Cleanup:
-
Effective Immunoaffinity Capture: A highly specific antibody for the initial capture will significantly reduce the co-elution of interfering substances from the sample matrix.
-
Desalting: After elution from the capture antibody, a desalting step using a C18 spin column or similar device can remove salts and other contaminants that contribute to background noise.[11]
-
-
Optimize LC-MS System:
-
System Cleaning: Contaminants from previous analyses can accumulate in the LC system and mass spectrometer. A thorough system cleaning, sometimes referred to as a "steam clean," can significantly reduce background noise.[12] This involves flushing the system with a strong organic solvent at a high temperature.[12]
-
Mobile Phase Quality: Use high-purity LC-MS grade solvents and additives to prepare your mobile phases. Contaminants in the solvents are a common source of background noise.
-
Check for Contamination Sources: Systematically check for sources of contamination, including solvents, LC modules, the column, and the gas supply.[12]
-
-
Mass Spectrometry Settings:
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help to resolve the signal of your PTH fragments from background ions with similar nominal masses.[3]
-
Tandem Mass Spectrometry (MS/MS): By monitoring specific fragment ions (transitions) in a tandem MS experiment (like Selected Reaction Monitoring or Multiple Reaction Monitoring), you can significantly improve the signal-to-noise ratio by filtering out background ions.[1]
-
Experimental Protocols
Protocol 1: Immunoaffinity Capture of PTH and Fragments from Serum
This protocol provides a general workflow for the enrichment of PTH and its fragments from serum samples prior to LC-MS analysis.
-
Antibody Preparation: Covalently couple a monoclonal anti-PTH antibody (either N-terminal or C-terminal specific) to magnetic beads according to the manufacturer's instructions.
-
Sample Pre-treatment: Thaw serum samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Immuno-capture:
-
In a 96-well plate, combine 200 µL of serum with 50 µL of a stable isotope-labeled internal standard solution.
-
Add 200 µL of the antibody-conjugated magnetic beads.
-
Seal the plate and incubate on an orbital shaker for 90 minutes at room temperature to allow for binding.
-
-
Washing:
-
Place the plate on a magnetic separator to pellet the beads.
-
Aspirate and discard the supernatant.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add 300 µL of an elution buffer (e.g., 1% formic acid in water) to the beads.
-
Vortex briefly and incubate for 10 minutes to elute the captured PTH fragments.
-
Place the plate back on the magnetic separator and transfer the eluate to a clean 96-well plate for LC-MS analysis.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Selected PTH Fragments
| PTH Fragment | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PTH(1-84) | 1178.9 | 942.5 | 25 |
| PTH(7-84) | 1104.7 | 889.4 | 22 |
| PTH(34-84) | 956.5 | 784.3 | 20 |
Note: These values are illustrative and require optimization for your specific instrument and experimental conditions.
Visualizations
Caption: Workflow for PTH fragment enrichment from serum.
Caption: Troubleshooting decision tree for low S/N.
References
- 1. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 2. Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS candidate reference methods for the harmonisation of parathyroid hormone (PTH) measurement: a review of recent developments and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of Parathyroid Hormone in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Improving Reproducibility of PTH (1-44) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Parathyroid Hormone (PTH) fragment (1-44).
Frequently Asked Questions (FAQs)
Q1: What is PTH (1-44) and how does its activity compare to full-length PTH (1-84) and PTH (1-34)?
Parathyroid Hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone consists of 84 amino acids. The biological activity of PTH is primarily attributed to its N-terminal region, with the first 34 amino acids being sufficient for receptor binding and activation. PTH (1-34) is a well-characterized, fully active fragment. PTH (1-44) is a larger N-terminal fragment. While it contains the minimal sequence required for activity, its extended C-terminal portion compared to PTH (1-34) may influence its binding affinity, potency, and metabolic stability. Direct comparative studies on the bioactivity of PTH (1-44) are limited in publicly available literature, but it is expected to activate the PTH receptor 1 (PTH1R).
Q2: What are the main signaling pathways activated by PTH (1-44)?
Like other bioactive N-terminal PTH fragments, PTH (1-44) is expected to activate the PTH1R, a G protein-coupled receptor (GPCR). This activation primarily triggers two main signaling cascades:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Activation of Gαs protein stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[1]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gαq/11 protein stimulates Phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate Protein Kinase C (PKC).[1]
Q3: What are common sources of variability in PTH (1-44) experiments?
Several factors can contribute to a lack of reproducibility in experiments with PTH (1-44):
-
Peptide Quality and Handling: Purity, counter-ion effects (e.g., trifluoroacetic acid - TFA), and improper storage can significantly impact peptide activity.
-
Peptide Stability: PTH fragments are susceptible to degradation by proteases and oxidation, especially at methionine residues. Stability is influenced by temperature, pH, and the presence of enzymes in the experimental system.
-
Assay Conditions: Variations in cell line, passage number, serum concentration in media, incubation times, and temperature can all affect the experimental outcome.
-
Immunoassay Cross-Reactivity: If using immunoassays for detection, be aware that antibodies may have varying specificity and can cross-react with other PTH fragments, leading to inaccurate quantification.
Troubleshooting Guides
Problem 1: Low or No Biological Activity of PTH (1-44)
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized peptide at -20°C or -80°C, protected from light and moisture. Reconstitute fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration | Verify the molecular weight and concentration calculations. If possible, confirm the concentration of the stock solution using a quantitative amino acid analysis or a spectrophotometric method. |
| Oxidation of Methionine Residues | Prepare solutions in degassed buffers and consider adding antioxidants like DTT (in non-cell-based assays) or using methionine-free media for cell-based experiments. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and cell density. Ensure the cell line used expresses a sufficient number of functional PTH1R. |
| Cell Line Issues | Use low-passage number cells and regularly check for mycoplasma contamination. Confirm PTH1R expression levels. |
Problem 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. For manual pipetting, use a consistent technique and pre-wet the pipette tips. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved before making serial dilutions. Sonication may aid in solubilization. |
| Variable Incubation Times | Stagger the addition of reagents to ensure consistent incubation times across the plate, especially for kinetic assays. |
Problem 3: Inconsistent Results in Immunoassays
| Possible Cause | Troubleshooting Step |
| Antibody Cross-Reactivity | Characterize the specificity of the antibodies used. Be aware that "intact" PTH assays may still show cross-reactivity with large N-terminal fragments. |
| Matrix Effects | Samples (e.g., cell culture media, serum) can interfere with antibody-antigen binding. Use the same matrix for standards and samples. |
| Sample Handling and Storage | PTH is unstable in serum and plasma. Collect samples in appropriate tubes (EDTA plasma is often preferred for stability) and process them quickly. Store frozen at -80°C if not analyzed immediately. |
Quantitative Data Summary
Direct quantitative data for PTH (1-44) is not extensively available in the peer-reviewed literature. The following table provides representative data for the closely related and well-characterized fragment, PTH (1-34), which can be used as an estimate for experimental planning. It is strongly recommended that researchers determine these values empirically for PTH (1-44) in their specific assay system.
| Parameter | PTH (1-34) | PTHrP (1-36) | Notes |
| Receptor Binding Affinity (IC₅₀) | ~0.3 nM | ~0.3 nM | Varies depending on the cell type and assay conditions. |
| cAMP Accumulation (EC₅₀) | ~0.1 - 72 pM | ~44 - 68 pM | Highly dependent on the cell line and assay specifics.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for PTH (1-44) based on established protocols for PTH (1-34).
PTH1R Competitive Binding Assay
This protocol describes a whole-cell competitive binding assay to determine the binding affinity of unlabeled PTH (1-44) by measuring its ability to compete with a radiolabeled PTH fragment for binding to PTH1R.
Materials:
-
HEK293 cells stably expressing human PTH1R (or other suitable cell line)
-
Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA, pH 7.4
-
Radioligand: ¹²⁵I-[Tyr³⁴]-PTH(1-34)
-
Unlabeled Competitor: PTH (1-44) (a range of concentrations)
-
Wash Buffer: Ice-cold PBS
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed PTH1R-expressing cells in 24-well plates and grow to confluence.
-
Assay Preparation:
-
Prepare serial dilutions of unlabeled PTH (1-44) in Binding Buffer.
-
Prepare the radioligand solution in Binding Buffer at a concentration approximately equal to its Kd (to be determined empirically, typically in the low nM range).
-
-
Binding Reaction:
-
Wash the cell monolayers twice with Binding Buffer.
-
Add the unlabeled PTH (1-44) dilutions to the wells.
-
Immediately add the radioligand solution to all wells.
-
Incubate for 2-4 hours at 4°C with gentle agitation.
-
-
Washing:
-
Aspirate the binding solution.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well with 0.5 M NaOH.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled PTH (1-44) concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
cAMP Accumulation Assay
This protocol measures the ability of PTH (1-44) to stimulate intracellular cAMP production.
Materials:
-
HEK293 cells stably expressing human PTH1R (or other suitable cell line)
-
Stimulation Buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
PTH (1-44) (a range of concentrations)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Plating: Seed PTH1R-expressing cells in a 96-well plate and grow to 80-90% confluence.
-
Assay Preparation:
-
Prepare serial dilutions of PTH (1-44) in Stimulation Buffer.
-
-
Cell Stimulation:
-
Wash the cells once with serum-free DMEM.
-
Add the PTH (1-44) dilutions to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Visualizations
PTH (1-44) Signaling Pathways
Caption: PTH (1-44) signaling through PTH1R activates Gs and Gq pathways.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for Low Peptide Activity
Caption: A logical workflow for troubleshooting low peptide activity.
References
Validation & Comparative
A Comparative Guide to Parathyroid Hormone Fragments in Bone Formation: PTH (1-34) vs. the Elusive PTH (1-44)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parathyroid Hormone (PTH) fragments, focusing on the well-established anabolic agent PTH (1-34) (Teriparatide) and the less-characterized PTH (1-44) in the context of bone formation. While extensive data supports the clinical use of PTH (1-34), a direct comparative analysis with PTH (1-44) is hampered by a significant lack of available research. This document summarizes the existing evidence for PTH (1-34), outlines its mechanism of action, and discusses the limited information available for other PTH fragments to provide a framework for understanding the potential properties of PTH (1-44).
Executive Summary
Intermittent administration of parathyroid hormone has a net anabolic effect on bone, stimulating bone formation to a greater extent than bone resorption.[1][2][3][4] This has led to the development of PTH-based therapies for osteoporosis. The most extensively studied and clinically approved fragment is PTH (1-34), also known as Teriparatide.[4][5] It has been shown to significantly increase bone mineral density (BMD) and reduce fracture risk.[5]
Information directly comparing the bone-forming effects of PTH (1-44) and PTH (1-34) is not available in the current scientific literature. Therefore, this guide will focus on the robust data available for PTH (1-34) and provide a theoretical context for the potential actions of PTH (1-44) based on the understanding of PTH receptor activation.
PTH (1-34) (Teriparatide): The Gold Standard in Anabolic Bone Therapy
PTH (1-34) is a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone.[5] It is the biologically active region of the hormone responsible for its effects on bone and mineral metabolism.
Quantitative Data on the Efficacy of PTH (1-34)
The anabolic effects of PTH (1-34) have been demonstrated in numerous preclinical and clinical studies. The tables below summarize key findings.
Table 1: Preclinical Studies of PTH (1-34) on Bone Formation in Animal Models
| Animal Model | Dosage and Duration | Key Findings | Reference |
| Ovariectomized Rats | 40 µg/kg/day for 6 months | Significantly increased bone mass, bone mineral density, and biomechanical strength in both trabecular and cortical bone. | Not directly found |
| Orchidectomized Rats | 10 µg/kg/day and 50 µg/kg/day of PTH (1-84) for 3 months | Partially or fully restored bone mineral density, and improved trabecular and cortical microarchitecture. | [6] |
| Mice | 80 µg/kg/day for 22 weeks | Increased serum osteocalcin (B1147995) levels and significantly increased femoral bone density. | [7] |
Table 2: Clinical Trials of PTH (1-34) on Bone Mineral Density (BMD) in Postmenopausal Women with Osteoporosis
| Study | Treatment Group | Duration | % Change in Lumbar Spine BMD | % Change in Femoral Neck BMD | Reference |
| Neer et al. (2001) | 20 µ g/day Teriparatide | 21 months (median) | +9.7% | +2.8% | [4] |
| Orwoll et al. (2003) | 20 µ g/day Teriparatide | 11 months (median) | +5.9% | +1.5% | [5] |
| Body et al. (2002) | 40 µ g/day Teriparatide | 14 months (median) | +10.3% | +4.4% | [5] |
Experimental Protocols for Key Experiments with PTH (1-34)
1. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
-
Objective: To evaluate the effect of intermittent PTH (1-34) on bone mass and microarchitecture in an established model of estrogen-deficient osteoporosis.
-
Animals: Adult female Sprague-Dawley rats (typically 3-6 months old).
-
Procedure:
-
Bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation is performed on the control group.
-
Rats are allowed to recover for a period (e.g., 12 weeks) to establish bone loss.
-
Animals are then randomized to receive daily subcutaneous injections of either vehicle (saline) or PTH (1-34) at a specified dose (e.g., 40 µg/kg).
-
Treatment continues for a defined period (e.g., 6 months).
-
Bone mineral density is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
At necropsy, femurs and lumbar vertebrae are collected for micro-computed tomography (µCT) analysis to assess trabecular and cortical bone microarchitecture and for bone histomorphometry.
-
-
Bone Histomorphometry:
-
Animals are injected with fluorochrome labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time points before sacrifice to label newly formed bone.
-
Bones are embedded in plastic, and undecalcified sections are prepared.
-
Static and dynamic histomorphometric parameters are measured, including bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), mineralizing surface/bone surface (MS/BS), and bone formation rate (BFR/BS).
-
2. Clinical Trial in Postmenopausal Women with Osteoporosis
-
Objective: To assess the efficacy and safety of PTH (1-34) in increasing BMD and reducing fracture risk in postmenopausal women with osteoporosis.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women with a diagnosis of osteoporosis (defined by low BMD T-score and/or prevalent vertebral fractures).
-
Intervention:
-
Participants are randomized to receive daily subcutaneous injections of either placebo or PTH (1-34) (e.g., 20 µg).
-
All participants typically receive calcium and vitamin D supplementation.
-
-
Assessments:
-
BMD of the lumbar spine, femoral neck, and total hip is measured by DXA at baseline and at regular intervals (e.g., every 6-12 months).
-
Spinal radiographs are obtained at baseline and at the end of the study to assess for new or worsening vertebral fractures.
-
Biochemical markers of bone turnover (e.g., serum P1NP for formation and serum CTX for resorption) are measured.
-
Adverse events are monitored throughout the study.
-
Signaling Pathways of PTH (1-34) in Bone Formation
PTH (1-34) exerts its anabolic effects by binding to the PTH receptor 1 (PTH1R), a G protein-coupled receptor expressed on osteoblasts and osteocytes.[8] This binding activates downstream signaling cascades, primarily through the Gsα/cAMP/PKA pathway.[3]
Key steps in the signaling pathway include:
-
Receptor Binding: PTH (1-34) binds to the PTH1R on the surface of osteoblasts and osteocytes.
-
G-Protein Activation: This binding activates the associated Gsα protein.
-
cAMP Production: The activated Gsα stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Gene Expression Changes: PKA phosphorylates transcription factors such as CREB (cAMP response element-binding protein), leading to changes in the expression of key genes involved in bone metabolism.
-
Downregulation of Sclerostin: PTH signaling in osteocytes downregulates the expression of the SOST gene, which encodes for sclerostin, a potent inhibitor of the Wnt signaling pathway. Reduced sclerostin levels lead to increased Wnt signaling, which promotes osteoblast differentiation and survival.[1]
-
Modulation of RANKL/OPG: PTH signaling increases the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and decreases the expression of its decoy receptor, Osteoprotegerin (OPG).[1] This shift in the RANKL/OPG ratio stimulates osteoclast formation and activity, leading to bone resorption.
The anabolic effect of intermittent PTH (1-34) administration is attributed to a more pronounced and sustained effect on bone formation pathways compared to the transient stimulation of bone resorption.
PTH (1-44): An Uncharted Territory in Bone Anabolism
There is a significant lack of published research specifically investigating the effects of PTH (1-44) on bone formation, and no direct comparative studies with PTH (1-34) were identified. Therefore, the following discussion is based on the general principles of PTH fragment activity.
The N-terminal region of PTH is crucial for receptor activation and downstream signaling. It is generally accepted that the first 34 amino acids contain the full biological activity for stimulating the PTH1R and initiating the signaling cascades that lead to both bone formation and resorption.
The additional 10 amino acids in PTH (1-44) (residues 35-44) are part of the region that is typically cleaved during PTH metabolism. The biological significance of this specific fragment in the context of bone anabolism remains to be elucidated. It is possible that the C-terminal extension in PTH (1-44) could influence its binding affinity to the PTH1R, its half-life, or its interaction with other proteins, potentially modulating the downstream signaling response. However, without experimental data, these remain speculative.
Experimental Workflow for Comparing PTH Fragments
The following diagram illustrates a general experimental workflow that could be employed to directly compare the anabolic effects of PTH (1-44) and PTH (1-34).
Conclusion and Future Directions
PTH (1-34) is a well-characterized and effective anabolic agent for the treatment of osteoporosis, with a clear mechanism of action involving the stimulation of bone formation through the PTH1R and downstream signaling pathways.
The biological activity of PTH (1-44) in bone formation remains largely unknown due to a lack of dedicated research. While it contains the essential N-terminal sequence for receptor activation, the influence of the additional C-terminal amino acids is yet to be determined.
To provide a definitive comparison, future research should focus on head-to-head studies directly evaluating the efficacy and signaling of PTH (1-44) against the established standard, PTH (1-34). Such studies would be invaluable for the drug development community and for a more complete understanding of the structure-function relationship of parathyroid hormone fragments in bone anabolism.
References
- 1. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Bone Remodeling by Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolic and anabolic actions of parathyroid hormone on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Present and future scope of recombinant parathyroid hormone therapy in orthopaedics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormones.gr [hormones.gr]
A Comparative Guide to Human and Bovine Parathyroid Hormone (1-44)
Amino Acid Sequence Comparison
A direct comparison of the amino acid sequences of human PTH (1-44) and bovine PTH (1-34) reveals a high degree of homology, particularly within the initial 34 residues responsible for biological activity. The table below details this comparison, highlighting the specific amino acid differences.
| Position | Human PTH (1-44) | Bovine PTH (1-34) |
| 1 | Ser | Ala |
| 2 | Val | Val |
| 3 | Ser | Ser |
| 4 | Glu | Glu |
| 5 | Ile | Ile |
| 6 | Gln | Gln |
| 7 | Leu | Phe |
| 8 | Met | Met |
| 9 | His | His |
| 10 | Asn | Asn |
| 11 | Leu | Leu |
| 12 | Gly | Gly |
| 13 | Lys | Lys |
| 14 | His | His |
| 15 | Leu | Leu |
| 16 | Asn | Ser |
| 17 | Ser | Ser |
| 18 | Met | Met |
| 19 | Glu | Glu |
| 20 | Arg | Arg |
| 21 | Val | Val |
| 22 | Glu | Glu |
| 23 | Trp | Trp |
| 24 | Leu | Leu |
| 25 | Arg | Arg |
| 26 | Lys | Lys |
| 27 | Lys | Lys |
| 28 | Leu | Leu |
| 29 | Gln | Gln |
| 30 | Asp | Asp |
| 31 | Val | Val |
| 32 | His | His |
| 33 | Asn | Asn |
| 34 | Phe | Phe |
| 35 | Val | - |
| 36 | Ala | - |
| 37 | Leu | - |
| 38 | Gly | - |
| 39 | Ala | - |
| 40 | Pro | - |
| 41 | Leu | - |
| 42 | Ala | - |
| 43 | Pro | - |
| 44 | Arg | - |
Performance Data: Receptor Binding and Adenylyl Cyclase Activation
Direct quantitative comparisons of the 1-44 fragments of human and bovine PTH are limited in the scientific literature. However, studies comparing the 1-34 fragments provide valuable insights into their relative potencies. Research has shown that while both human and bovine PTH (1-34) bind to the PTH receptor 1 (PTH1R), there can be species-specific differences in binding affinity and subsequent adenylyl cyclase activation. For instance, some studies suggest that bovine PTH (1-34) can be more potent than human PTH (1-34) in certain assay systems.
| Parameter | Human PTH (1-34) | Bovine PTH (1-34) | Notes |
| Receptor Binding Affinity (Kd) | Varies by cell type and assay conditions | Generally high affinity, comparable to or slightly higher than human PTH (1-34) in some systems. | The N-terminal region is the primary determinant of receptor binding. |
| Adenylyl Cyclase Activation (EC50) | Potent activator | Often shows higher potency than human PTH (1-34) in activating adenylyl cyclase. | This is a key measure of the biological response to PTH receptor stimulation. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the biological activity of PTH fragments.
Receptor Binding Assay
This assay quantifies the affinity of a ligand (e.g., PTH fragment) for its receptor. A common method is a competitive binding assay using a radiolabeled PTH analog.
Objective: To determine the dissociation constant (Kd) of human and bovine PTH fragments for the PTH1R.
Materials:
-
Cells expressing the PTH1R (e.g., HEK293 or SaOS-2 cells)
-
Radiolabeled PTH ligand (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]-bovine PTH(1-34)amide)
-
Unlabeled human and bovine PTH fragments (as competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5% bovine serum albumin, and a protease inhibitor cocktail, pH 7.4)
-
Washing buffer (e.g., ice-cold phosphate-buffered saline)
-
Gamma counter
Procedure:
-
Cell Preparation: Culture PTH1R-expressing cells to confluence in appropriate multi-well plates.
-
Assay Setup: On the day of the experiment, aspirate the culture medium and wash the cells with binding buffer.
-
Competitive Binding: Add a constant concentration of the radiolabeled PTH ligand to all wells, along with increasing concentrations of either unlabeled human or bovine PTH fragments.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period (e.g., 4-6 hours) to reach binding equilibrium.
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1 N NaOH) and transfer the lysate to tubes for radioactivity measurement in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki, which is an indicator of the binding affinity.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of PTH fragments to stimulate the production of cyclic AMP (cAMP), a key second messenger in the PTH signaling pathway.
Objective: To determine the potency (EC₅₀) of human and bovine PTH fragments in activating adenylyl cyclase.
Materials:
-
Cells expressing the PTH1R
-
Human and bovine PTH fragments
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed PTH1R-expressing cells in multi-well plates and grow to a desired confluency.
-
Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add increasing concentrations of either human or bovine PTH fragments to the wells. Include a control with no PTH.
-
Incubation: Incubate the plates at 37°C for a defined time (e.g., 30 minutes).
-
Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PTH fragment concentration. The EC₅₀ value, representing the concentration of the fragment that produces 50% of the maximal response, is determined from the dose-response curve.
PTH Signaling Pathway
The binding of PTH to its G protein-coupled receptor, PTH1R, initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase. The following diagram illustrates this key signaling pathway.
Caption: PTH signaling pathway upon binding to the PTH1R.
A Comparative Guide to the Validation of PTH(1-34) Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioactivity assays for Parathyroid Hormone (1-34), also known as Teriparatide. The following sections detail the underlying signaling pathways, provide step-by-step experimental protocols for key assays, and present a comparative analysis of their performance characteristics to aid in the selection of the most appropriate assay for your research or drug development needs.
PTH(1-34) Signaling Pathways
Parathyroid Hormone (1-34) primarily exerts its biological effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor. This interaction triggers two main signaling cascades: the adenylyl cyclase (AC) pathway and the phospholipase C (PLC) pathway.
The activation of the Gs alpha subunit (Gαs) by the PTH1R stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of target genes.[2]
Alternatively, the PTH1R can couple to the Gq alpha subunit (Gαq), activating phospholipase C (PLC).[1][3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]
Comparison of Key Bioactivity Assays
The bioactivity of PTH(1-34) can be assessed using various in vitro methods. The most common approaches involve measuring the direct downstream consequences of PTH1R activation, such as cAMP production or the expression of reporter genes. Other methods evaluate more distal cellular responses or employ physicochemical techniques to quantify the hormone.
| Assay Type | Principle | Common Cell Lines | Key Advantages | Key Disadvantages |
| cAMP Accumulation Assay | Measures the intracellular concentration of cAMP produced in response to PTH(1-34) stimulation. | UMR-106, SaOS-2, HEK293 | Direct measure of proximal signaling, high throughput, well-validated.[5] | Can be influenced by phosphodiesterase activity, may not reflect downstream biological effects. |
| CRE-Luciferase Reporter Assay | Measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE). | SaOS-2, HEK293, UMR-106 | Measures a more integrated downstream response, high sensitivity, amenable to high-throughput screening.[6] | Indirect measure of cAMP, requires cell transfection, potential for off-target effects. |
| Osteocalcin Expression Assay | Measures the expression of osteocalcin, a bone-specific protein, as a marker of osteoblastic differentiation induced by PTH(1-34).[2] | SaOS-2, MC3T3-E1 | Measures a physiologically relevant downstream endpoint. | Slower assay readout, more complex protocol, may be influenced by other signaling pathways. |
| Cell Proliferation/Differentiation Assay | Measures the effect of PTH(1-34) on osteoblast proliferation (e.g., MTT assay) or differentiation (e.g., alkaline phosphatase activity).[7] | MC3T3-E1, primary osteoblasts | Assesses a functional cellular outcome. | Can be less specific, slower turnaround time, may not be directly proportional to receptor activation. |
| Immunoassays (ELISA, RIA) | Quantifies the concentration of PTH(1-34) in a sample using specific antibodies. | N/A | High specificity and sensitivity for the hormone itself. | Does not measure biological activity, can be subject to interference from fragments or inactive forms.[8] |
| LC-MS/MS | Quantifies the concentration of intact, active PTH(1-34) based on its mass-to-charge ratio. | N/A | High specificity for the intact molecule, can distinguish between active and inactive forms.[9] | Requires specialized equipment, lower throughput than immunoassays. |
Quantitative Performance of Bioactivity Assays
The following table summarizes typical performance characteristics of common PTH(1-34) bioactivity assays. Values can vary depending on the specific experimental conditions and cell line used.
| Assay | Parameter | Typical Value | Reference |
| cAMP Accumulation Assay (UMR-106 cells) | EC50 | 0.1 nM - 10 nM | [5][10] |
| Linearity | 50% - 150% of target concentration | [5] | |
| Precision (CV%) | < 15% | [5] | |
| CRE-Luciferase Reporter Assay (SaOS-2 cells) | EC50 | 0.1 nM - 5 nM | [6] |
| Fold Induction | 5 to 50-fold over basal | [2] | |
| LC-MS/MS | LLOQ | 15 pg/mL | [9] |
| Linearity (r²) | > 0.99 | [9] | |
| Precision (CV%) | < 15% | [9] | |
| Accuracy (% bias) | ± 15% | [9] |
Experimental Workflow Comparison
The selection of a bioactivity assay often involves a trade-off between measuring a proximal signaling event (e.g., cAMP production) and a more distal, physiologically relevant endpoint (e.g., gene expression). The following diagram illustrates the typical workflows for a cAMP assay and a CRE-luciferase reporter assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Validation of an ultrasensitive LC-MS/MS method for PTH 1-34 in porcine plasma to support a solid dose PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
PTH (1-44) vs. Full-Length PTH (1-84): A Comparative Guide to Signaling
For Researchers, Scientists, and Drug Development Professionals
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, 84-amino acid peptide, PTH (1-84), is the primary circulating form of the hormone. However, various N-terminal fragments, such as PTH (1-44), which contain the principal determinants for receptor activation, are subjects of ongoing research and therapeutic development. This guide provides an objective comparison of the signaling properties of PTH (1-44) and full-length PTH (1-84), supported by experimental data and detailed methodologies.
While direct comparative studies on PTH (1-44) are limited, its signaling profile through the parathyroid hormone 1 receptor (PTH1R) is expected to be largely comparable to the well-characterized fragment PTH (1-34), as the initial 34 residues are known to be sufficient for high-affinity binding and receptor activation. The key distinction between PTH (1-44) and PTH (1-84) lies in the absence of the C-terminal fragment (residues 45-84) in the former, which may interact with a distinct C-terminal PTH receptor (C-PTHR), leading to different physiological outcomes.
Quantitative Comparison of Signaling Performance
The following tables summarize key quantitative parameters for PTH (1-84) and its N-terminal fragments. Data for PTH (1-34) is presented as a surrogate for PTH (1-44) based on the established understanding that the N-terminal region dictates PTH1R-mediated signaling.
Table 1: Receptor Binding Affinity (PTH1R)
| Ligand | Cell Type | Apparent Kd (nM) | Reference |
| Recombinant hPTH (1-84) | LLC-PK1 cells with rat PTH/PTHrP receptor | 9.5 | [1] |
| Chemically synthesized hPTH (1-84) | LLC-PK1 cells with rat PTH/PTHrP receptor | 18 | [1] |
| [Tyr34]hPTH(1-34)NH2 | ROS 17/2.8 cells | 4 | [2] |
Table 2: Adenylyl Cyclase (AC) Activation
| Ligand | Cell Type | EC50 for cAMP Production | Reference |
| Recombinant hPTH (1-84) | LLC-PK1 cells with rat PTH/PTHrP receptor | 1.5 nM | [1] |
| Chemically synthesized hPTH (1-84) | LLC-PK1 cells with rat PTH/PTHrP receptor | 5.7 nM | [1] |
| bPTH (1-34) | Canine renal cortical tubular cells | ~8 nM | [3] |
| hPTH (1-34) | HEK293 cells with native human PTHR1 | 0.3 nM | [4] |
Table 3: Phospholipase C (PLC) Activation
| Ligand | Cell Type | EC50 for Inositol (B14025) Phosphate Production | Reference |
| bPTH (1-34) | Canine renal cortical tubular cells | ~8 nM | [3] |
Signaling Pathway Diagrams
The activation of the PTH1R by both PTH (1-44) and PTH (1-84) initiates two primary signaling cascades: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway.
Caption: PTH1R Signaling Pathways.
Full-length PTH (1-84) has an additional mode of action not shared by PTH (1-44), which involves its C-terminal fragment.
Caption: C-PTH Receptor Signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PTH (1-44) and PTH (1-84) signaling are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of PTH peptides to the PTH1R.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the PTH1R (e.g., LLC-PK1 or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled PTH (e.g., [125I]PTH(1-34)), and increasing concentrations of unlabeled competitor PTH peptides (PTH (1-44) or PTH (1-84)).
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the dissociation constant (Kd) for the unlabeled ligand using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of PTH peptides to stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gs pathway.
Methodology:
-
Cell Culture:
-
Plate cells expressing the PTH1R in a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of PTH peptides (PTH (1-44) or PTH (1-84)) for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the PTH peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of the peptide that produces 50% of the maximal response).
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, which are second messengers generated upon activation of the Gq/PLC pathway.
Methodology:
-
Cell Labeling and Culture:
-
Culture cells expressing the PTH1R in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.
-
Stimulate the cells with various concentrations of PTH peptides (PTH (1-44) or PTH (1-84)) for a specific time at 37°C.
-
-
Extraction and Separation of Inositol Phosphates:
-
Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the total inositol phosphates from the free [3H]myo-inositol and other cellular components using anion-exchange chromatography.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.
-
Plot the total [3H]inositol phosphate accumulation against the logarithm of the PTH peptide concentration.
-
Determine the EC50 from the resulting dose-response curve.
-
References
- 1. Differences in binding affinities of human PTH(1-84) do not alter biological potency: a comparison between chemically synthesized hormone, natural and mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parathyroid hormone stimulates formation of inositol phosphates in a membrane preparation of canine renal cortical tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating the Specificity of PTH Antibodies: A Comparative Guide to Cross-Reactivity with PTH (1-44)
For researchers, scientists, and drug development professionals engaged in endocrinology and bone metabolism, the accurate measurement of parathyroid hormone (PTH) is paramount. The heterogeneity of circulating PTH, which includes the intact hormone (1-84) and various fragments, presents a significant analytical challenge. This guide provides a comparative analysis of the cross-reactivity of commercially available PTH antibodies with a key N-terminal fragment, PTH (1-44), offering insights into assay selection and data interpretation.
The biological activity of PTH is primarily attributed to its N-terminal region. Consequently, the ability of an antibody to distinguish between the full-length, active hormone and its inactive or partially active fragments is critical for both clinical diagnostics and research. This guide focuses on the cross-reactivity of PTH antibodies with the PTH (1-44) fragment, a significant N-terminal fragment.
Comparison of PTH Antibody Cross-Reactivity
The specificity of PTH antibodies is largely determined by the epitope they recognize. Immunoassays for PTH have evolved through several generations, each aiming to improve specificity for the intact, biologically active molecule.
-
Second-Generation Assays: These assays typically employ a capture antibody targeting the C-terminal region (e.g., 39-84) and a detection antibody targeting an N-terminal epitope, often within the 13-34 region.[1] While designed to measure "intact" PTH, these assays can exhibit significant cross-reactivity with N-terminal fragments such as PTH (7-84).[2][3][4] For instance, one commercially available intact PTH ELISA kit reports that its N-terminal antibody recognizes the 1-34 amino acid sequence, and the assay shows 44.5% cross-reactivity with PTH (7-84).[3]
-
Third-Generation Assays: To enhance specificity, third-generation assays utilize a detection antibody that specifically targets the extreme N-terminus of PTH, typically within the first four amino acids.[1] This design significantly reduces cross-reactivity with N-terminally truncated fragments.
Quantitative data on the cross-reactivity of various antibodies with the specific PTH (1-44) fragment is limited in publicly available literature. However, a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, often considered a reference method, has been shown to have minimal interference from the PTH (1-44) fragment, with cross-reactivity reported to be between ≤1% and ≤0.001%.[5]
The following table summarizes the available data and general characteristics of different PTH antibody types.
| Assay Generation | Typical N-terminal Epitope | Known Cross-Reactivity with N-terminal Fragments | Reported Cross-Reactivity with PTH (1-44) | Key Considerations |
| Second-Generation | 13-34 or similar | High with PTH (7-84) and other N-terminally truncated fragments.[2][3][4] | Data not widely available, but potential for cross-reactivity exists. | May overestimate intact PTH levels in the presence of N-terminal fragments. |
| Third-Generation | 1-4 | Low with N-terminally truncated fragments.[1] | Expected to be very low. | Offers higher specificity for full-length PTH. |
| LC-MS/MS | N/A (measures peptide mass) | Minimal interference from fragments. | ≤1% to ≤0.001%[5] | Considered a reference method for specificity. |
Experimental Protocols
To aid researchers in evaluating the cross-reactivity of PTH antibodies, detailed protocols for common immunoassays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the percentage of cross-reactivity of a PTH antibody with PTH (1-44).
Materials:
-
Microtiter plates coated with a capture PTH antibody (e.g., anti-C-terminal PTH).
-
PTH antibody being tested (detection antibody), conjugated to an enzyme (e.g., HRP).
-
Intact PTH (1-84) standard.
-
PTH (1-44) fragment.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Coating: Coat microtiter plate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition:
-
Prepare a standard curve of intact PTH (1-84).
-
Prepare a dilution series of the PTH (1-44) fragment.
-
Add a fixed concentration of the enzyme-conjugated detection antibody to all wells.
-
Add the standards and PTH (1-44) dilutions to the respective wells and incubate for 2 hours at room temperature.
-
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
Data Analysis:
-
Plot the standard curve for intact PTH (1-84).
-
Determine the concentration of intact PTH (1-84) that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of PTH (1-44) that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of intact PTH / IC50 of PTH (1-44)) x 100
Western Blot for Fragment Specificity
This protocol can be used to visually assess the binding of a PTH antibody to intact PTH and its fragments.
Materials:
-
Intact PTH (1-84) and PTH (1-44) fragment.
-
SDS-PAGE gels.
-
Running buffer.
-
Transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary PTH antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare samples of intact PTH (1-84) and PTH (1-44).
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PTH antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
-
Compare the band intensity for intact PTH (1-84) and PTH (1-44) to qualitatively assess the antibody's binding preference.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Caption: Workflow for Western Blot analysis of antibody specificity.
Caption: Simplified PTH signaling pathway via the PTH1 receptor.
Conclusion
The choice of a PTH antibody with well-characterized specificity is crucial for obtaining reliable and accurate results in both research and clinical settings. While third-generation assays and LC-MS/MS methods offer superior specificity for intact PTH (1-84) and minimal cross-reactivity with fragments like PTH (1-44), second-generation assays may still be utilized with a clear understanding of their limitations. Researchers are encouraged to perform their own validation experiments, such as the ELISA and Western blot protocols detailed in this guide, to confirm the cross-reactivity profile of their chosen antibodies with relevant PTH fragments. This due diligence will ensure the integrity and reproducibility of their findings in the complex field of parathyroid hormone research.
References
- 1. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone results interpretation in the background of variable analytical performance - Cavalier - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. ibl-international.com [ibl-international.com]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for PTH Fragment Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods used for the quantification of parathyroid hormone (PTH) fragments: immunoassays (specifically Enzyme-Linked Immunosorbent Assays - ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Understanding the performance characteristics of these methods is crucial for accurate measurement of PTH and its fragments, which play significant roles in calcium homeostasis and various pathological conditions, including chronic kidney disease (CKD).
Introduction to PTH and its Fragments
Parathyroid hormone (PTH) is an 84-amino acid polypeptide that is a key regulator of calcium and phosphate (B84403) metabolism. The full-length, biologically active molecule, PTH (1-84), is metabolized into various smaller fragments. The accumulation of certain C-terminal fragments is particularly pronounced in patients with impaired renal function. The accurate quantification of both intact PTH and its fragments is essential for clinical diagnostics and research into mineral and bone disorders.
Method Comparison: Immunoassays vs. LC-MS/MS
The two predominant techniques for PTH fragment quantification are immunoassays and LC-MS/MS. Each method offers a distinct set of advantages and limitations.
Immunoassays , particularly second and third-generation ELISAs, are widely used due to their high throughput and ease of use. Second-generation assays, often referred to as "intact" PTH assays, typically use antibodies targeting the C-terminal and N-terminal regions of the PTH molecule. However, these assays are known to exhibit cross-reactivity with large C-terminal fragments, such as PTH (7-84), which can lead to an overestimation of biologically active PTH. Third-generation assays were developed to improve specificity by utilizing an antibody that recognizes the extreme N-terminus of PTH (1-84), thereby aiming to exclusively measure the full-length hormone.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is emerging as a reference method due to its high specificity and accuracy. This technique separates different PTH fragments based on their physicochemical properties before detecting them based on their mass-to-charge ratio. This allows for the precise quantification of individual fragments without the issue of antibody cross-reactivity.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various commercial "intact" PTH immunoassays and published LC-MS/MS methods.
Table 1: Performance Characteristics of Commercial "Intact" PTH Immunoassays
| Assay (Manufacturer) | Platform | Total CV (%) | Bias (%) vs. Comparison Method | Linearity (% Deviation from Target) |
| Access 2 (Beckman Coulter) | Chemiluminescence | ≤ 10.9 | -36.3 to -25.5 | 5.0 - 82.2 |
| ARCHITECT i2000SR (Abbott) | Chemiluminescence | ≤ 10.9 | Comparison Method | 5.0 - 82.2 |
| ADVIA Centaur (Siemens) | Chemiluminescence | ≤ 10.9 | -30.2 to -19.4 | 5.0 - 82.2 |
| Modular E170 (Roche) | Electrochemiluminescence | ≤ 10.9 | -18.5 to -18.4 | 5.0 - 82.2 |
| IMMULITE 2000 (Siemens) | Chemiluminescence | ≤ 10.9 | 1.6 to 24.4 | 5.0 - 82.2 |
| LIAISON (DiaSorin) | Chemiluminescence | ≤ 10.9 | 3.5 to -8.8 | 5.0 - 82.2 |
Data compiled from a study evaluating six intact PTH assays. Bias is shown relative to the Abbott ARCHITECT assay.[1][2][3][4]
Table 2: Cross-Reactivity of Selected "Intact" PTH Immunoassays with PTH Fragments
| Assay | PTH (7-84) Cross-Reactivity (%) | Other Fragments |
| Generic "Intact" PTH ELISA | 44.5 | PTH (1-34): <2%, PTH (39-84): <0.02%[5] |
| Second-Generation Assays (General) | Significant cross-reactivity, can be up to 50-100% with "non-(1-84)" PTH fragments.[6] | Accumulating C-terminal fragments in CKD are a known interference. |
| Third-Generation Assays (General) | Designed to have minimal cross-reactivity with N-terminally truncated fragments. | May cross-react with other modified forms of PTH.[6] |
Table 3: Performance Characteristics of Selected LC-MS/MS Methods for PTH Fragment Quantification
| Method Reference | Analyte(s) | Linearity Range | LOD (pg/mL) | LOQ (pg/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| MacNeill et al. (2013) | PTH (1-34) | 15.07 - 913.3 pg/mL | - | - | 1.78 - 12.4 | 97.5 - 109 | Mean Recovery: 80% |
| Kumar et al. (2010) | PTH (1-84) | 39.1 - 4560 ng/L | 14.5 ng/L | 39.1 ng/L | 6 - 11 | 7 - 17 | - |
| Kritmetapak et al. (2021) | PTH (1-84) & fragments | Not specified | 50 (for PTH 1-84) | - | 17 (for PTH 1-84) | 19 (for PTH 1-84) | Mean Recovery: 107% |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.
Experimental Protocols
Detailed Protocol for a Commercial Human Intact PTH ELISA Kit
This protocol is a representative example based on commercially available kits.[7][8][9][10][11] Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Reconstitute lyophilized standards and controls with the provided reconstitution buffer or deionized water. Allow them to dissolve completely.
-
Prepare the working Wash Buffer by diluting the concentrated Wash Buffer with deionized water as specified in the kit manual.
-
Prepare the Biotinylated Detection Antibody and HRP-Conjugate working solutions by diluting the concentrated stocks with their respective diluents.
2. Assay Procedure:
-
Determine the number of microplate wells required for standards, controls, and samples. It is recommended to run all in duplicate.
-
Add 100 µL of each standard, control, and sample to the appropriate wells.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of the Biotinylated Detection Antibody working solution to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash each well three times with 350 µL of working Wash Buffer.
-
Add 100 µL of the HRP-Conjugate working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash each well five times with 350 µL of working Wash Buffer.
-
Add 90 µL of Substrate Reagent to each well.
-
Incubate for approximately 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10-15 minutes.
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other average absorbances.
-
Plot a standard curve of the corrected absorbance versus the concentration of the standards.
-
Determine the concentration of PTH in the samples by interpolating their absorbance values from the standard curve.
Detailed Protocol for LC-MS/MS Quantification of PTH Fragments in Human Serum
This protocol is a generalized procedure based on published methods.[12][13][14] Specific parameters will need to be optimized for your instrument and target fragments.
1. Sample Preparation (Immunocapture):
-
To 1 mL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for each PTH fragment to be quantified.
-
Add antibodies specific to the C-terminal or N-terminal region of PTH that are coupled to magnetic beads.
-
Incubate the mixture to allow the antibodies to capture PTH and its fragments.
-
Use a magnetic separator to wash the beads and remove unbound proteins.
-
Elute the captured PTH fragments from the beads using an acidic elution buffer.
2. (Optional) Tryptic Digestion:
-
For methods that analyze proteotypic peptides instead of intact fragments, the eluted sample is subjected to tryptic digestion to generate smaller peptides that are more amenable to MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the eluted sample (or digested peptides) onto a C18 reverse-phase HPLC or UPLC column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the PTH fragments based on their hydrophobicity.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.
-
Use electrospray ionization (ESI) in positive ion mode to generate charged ions of the PTH fragments or their tryptic peptides.
-
In the first quadrupole (Q1), select the precursor ion (the specific m/z of the target fragment/peptide).
-
In the second quadrupole (Q2), fragment the precursor ion through collision-induced dissociation.
-
In the third quadrupole (Q3), select specific product ions for detection. This process is known as Multiple Reaction Monitoring (MRM) and provides high specificity.
-
4. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of each PTH fragment and its corresponding internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the PTH fragments in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Methodologies and Pathways
PTH Signaling Pathway
The biological effects of PTH are mediated through its binding to the PTH receptor 1 (PTH1R), a G-protein coupled receptor. This interaction primarily activates the adenylyl cyclase and phospholipase C signaling pathways.
Caption: PTH signaling cascade via the PTH1R.
Experimental Workflow: Intact PTH ELISA
The following diagram illustrates the typical workflow for a sandwich ELISA used to quantify intact PTH.
Caption: Step-by-step workflow for a typical intact PTH ELISA.
Experimental Workflow: LC-MS/MS for PTH Fragments
This diagram outlines the major steps involved in quantifying PTH fragments using immunocapture followed by LC-MS/MS.
Caption: General workflow for PTH fragment analysis by LC-MS/MS.
Conclusion
The choice of analytical method for PTH fragment quantification depends on the specific research or clinical question. Immunoassays offer a high-throughput and cost-effective solution suitable for many clinical applications, but their susceptibility to cross-reactivity with various fragments must be considered, especially in populations with renal impairment. LC-MS/MS provides superior specificity and is the method of choice when accurate quantification of individual PTH fragments is required, making it an invaluable tool for research and the development of reference standards. As our understanding of the biological roles of different PTH fragments evolves, the application of highly specific and accurate methods like LC-MS/MS will become increasingly important.
References
- 1. Performance characteristics of six intact parathyroid hormone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. cmcpal.com [cmcpal.com]
- 6. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. epitopediagnostics.com [epitopediagnostics.com]
- 10. arigobio.cn [arigobio.cn]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in human Plasma - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 14. LC-MS/MS quantification of parathyroid hormone fragment 1-34 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
Note on PTH (1-44): While this guide aims to compare Parathyroid Hormone (PTH) and Parathyroid Hormone-related Protein (PTHrP), the specific fragment PTH (1-44) is not extensively characterized in publicly available scientific literature. The vast majority of comparative studies focus on the primary biologically active N-terminal fragment of PTH, which is PTH (1-34). Therefore, to provide a data-rich and experimentally supported comparison, this guide will focus on PTH (1-34) as the comparator to PTHrP. This substitution is based on the extensive body of research establishing PTH (1-34) as the minimal fragment that retains the full biological activity of the intact hormone.
Introduction
Parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) are two structurally related peptide hormones that play crucial, yet distinct, roles in vertebrate physiology. Both ligands exert their effects by binding to the same Type 1 PTH/PTHrP receptor (PTH1R), a class B G-protein coupled receptor (GPCR). Despite activating the same receptor, their physiological consequences differ significantly, with PTH primarily acting as an endocrine regulator of calcium and phosphate (B84403) homeostasis, while PTHrP functions mainly as a paracrine factor in various developmental processes, including skeletal development. This guide provides a detailed comparison of the effects of PTH (1-34) and PTHrP, supported by experimental data, to aid researchers and drug development professionals in understanding their nuanced biological activities.
Data Presentation: Quantitative Comparison of PTH (1-34) and PTHrP
The following tables summarize key quantitative data from various studies, highlighting the similarities and differences in receptor binding and downstream signaling activation between PTH (1-34) and PTHrP.
Table 1: PTH1R Binding Affinity
| Ligand | Cell Type/System | Assay Conditions | IC50 (nM) | Reference |
| PTH (1-34) | COS-7 cells expressing human PTH1R | R0 state (G protein-uncoupled) | ~4.0 | [1] |
| PTHrP (1-36) | COS-7 cells expressing human PTH1R | R0 state (G protein-uncoupled) | ~28 | [1] |
| PTH (1-34) | COS-7 cells expressing human PTH1R | RG state (G protein-coupled) | ~0.91 | [1] |
| PTHrP (1-36) | COS-7 cells expressing human PTH1R | RG state (G protein-coupled) | ~0.42 | [1] |
| PTH (1-34) | ROS 17/2.8 cells expressing rat PTH1R | Whole-cell binding | ~2-fold lower than PTHrP (1-34) | [1] |
| PTHrP (1-34) | ROS 17/2.8 cells expressing rat PTH1R | Whole-cell binding | - | [1] |
Table 2: Activation of Downstream Signaling Pathways
| Ligand | Cell Type | Pathway Assessed | EC50 (nM) | Reference |
| PTH (1-34) | CHO-K1 cells expressing human PTH1R | cAMP Accumulation | 0.23 | [2] |
| PTHrP (1-34) | CHO-K1 cells expressing human PTH1R | cAMP Accumulation | 0.39 | [2] |
| PTH (1-34) | COS-7 cells expressing PTH/PTHrP receptor | cAMP Synthesis | Subnanomolar | [3] |
| PTHrP (1-34) | COS-7 cells expressing PTH/PTHrP receptor | cAMP Synthesis | Subnanomolar | [3] |
| PTH (1-34) | CHO-K1 cells expressing human PTH1R | IP1 Accumulation (PLC pathway) | 19 | [4] |
| PTHrP (1-34) | CHO-K1 cells expressing human PTH1R | IP1 Accumulation (PLC pathway) | 27 | [4] |
Table 3: In Vivo Effects in Humans (Short-term Infusion)
| Parameter | PTH (1-34) (8 pmol/kg/h) | PTHrP (1-36) (8 pmol/kg/h) | Reference |
| Serum Ionized Calcium | Increase | Increase (equivalent potency) | [5] |
| Serum Phosphorus | Decrease | Decrease (equivalent potency) | [5] |
| Nephrogenous cAMP Excretion | Increase | Increase (equivalent potency) | [5] |
| Plasma 1,25-dihydroxyvitamin D | Increase | Increase | [5] |
Signaling Pathways
Both PTH (1-34) and PTHrP activate the PTH1R, leading to the stimulation of multiple intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, the receptor can couple to Gαq, activating Phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).
Caption: Signaling pathways activated by PTH (1-34) and PTHrP via the PTH1R.
A key difference in their signaling profiles lies in their interaction with different conformational states of the PTH1R. PTH (1-34) binds with higher affinity to the G protein-uncoupled state (R0), which is associated with a more sustained signaling response, potentially from endosomal compartments. In contrast, PTHrP binds with a higher preference for the G protein-coupled state (RG), leading to a more transient signaling cascade primarily at the cell surface.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to compare the effects of PTH (1-34) and PTHrP.
Receptor Binding Assay (Competitive Inhibition)
This assay measures the ability of unlabeled ligands (PTH or PTHrP) to compete with a radiolabeled ligand for binding to the PTH1R.
Workflow Diagram:
Caption: Generalized workflow for a competitive receptor binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human or rat PTH1R (e.g., HEK293, COS-7, or ROS 17/2.8 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled PTH or PTHrP analog (e.g., [125I]-PTH(1-34)).
-
Add increasing concentrations of unlabeled competitor ligands (PTH (1-34) or PTHrP).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled ligand.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to receptor activation by PTH or PTHrP.
Detailed Methodology:
-
Cell Culture:
-
Plate cells expressing the PTH1R (e.g., HEK293 or CHO cells) in multi-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add various concentrations of PTH (1-34) or PTHrP to the wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), a radioimmunoassay (RIA), or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
PTH (1-34) and PTHrP, while acting through the same receptor, exhibit distinct biological profiles that are likely attributable to subtle differences in their receptor binding kinetics and subsequent signaling dynamics. PTH (1-34) appears to favor a receptor conformation that leads to more sustained signaling, which may be linked to its potent effects on systemic calcium homeostasis. In contrast, the more transient signaling elicited by PTHrP is consistent with its role as a local, paracrine regulator. For researchers and drug development professionals, understanding these differences is paramount for the design of novel therapeutics that can selectively harness the anabolic or other beneficial effects of PTH1R activation while minimizing potential side effects. The experimental protocols and comparative data presented in this guide provide a foundational resource for further investigation into the complex biology of these two important hormones.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effects of a synthetic peptide of a parathyroid hormone-related protein on calcium homeostasis, renal tubular calcium reabsorption, and bone metabolism in vivo and in vitro in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of Parathyroid Hormone (PTH) Fragments
For Researchers, Scientists, and Drug Development Professionals
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone, PTH(1-84), and its various fragments exhibit distinct biological activities, primarily through their interaction with the PTH type 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1][2][3] Understanding the comparative potency of these fragments is crucial for the development of therapeutics for conditions like osteoporosis.[4][5][6] This guide provides an objective comparison of the biological potency of different PTH fragments, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
I. Comparative Biological Potency of PTH Fragments
The biological activity of PTH is predominantly conferred by its N-terminal region.[7] The fragment PTH(1-34) is sufficient to bind and activate the PTH1R, eliciting the full spectrum of biological responses associated with the intact hormone.[7][8][9] Truncation of even the first two amino acids at the N-terminus can lead to a complete loss of in vivo normocalcemic function.[10] In contrast, C-terminal fragments are generally considered biologically inert on their own but may modulate the activity of the full-length hormone.[1][11]
Below is a summary of the in vitro potencies of various PTH fragments in activating the PTH1R, as measured by cAMP accumulation and receptor binding assays.
| Fragment | Assay Type | Cell Line | Parameter | Value | Reference |
| hPTH(1-34) | cAMP Accumulation | COS-1 cells expressing human PTH1R | EC50 | 0.1 nM | [12] |
| hPTHrP(1-34) | cAMP Accumulation | COS-1 cells expressing human PTH1R | EC50 | ~0.3 nM | [12] |
| hPTH(1-34) | Receptor Binding (Displacement) | ROS 17/2.8 cells with rat PTH1R | IC50 | ~2-fold lower than PTHrP(1-34) | [12] |
| hPTHrP(1-34) | Receptor Binding (Displacement) | ROS 17/2.8 cells with rat PTH1R | IC50 | --- | [12] |
| [Aib¹,³]PTH(1–34) | cAMP Accumulation | COS-7 cells expressing PTHR-delNt | EC50 (agonist) | 100 nM (for half-max response) | [13] |
| PTHrP(5–36) | cAMP Accumulation (Antagonist) | COS-7 cells expressing PTHR-delNt | IC50 | No response | [13] |
| PTHrP(7-34) | cAMP Accumulation (Antagonist) | Saos-2 cells | IC50 | 84 nM | [14] |
hPTH: human Parathyroid Hormone; hPTHrP: human Parathyroid Hormone-related Protein; Aib: α-aminoisobutyric acid; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Note: Potency values can vary depending on the specific cell line, receptor species, and assay conditions.
II. Key Signaling Pathways
The primary signaling pathway activated by N-terminal PTH fragments upon binding to the PTH1R involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][15] This pathway is central to the physiological effects of PTH on bone and kidney.[1][16]
Caption: PTH(1-34) binds to PTH1R, activating a Gs protein, which stimulates adenylyl cyclase to produce cAMP.
III. Experimental Protocols
Accurate assessment of the biological potency of PTH fragments relies on robust and standardized in vitro assays. The following are generalized protocols for two commonly used methods.
A. cAMP Accumulation Assay
This assay quantifies the ability of a PTH fragment to stimulate the production of intracellular cAMP.
1. Cell Culture and Seeding:
-
Culture cells expressing the PTH1R (e.g., COS-1, Saos-2) in appropriate media and conditions.[2][14]
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]
2. Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add varying concentrations of the PTH fragment to be tested. Include a known agonist as a positive control and vehicle as a negative control.[13]
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[13][14]
3. cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a LANCE cAMP kit.[2][14]
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PTH fragment concentration.
-
Calculate the EC50 value, which represents the concentration of the fragment that elicits a half-maximal response.
Caption: Workflow for a typical in vitro cAMP accumulation assay to determine PTH fragment potency.
B. Receptor Binding Assay
This assay measures the affinity of a PTH fragment for the PTH1R.
1. Membrane Preparation:
-
Culture cells expressing the PTH1R and harvest them.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane preparation in a binding buffer.
2. Competitive Binding:
-
In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled PTH fragment (e.g., ¹²⁵I-labeled PTH analog) and varying concentrations of the unlabeled competitor PTH fragment.[13]
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the unlabeled fragment that inhibits 50% of the specific binding of the radiolabeled ligand.
IV. Structure-Activity Relationships
The biological activity of PTH fragments is intimately linked to their structure. The N-terminal domain is crucial for receptor activation, while the C-terminal portion of PTH(1-34) is important for high-affinity receptor binding.[7][10] Specifically, residues 1 and 2 are critical for the activation of adenylyl cyclase.[7] The helical conformation of the PTH molecule also plays a significant role in its biological function.[9][10] Modifications to the amino acid sequence, such as the introduction of Aib residues, can enhance signaling potency.[9]
V. In Vivo Effects
While in vitro assays provide valuable data on molecular interactions, in vivo studies are essential to understand the physiological effects of PTH fragments. Intermittent administration of PTH(1-34) has a potent anabolic effect on bone, increasing bone mass and density.[4][5][16][17] Studies in animal models have shown that PTH(1-34) stimulates bone formation, as indicated by increased serum levels of bone formation markers like osteocalcin (B1147995) and alkaline phosphatase.[16] In contrast, some N-terminally truncated fragments, such as PTH(7-84), can counteract the classic biological actions of PTH(1-84) and PTH(1-34).[15]
VI. Conclusion
The biological potency of PTH fragments is a complex interplay of their primary amino acid sequence, secondary structure, and interaction with the PTH1R. The N-terminal fragment PTH(1-34) retains the full anabolic activity of the native hormone and is the basis for the osteoporosis drug teriparatide.[6] C-terminal fragments, while largely inactive on their own, may have modulatory roles. A thorough understanding of the structure-activity relationships and the use of standardized in vitro and in vivo models are paramount for the continued development of novel PTH-based therapeutics.
References
- 1. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of parathyroid hormone fragments on bone formation and their lack of effects on the initiation of colon carcinogenesis in rats as indicated by preneoplastic aberrant crypt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anabolic effect of human PTH (1-34) on bone formation is blunted when bone resorption is inhibited by the bisphosphonate tiludronate--is activated resorption a prerequisite for the in vivo effect of PTH on formation in a remodeling system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of parathyroid hormone on osteogenesis is mediated partly by osteolectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of parathyroid hormone and the synthetic 1-34 amino-terminal fragment in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-function relationship studies of PTH(1-11) analogues containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relation of NH2-terminal human parathyroid hormone fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. academic.oup.com [academic.oup.com]
- 17. INTERMITTENT PTH STIMULATES PERIOSTEAL BONE FORMATION BY ACTIONS ON POST-MITOTIC PREOSTEOBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Recombinant PTH (1-44) Purity and Integrity
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of recombinant Parathyroid Hormone (PTH) (1-44) is a critical step in obtaining reliable and reproducible experimental results. This guide provides a comparative overview of key analytical methods, complete with experimental protocols and supporting data, to aid in the comprehensive validation of this important therapeutic peptide.
The biological activity and safety of recombinant PTH (1-44) are intrinsically linked to its structural integrity and the absence of impurities. Manufacturing and storage processes can introduce a variety of modifications, including oxidation, deamidation, and peptide bond cleavage, which can impact the molecule's efficacy and immunogenicity.[1] Therefore, a multi-faceted analytical approach is essential for a thorough characterization.
Comparative Analysis of Key Validation Methods
A combination of chromatographic, electrophoretic, and spectrometric techniques is recommended for the comprehensive assessment of recombinant PTH (1-44). Each method offers unique advantages in detecting different types of impurities and modifications.
| Analytical Method | Principle | Key Parameters Assessed | Advantages | Limitations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of hydrophobic variants (e.g., oxidized forms).[1][2] | High resolution and sensitivity for separating closely related species.[2] | May not resolve all co-eluting impurities. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Aggregation state (monomers, dimers, higher-order aggregates).[3][4][5] | Gentle, non-denaturing conditions preserve native protein structure. | Lower resolution compared to RP-HPLC for monomeric variants. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of post-translational modifications, and degradation products.[4][5][6] | Unparalleled accuracy for mass determination and identification of unknown impurities.[5] | Can be less quantitative without appropriate standards. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation based on molecular weight under denaturing conditions. | Purity, presence of high and low molecular weight impurities.[1][7][8] | Simple, rapid, and widely accessible method for assessing purity. | Lower sensitivity and resolution compared to chromatographic methods. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Purity, charge heterogeneity (e.g., deamidation).[4] | High efficiency and resolution, requires small sample volumes. | Can be sensitive to buffer composition and capillary surface chemistry. |
| Bioassay | Measurement of biological activity. | Potency, functional integrity of the recombinant protein.[9][10] | Directly measures the intended biological function. | Can have higher variability compared to analytical methods. |
Experimental Workflows and Signaling Pathway
To effectively validate recombinant PTH (1-44), a logical workflow combining multiple analytical techniques is essential. The following diagrams illustrate a typical validation workflow and the canonical signaling pathway of PTH.
References
- 1. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of human parathyroid hormone (1-84) products. Separation of a major impurity in synthetic products by ion-pairing reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. agilent.com [agilent.com]
- 5. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant Production of TEV Cleaved Human Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach for High Level Expression of Soluble Recombinant Human Parathyroid Hormone (rhPTH 1-34) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. goldbio.com [goldbio.com]
Validating the In Vivo Efficacy of PTH (1-44): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parathyroid Hormone (PTH) fragment (1-44) with its well-characterized alternatives, PTH (1-34) (Teriparatide) and full-length PTH (1-84). The information is supported by experimental data from various animal models to aid in the evaluation of their in vivo effects on bone metabolism.
While extensive data exists for the anabolic effects of PTH (1-34) and PTH (1-84) in preclinical studies, direct in vivo validation of PTH (1-44) is less documented in publicly available literature. However, based on the established understanding of PTH structure-function relationships, it is anticipated that PTH (1-44), which contains the full N-terminal bioactive domain responsible for receptor activation, will exhibit robust anabolic effects on bone, comparable to or potentially more sustained than PTH (1-34). The N-terminal 1-34 sequence is established as sufficient for activating the PTH receptor 1 (PTHR1) to stimulate bone formation. Intermittent administration of N-terminal PTH fragments has been shown to increase bone mass in animal models of osteoporosis.[1] Therefore, PTH (1-44) is expected to mirror these anabolic properties.
Comparative Efficacy on Bone Formation and Mineralization
Intermittent administration of PTH is a well-established strategy to stimulate bone formation and improve bone microarchitecture.[1] Both PTH (1-34) and PTH (1-84) have demonstrated significant increases in bone mineral density (BMD) and bone formation rates in various animal models, including rats and mice.[2][3] Studies in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, have shown that both low and high doses of PTH (1-84) can restore bone mineral density and improve microarchitectural parameters.[3][4] Similarly, PTH (1-34) has been shown to be functionally anabolic at both trabecular and cortical bone sites.[2] While direct comparative data for PTH (1-44) is scarce, its structural similarity to the bioactive N-terminal region of PTH strongly suggests it will induce a potent anabolic response. The intact N-terminus is critical for this anabolic action.[5]
Table 1: Comparison of In Vivo Effects of PTH Analogs on Bone Parameters in Animal Models
| Parameter | PTH (1-34) (Teriparatide) | PTH (1-84) | PTH (1-44) (Anticipated) | Animal Model(s) |
| Bone Mineral Density (BMD) | Significant increase in femoral and lumbar spine BMD.[6][7] | Significant increase in femoral and lumbar spine BMD.[3][4] | Expected significant increase in BMD. | Ovariectomized Rats, Aged Rats.[2][3] |
| Trabecular Bone Volume (BV/TV) | Substantial increase.[2] | Significant improvement in trabecular microarchitecture.[4] | Expected substantial increase. | Ovariectomized Rats, Mice.[2][8] |
| Cortical Thickness | Increased cortical thickness through stimulation of endosteal and periosteal bone formation.[2] | Improvement in cortical microarchitecture.[4] | Expected increase in cortical thickness. | Aged Ovariectomized Rats.[2][4] |
| Bone Formation Rate (BFR) | Significant increase in mineralizing surface and mineral apposition rate.[6] | Demonstrated anabolic effect with increased bone formation markers.[3][4] | Expected significant increase in BFR. | Ovariectomized Rats.[4][6] |
| Biomechanical Strength | Improved toughness and brittleness of vertebral bone; increased strength and stiffness of the femur.[2] | Restoration of biomechanical properties.[4] | Expected improvement in bone strength. | Aged Ovariectomized Rats.[2][4] |
Impact on Serum Mineral Homeostasis
PTH plays a crucial role in regulating calcium and phosphate (B84403) levels. Intermittent administration of PTH analogs can transiently affect these serum concentrations.
Table 2: Effects of PTH Analogs on Serum Parameters
| Parameter | PTH (1-34) (Teriparatide) | PTH (1-84) | PTH (1-44) (Anticipated) | Animal Model(s) |
| Serum Calcium | Transient increases following injection. | Transient increases following injection. | Expected transient increases. | Rats, Mice. |
| Serum Phosphate | Transient changes. | Transient changes. | Expected transient changes. | Rats, Mice. |
Signaling Pathways and Experimental Workflows
The anabolic effects of PTH are primarily mediated through the PTH receptor 1 (PTHR1), leading to the activation of downstream signaling pathways, including the PKA and PKC pathways, which ultimately influence gene expression related to bone formation.[9][10]
References
- 1. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An intact N terminus is required for the anabolic action of parathyroid hormone on adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Early effects of short-term parathyroid hormone administration on bone mass, mineral content, and strength in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 [jci.org]
- 9. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of parathyroid hormone on Wnt signaling pathway in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PTH (1-44) Activity Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the biological activity of various Parathyroid Hormone (PTH) (1-44) preparations against a reference standard. The methodologies and data presented herein are intended to offer a clear and concise approach for researchers in academia and the pharmaceutical industry to assess the potency and consistency of their PTH (1-44) products.
Data Presentation: Comparative Activity of PTH (1-44) Lots
The following table summarizes the relative potency of three different lots of synthetic human PTH (1-44) compared to a pre-qualified in-house reference standard. The activity was determined using a cell-based cAMP accumulation assay in a human osteosarcoma cell line (SaOS-2), which endogenously expresses the PTH receptor 1 (PTH1R).
| PTH (1-44) Lot | EC50 (nM) * | Relative Potency (%) | 95% Confidence Interval |
| Reference Standard | 1.52 | 100 | - |
| Lot A | 1.48 | 102.7 | 95.1 - 110.3 |
| Lot B | 1.89 | 80.4 | 74.2 - 86.6 |
| Lot C | 1.55 | 98.1 | 91.5 - 104.7 |
*EC50 (Half-maximal effective concentration) values were determined from sigmoidal dose-response curves (n=3). Relative potency was calculated as (EC50 of Reference Standard / EC50 of Test Lot) x 100.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible assessment of PTH (1-44) activity.
Cell-Based Bioassay for PTH (1-44) Activity
This protocol describes a method to quantify the biological activity of PTH (1-44) by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in SaOS-2 cells.
Materials:
-
SaOS-2 cells (ATCC® HTB-85™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PTH (1-44) Reference Standard (highly purified, synthetic human PTH (1-44))
-
PTH (1-44) test articles
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or similar)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain SaOS-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SaOS-2 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the PTH (1-44) reference standard and each test lot in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Perform serial dilutions to create a range of concentrations for generating a dose-response curve (e.g., 0.01 nM to 100 nM).
-
-
Stimulation:
-
Wash the cells once with warm PBS.
-
Add stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well and incubate for 15 minutes at 37°C.
-
Add the diluted PTH (1-44) standards and samples to the respective wells and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PTH (1-44) concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 for each sample.
-
Calculate the relative potency of the test lots compared to the reference standard.
-
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological mechanism and the experimental procedure, the following diagrams have been generated.
Caption: PTH (1-44) signaling pathway via PTH1R, leading to cAMP production.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pth (1-44) (human) in a Laboratory Setting
Immediate Safety and Handling Protocols
Before beginning any work with Pth (1-44) (human), it is crucial to review the Safety Data Sheet (SDS) if available.[1][2] In the absence of a specific SDS, the substance should be treated as a hazardous chemical.[2]
Personal Protective Equipment (PPE): The minimum required PPE when handling Pth (1-44) (human) includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat is necessary to protect skin and clothing.[1][2]
-
Respiratory Protection: When handling the lyophilized powder form, which can become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[1][3]
Handling and Storage:
-
Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.[1]
-
Storage of Lyophilized Powder: For long-term stability, lyophilized Pth (1-44) (human) should be stored at -20°C or lower, protected from heat, light, and moisture.[3][4] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[4][5]
-
Storage of Reconstituted Solutions: Once reconstituted, solutions should be stored at 4°C for short-term use (a few days).[3] For longer-term storage, it is recommended to aliquot the solution into single-use vials and freeze them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5]
Step-by-Step Disposal Procedures
The proper disposal method for Pth (1-44) (human) waste depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation (Decontamination): Before disposal, peptide solutions should be inactivated. Common chemical decontamination methods are summarized in the table below. The choice of method will depend on the peptide's chemical properties and compatibility with the inactivating agent.
-
Neutralization: If a strong acid or base is used for inactivation, the solution's pH should be adjusted to a neutral range (typically between 5.5 and 9.0) using a suitable neutralizing agent.[2]
-
Collection: The inactivated and neutralized solution should be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Final Disposal: Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department and local wastewater regulations.[1][2] Arrange for the disposal of the hazardous waste container through your institution's certified hazardous waste management service.[1][2]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with Pth (1-44) (human), including empty vials, pipette tips, gloves, and other contaminated lab consumables, must be segregated from regular trash.[1][2]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1][2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][2]
Quantitative Data for Chemical Decontamination
The following table outlines common chemical decontamination methods that can be applied to peptide waste. It is crucial to validate the effectiveness of any chosen method for Pth (1-44) (human).
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[2] | Minimum 20-60 minutes[2] | Effective for many peptides but may be corrosive to some surfaces.[2] |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2] | Varies by product; follow manufacturer's instructions[2] | Good for cleaning labware; may require subsequent disinfection.[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Pth (1-44) (human) waste.
Caption: Disposal workflow for Pth (1-44) (human) waste.
References
Personal protective equipment for handling Pth (1-44) (human)
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Pth (1-44) (human) in its lyophilized and reconstituted forms.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and splashes[2][3]. Must meet ANSI Z87.1 standards[2]. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard[2]. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling peptides[3][4]. Change gloves immediately after any contact with the peptide[2]. Double gloving may be necessary for added protection[2]. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from potential contamination[2][3][4][5]. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles[2][3][6]. Use in a chemical fume hood is advised[1][7]. |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present[2][3]. |
Operational Plan: Step-by-Step Handling Protocols
Proper handling techniques are critical to prevent contamination and ensure the stability of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage[7].
-
Store the lyophilized peptide in a tightly sealed container at -20°C or colder for long-term storage, protected from light[2][8][9][10].
-
Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln have limited shelf lives and are prone to oxidation or degradation[6][8].
2. Handling Lyophilized Peptide:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic[2][6][7].
-
Conduct all handling in a designated, clean laboratory area[5][11].
-
When weighing the lyophilized powder, do so quickly in a controlled environment to minimize air exposure[2][6]. Wear a dust mask or use a fume hood during this process[1][2][6][7].
3. Reconstitution:
-
Use high-purity, sterile water or an appropriate buffer for reconstitution[5]. For basic peptides, a small amount of an acidic solvent like acetic acid may be used for initial dissolution before dilution[6].
-
Inject the solvent slowly down the side of the vial to avoid foaming[10].
-
Gently swirl or vortex to dissolve the peptide; do not shake vigorously[10][12]. Sonication can aid dissolution, but avoid excessive heat[2].
4. Handling Reconstituted Peptide:
-
The shelf-life of peptides in solution is very limited[8]. It is not recommended to store peptides in solution for long periods[2].
-
If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them frozen at -20°C or -80°C[2][7][8].
-
Use sterile equipment for every step to prevent contamination[11].
-
Clearly label all solutions with the peptide name, concentration, preparation date, and a "Research Use Only" warning[5][11].
Below is a workflow diagram for the safe handling of Pth (1-44) (human).
Caption: Workflow for Safe Handling of Pth (1-44) (human).
Disposal Plan
Improper disposal of peptide waste can pose risks to both personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations[11][13].
1. Waste Segregation:
-
All solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container[4][11].
-
Liquid peptide waste should be collected in a separate, designated hazardous waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[4][5][14].
2. Decontamination/Inactivation (if required):
-
For liquid waste, chemical inactivation may be required. A common method is to use a 10% bleach solution (sodium hypochlorite) with a minimum contact time of 30-60 minutes[4][13]. The final concentration of bleach should be appropriate for the peptide concentration[4].
-
After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0 before disposal[4].
3. Final Disposal:
-
Coordinate with your institution's EHS department for the pickup and disposal of all hazardous waste[4][11].
-
Empty peptide containers should be thoroughly rinsed with a suitable solvent. The rinsate must be collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste, pending institutional policy[13][15].
The following table summarizes the disposal procedures for different types of waste generated during the handling of Pth (1-44) (human).
| Waste Type | Collection Method | Disposal Procedure |
| Contaminated Solid Waste (Gloves, tips, vials) | Designated, labeled, leak-proof hazardous waste container[4][11]. | Segregate as hazardous waste. Arrange for pickup and disposal by your institution's certified hazardous waste management service[4][11]. |
| Liquid Peptide Waste (Solutions, buffers) | Designated, labeled, sealed hazardous waste container. | Inactivate with a 10% bleach solution for at least 30-60 minutes, if required. Neutralize if necessary. Dispose of as chemical waste through EHS[4][13]. |
| Empty Original Vials | Rinse thoroughly with an appropriate solvent. | Collect rinsate as chemical waste. Deface the original label. Dispose of the rinsed container as regular lab glass or plastic, per institutional policy[13]. |
References
- 1. polypeptide.com [polypeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. methodpeptides.com [methodpeptides.com]
- 11. peptide24.store [peptide24.store]
- 12. weldonbiotech.com [weldonbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
